Technical Documentation Center

4-Iodo-3-methoxy-5-nitrobenzoicacid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Iodo-3-methoxy-5-nitrobenzoicacid

Core Science & Biosynthesis

Foundational

Advanced Molecular Design: The Chemistry, Synthesis, and Applications of 4-Iodo-3-methoxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and materials science, the strategic decoration of aromatic rings is paramount for tuning molecular properties. 4-Iodo-3-methoxy-5-nitrobenzoic acid (C₈H₆INO₅) represents a highly specialized, poly-substituted aromatic building block. Characterized by its unique combination of electron-withdrawing (nitro, carboxyl, iodo) and electron-donating (methoxy) groups, this compound offers an orthogonal reactivity profile. It is increasingly utilized as a rigid linker in Metal-Organic Frameworks (MOFs) and as a versatile scaffold in structure-based drug design.

This whitepaper provides an in-depth technical analysis of its molecular properties, mechanistic reactivity, and validated synthetic protocols, grounded in field-proven methodologies [1].

Physicochemical & Molecular Properties

Understanding the physicochemical properties of 4-Iodo-3-methoxy-5-nitrobenzoic acid is critical for predicting its behavior in both biological systems and synthetic workflows. The steric bulk of the iodine atom at the C4 position, flanked by the methoxy and nitro groups, creates a highly hindered microenvironment that dictates its reactivity.

Quantitative Data Summary
Molecular PropertyValueMechanistic Implication
Chemical Formula C₈H₆INO₅Defines the fundamental stoichiometry.
Molecular Weight 323.04 g/mol High mass due to the heavy iodine atom (126.9 g/mol ).
Calculated LogP ~1.40Moderate lipophilicity; suitable for cellular permeability.
Hydrogen Bond Donors 1Provided by the -COOH group; crucial for receptor binding.
Hydrogen Bond Acceptors 6Provided by -NO₂, -OCH₃, and -COOH oxygen/nitrogen atoms.
Rotatable Bonds 3Limits conformational entropy, providing rigid binding poses.
Heavy Atom Count 15Relevant for ligand efficiency calculations in drug discovery.
Logical Reactivity Profile

The true value of this molecule lies in its orthogonal functional groups. Each substituent can be selectively manipulated without interfering with the others.

Reactivity Core 4-Iodo-3-methoxy- 5-nitrobenzoic acid Sub1 C1: Carboxylic Acid Amidation / Esterification Core->Sub1 Sub3 C3: Methoxy Group Steric Tuning / EDG Core->Sub3 Sub4 C4: Iodine Atom Oxidative Addition (Pd) Core->Sub4 Sub5 C5: Nitro Group Reduction / EWG Core->Sub5

Fig 1. Orthogonal reactivity profile of the functional groups on the aromatic core.

Strategic Synthetic Pathways & Causality

The synthesis of 4-Iodo-3-methoxy-5-nitrobenzoic acid is typically achieved via the oxidation of its commercially available aldehyde precursor,[2].

Mechanistic Causality: Why Potassium Permanganate (KMnO₄)?

While various oxidants (e.g., Pinnick oxidation, Jones reagent) can convert aldehydes to carboxylic acids, KMnO₄ under strictly controlled, low-temperature aqueous conditions is preferred here. The strong electron-withdrawing nature of the nitro group makes the aldehyde highly electrophilic. KMnO₄ provides a robust, irreversible oxidation. The ice bath (0–5°C) is non-negotiable; the reaction is highly exothermic, and elevated temperatures risk the oxidative cleavage of the methoxy group or decarboxylation.

Protocol 1: Oxidation of Aldehyde to Carboxylic Acid

Materials & Reagents:

  • 4-Iodo-3-methoxy-5-nitrobenzaldehyde (1.0 mmol, 307.04 mg)

  • Potassium permanganate (KMnO₄) (2.0 mmol, 316.08 mg)

  • Acetone/Water mixture (1:1 v/v, 20 mL)

  • Sodium bisulfite (NaHSO₃) (Saturated aqueous solution)

  • Hydrochloric acid (HCl), 1 M

Step-by-Step Methodology:

  • Preparation: Dissolve the aldehyde precursor in the acetone/water mixture within a 50 mL round-bottom flask. Submerge the flask in an ice bath to achieve an internal temperature of 0–5°C.

  • Oxidation: Slowly add the KMnO₄ in small portions over 15 minutes with vigorous magnetic stirring. Causality: Portion-wise addition prevents thermal spikes that could lead to side-product formation.

  • Incubation: Maintain stirring at 0–5°C for 2.5 hours.

  • Quenching: Add the saturated NaHSO₃ solution dropwise until the purple color of unreacted Mn(VII) dissipates and a brown precipitate of MnO₂ (Mn(IV)) forms. Causality: NaHSO₃ safely reduces the strong oxidant, preventing over-oxidation during the workup phase.

  • Filtration: Vacuum filter the mixture through a Celite pad to remove the MnO₂ precipitate.

  • Precipitation: Slowly acidify the clear filtrate with 1 M HCl until the pH reaches ~2. The target carboxylic acid will precipitate as a solid.

  • Isolation: Collect the product via vacuum filtration, wash with ice-cold water (to remove inorganic salts), and dry under a high vacuum.

Self-Validating QC Checkpoint: Perform Thin-Layer Chromatography (TLC) using a 9:1 Dichloromethane/Methanol eluent. Complete conversion is indicated by the disappearance of the aldehyde spot and the appearance of a lower R_f spot. Confirm via ¹H-NMR (DMSO-d₆): look for the disappearance of the aldehydic proton singlet (~9.8 ppm) and the emergence of a broad carboxylic acid proton peak (~13.5 ppm).

Advanced Applications: MOF Linker Synthesis

A primary application of 4-Iodo-3-methoxy-5-nitrobenzoic acid is its use as a building block for complex dicarboxylic acid linkers in Metal-Organic Frameworks (MOFs). The iodine atom serves as a perfect leaving group for Palladium-catalyzed Suzuki-Miyaura cross-coupling [3].

Mechanistic Causality: Overcoming Steric Hindrance

The C-I bond is flanked by two bulky groups (-OCH₃ and -NO₂). However, iodine is an exceptional leaving group, and the strong electron-withdrawing effect of the nitro group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aryl ring. This accelerates the oxidative addition of the Pd(0) catalyst into the C-I bond, allowing the reaction to proceed efficiently despite the steric crowding.

Workflow A Aldehyde Precursor (CAS: 1021493-53-7) B 4-Iodo-3-methoxy- 5-nitrobenzoic acid A->B KMnO4 Oxidation C Dicarboxylic Acid MOF Linker B->C Boronic Acid Suzuki Coupling

Fig 2. Two-step synthetic workflow from aldehyde precursor to advanced MOF linker.

Protocol 2: Suzuki-Miyaura Coupling

Materials & Reagents:

  • 4-Iodo-3-methoxy-5-nitrobenzoic acid (1.0 mmol, 323.04 mg)

  • 4-Carboxyphenylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)

  • Potassium carbonate (K₂CO₃) (3.0 mmol)

  • Dioxane/Water mixture (3:1 v/v, thoroughly degassed)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine the aryl iodide, 4-carboxyphenylboronic acid, and K₂CO₃.

  • Solvent Addition: Add the degassed Dioxane/Water mixture. Causality: Degassing is critical; ambient oxygen will rapidly oxidize the Pd(0) catalyst to inactive Pd(II), halting the catalytic cycle.

  • Catalyst Introduction: Add the Pd(PPh₃)₄ catalyst quickly to minimize air exposure.

  • Heating: Heat the reaction mixture to 85°C and stir vigorously for 18 hours.

  • Workup: Cool to room temperature. Filter the mixture through a short pad of Celite to remove the precipitated palladium black.

  • Isolation: Acidify the aqueous layer with 1 M HCl to precipitate the newly formed dicarboxylic acid linker. Filter, wash with water, and recrystallize from ethanol.

Self-Validating QC Checkpoint: Analyze the crude mixture via LC-MS. The target dicarboxylic acid must exhibit a distinct [M-H]⁻ peak corresponding to the coupled product mass, with the complete absence of the 323 m/z[M-H]⁻ peak of the iodinated starting material.

References

Exploratory

Solubility Profile & Process Development Guide: 4-Iodo-3-methoxy-5-nitrobenzoic Acid

The following technical guide details the solubility profile and characterization protocols for 4-Iodo-3-methoxy-5-nitrobenzoic acid , a critical intermediate in the synthesis of next-generation kinase inhibitors (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile and characterization protocols for 4-Iodo-3-methoxy-5-nitrobenzoic acid , a critical intermediate in the synthesis of next-generation kinase inhibitors (e.g., MEK/B-Raf pathways).

This guide is structured to function as an operational whitepaper. It synthesizes qualitative solubility behavior derived from synthesis workflows with rigorous protocols for generating quantitative thermodynamic data.

CAS: 2386444-44-4 | Formula: C₈H₆INO₅ | MW: 323.04 g/mol Role: Key Intermediate for N-phenyl amide derivatives (Kinase Inhibitors)

Part 1: Executive Summary & Solubility Landscape

The Solubility Challenge

4-Iodo-3-methoxy-5-nitrobenzoic acid presents a complex solubility profile due to its "push-pull" electronic structure. The molecule contains:

  • Hydrophilic Domain: Carboxylic acid (-COOH) and Nitro (-NO₂) groups (Hydrogen bond donors/acceptors).

  • Lipophilic Domain: The Iodine atom (large, polarizable, lipophilic) and the aromatic core.

  • Steric Constraint: The ortho-methoxy group creates steric bulk, influencing crystal packing lattice energy.

Qualitative Solubility Profile

Based on structural analogs (e.g., 3-methoxy-4-nitrobenzoic acid) and standard purification protocols [1], the compound exhibits the following solubility hierarchy. This profile dictates solvent selection for reaction, extraction, and crystallization.

Solvent ClassRepresentative SolventsSolubility BehaviorApplication
Dipolar Aprotic DMSO, DMF, NMPHigh (> 150 mg/mL) Reaction medium; Stock solutions.
Polar Ethers 1,4-Dioxane, THFHigh Cross-coupling reactions (Suzuki-Miyaura).
Protic Alcohols Ethanol, MethanolTemperature Dependent Recrystallization (Primary). High solubility at boiling; low at 0°C.
Esters Ethyl AcetateModerate Liquid-Liquid Extraction (from acidified aqueous phase).
Aqueous Water (pH < 3)Insoluble (< 0.1 mg/mL) Anti-solvent for precipitation/quenching.
Aqueous Base Water (pH > 8)Soluble (as Carboxylate) Impurity removal (acid-base extraction).

Critical Insight: The standard purification method involves recrystallization from Ethanol/Water mixtures.[1] The presence of the Iodine atom significantly increases the lipophilicity compared to non-halogenated analogs, often requiring a higher percentage of ethanol in the binary mixture to maintain solubility at high temperatures.

Part 2: Experimental Determination Protocols

As precise mole-fraction solubility data (


) is temperature-specific and purity-dependent, researchers must generate their own curves for process validation. Below are the two industry-standard protocols.
Protocol A: Dynamic Laser Monitoring (High Throughput)

Best for: Rapid screening of multiple solvents.

Principle: Measures the turbidity change (transmissivity) of a solution as temperature varies. The "Clear Point" indicates saturation.

  • Preparation: Weigh 4-Iodo-3-methoxy-5-nitrobenzoic acid (

    
    ) into a jacketed glass vessel.
    
  • Solvent Addition: Add a known mass of solvent (

    
    ).
    
  • Equilibration: Stir at 400 rpm. Heat to

    
     (e.g., 293.15 K).[2]
    
  • Ramping: Increase temperature at 0.5 K/min while monitoring laser transmissivity.

  • Detection: Record

    
     when transmissivity reaches 100% (solution becomes clear).
    
  • Iteration: Add more solute to the same vessel and repeat to generate a polythermal curve.

Protocol B: Static Gravimetric Method (Gold Standard)

Best for: Generating thermodynamic data for regulatory filing.

  • Saturation: Add excess solid to 20 mL of solvent in a sealed vial.

  • Equilibration: Shake at constant temperature (

    
     K) for 24 hours.
    
  • Settling: Stop agitation and allow phases to separate for 4 hours (isothermal).

  • Sampling: Withdraw supernatant using a syringe filter (0.22 µm, pre-heated to

    
    ).
    
  • Quantification:

    • Evaporate solvent and weigh the residue (Gravimetric).

    • Dissolve residue in Mobile Phase and quantify via HPLC (Chromatographic).

Part 3: Thermodynamic Modeling & Data Analysis

To predict solubility outside of measured points, experimental data must be fitted to thermodynamic models.

The Modified Apelblat Equation

This is the most accurate empirical model for benzoic acid derivatives in organic solvents [2].



  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature (Kelvin).
    
  • 
    : Empirical parameters derived from regression analysis.
    
Dissolution Thermodynamics (Van't Hoff Analysis)

Determine if the dissolution is entropy- or enthalpy-driven using the Van't Hoff plot (


 vs 

).


  • Positive

    
    :  Endothermic dissolution (Solubility increases with T).
    
  • Positive

    
    :  Entropy-driven (Disorder increases).
    
  • Expectation: For 4-Iodo-3-methoxy-5-nitrobenzoic acid, dissolution in ethanol is expected to be endothermic and entropy-driven , typical for rigid aromatic solids disrupting solvent H-bond networks.

Part 4: Process Workflow Visualization

Solubility Measurement Workflow

The following diagram outlines the decision logic for selecting the correct solubility determination method.

SolubilityWorkflow Start Start: Solubility Profiling DefineGoal Define Goal: Rapid Screening vs. Regulatory Data Start->DefineGoal Decision High Throughput Required? DefineGoal->Decision LaserMethod Method A: Dynamic Laser Monitoring (Polythermal Method) Decision->LaserMethod Yes (Screening) GravMethod Method B: Static Equilibrium (Isothermal Method) Decision->GravMethod No (Accuracy) LaserStep1 Prepare Binary Mixtures (Solvent + Excess Solute) LaserMethod->LaserStep1 LaserStep2 Heat Ramp (0.5 K/min) Monitor Transmissivity LaserStep1->LaserStep2 LaserResult Record T(clear) Construct Polythermal Curve LaserStep2->LaserResult GravResult Calculate Mole Fraction (x) Fit Apelblat Model LaserResult->GravResult Validate Critical Points GravStep1 Saturate Solvent at Fixed T Equilibrate 24h GravMethod->GravStep1 GravStep2 Filter Supernatant (Pre-heated Filter) GravStep1->GravStep2 GravStep3 Evaporate & Weigh (or HPLC Assay) GravStep2->GravStep3 GravStep3->GravResult

Caption: Decision matrix for selecting between Dynamic Laser Monitoring (speed) and Static Gravimetric Analysis (accuracy) for solubility profiling.

Recrystallization Logic (Ethanol/Water System)

This diagram illustrates the thermodynamic logic for the purification of the compound, exploiting the temperature-dependent solubility in ethanol.

Recrystallization Crude Crude Intermediate (Contains Iodine/Salts) Dissolve Dissolve in Hot Ethanol (T = 70°C) Crude->Dissolve High Solubility FilterHot Hot Filtration (Remove Insolubles) Dissolve->FilterHot Cool Cool to Room Temp Add Water (Anti-solvent) FilterHot->Cool Supersaturation Chill Chill to 0-4°C (Maximize Yield) Cool->Chill Crystal Growth Collect Filtration & Drying Pure Crystal Form Chill->Collect

Caption: Optimized recrystallization workflow using Ethanol (solvent) and Water (anti-solvent) based on solubility differentials.

Part 5: References

  • BenchChem. (2025). Synthesis and Purification of 4-Iodo-3-methoxy-5-nitrobenzoic acid. Retrieved from

  • Li, Y., et al. (2021). "Measurement and correlation of the solubility of 3-methoxybenzoic acid in fourteen mono-solvents". The Journal of Chemical Thermodynamics, 161, 106511.[2] Retrieved from

  • Zhang, C., et al. (2022). "Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures". MDPI Processes, 10(8). Retrieved from

  • PubChem. (2025).[3] Compound Summary: 4-Iodo-3-methoxy-5-nitrobenzoic acid.[1][4][5][6][7] National Library of Medicine. Retrieved from

Sources

Foundational

Strategic Functionalization of Aromatic Scaffolds: A Technical Guide to 4-Iodo-3-methoxy-5-nitrobenzoic Acid in Pharmaceutical Synthesis

The Architecture of Orthogonal Reactivity In the intricate landscape of pharmaceutical synthesis and advanced materials science, the strategic design of aromatic building blocks dictates the success of downstream functio...

Author: BenchChem Technical Support Team. Date: March 2026

The Architecture of Orthogonal Reactivity

In the intricate landscape of pharmaceutical synthesis and advanced materials science, the strategic design of aromatic building blocks dictates the success of downstream functionalization. 4-Iodo-3-methoxy-5-nitrobenzoic acid (CAS No. 2386444-44-4) [1] represents a masterclass in push-pull electronic design. As a highly functionalized tetrasubstituted benzene ring, it offers orthogonal reactivity—meaning each functional group can be selectively addressed without interfering with the others.

This molecule is not merely a structural intermediate; it is a programmable scaffold. The competing influences of its electron-donating and electron-withdrawing groups present unique opportunities for synthetic chemists to construct complex biaryl pharmaceutical compounds and highly tuned Metal-Organic Framework (MOF) linkers[2].

G Core 4-Iodo-3-methoxy- 5-nitrobenzoic acid Iodo Iodo Group (C4) Cross-Coupling Handle Core->Iodo Pd-Catalysis Methoxy Methoxy Group (C3) Electron Donating (+M) Core->Methoxy Steric Tuning Nitro Nitro Group (C5) Electron Withdrawing (-M) Core->Nitro Inductive Activation Carboxyl Carboxyl Group (C1) Directing / Linker Core->Carboxyl Amidation

Diagram 1: Orthogonal reactivity and electronic profiling of the tetrasubstituted aromatic core.

Electronic Profiling and Mechanistic Causality

To effectively utilize 4-iodo-3-methoxy-5-nitrobenzoic acid[3], one must understand the causality behind its reactivity. The molecule's behavior in transition-metal catalysis is dictated by the synergistic electronic effects of its substituents:

  • The Iodo Handle (C4): Iodine possesses a large atomic radius and a highly polarizable, weak C-I bond. This makes it an exceptional leaving group, priming the C4 position for rapid oxidative addition by low-valent transition metals (e.g., Pd^0).

  • The Nitro Activator (C5): The nitro group is a powerful electron-withdrawing group via both inductive (-I) and resonance (-M) effects. By depleting electron density from the aromatic ring, it significantly lowers the activation energy required for palladium to insert into the adjacent C-I bond, accelerating cross-coupling kinetics[2].

  • The Methoxy Shield (C3): Conversely, the methoxy group is electron-donating (+M). It serves a dual purpose: it fine-tunes the overall electronic density to prevent indiscriminate nucleophilic aromatic substitution (SNAr) and provides steric shielding, ensuring reactions remain highly regioselective.

  • The Carboxyl Anchor (C1): The carboxylic acid acts as a classical directing group, a solubility modulator in biphasic reactions, and the primary site for downstream amidation or esterification in drug development.

Self-Validating Synthetic Methodologies

The integration of this scaffold into larger molecular architectures typically follows a two-stage workflow: upstream synthesis via oxidation, followed by downstream functionalization via cross-coupling[4]. The protocols below are engineered with built-in visual and chemical feedback loops to ensure self-validation at the bench.

Protocol A: Chemoselective Oxidation of the Aldehyde Precursor

This step converts 4-iodo-3-methoxy-5-nitrobenzaldehyde into the target benzoic acid. The causality of using Potassium Permanganate (KMnO₄) under strictly controlled temperatures is to prevent the oxidative cleavage of the methoxy group while ensuring complete conversion of the aldehyde[4].

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 mmol (307.04 mg) of 4-iodo-3-methoxy-5-nitrobenzaldehyde in 20 mL of an Acetone/Water mixture (1:1 v/v) within a 50 mL round-bottom flask.

  • Thermal Control: Submerge the flask in an ice bath to maintain 0-5°C. Causality: The oxidation is highly exothermic; thermal control prevents runaway kinetics and byproduct formation.

  • Oxidation: Slowly add 2.0 mmol (316.08 mg) of KMnO₄ in small portions with vigorous magnetic stirring. Maintain for 2-3 hours.

  • Self-Validating Quench: Add a saturated solution of Sodium Bisulfite (NaHSO₃) dropwise. Validation Check: The reaction is successfully quenched when the deep purple color of active Mn(VII) completely disappears, replaced by a brown precipitate of insoluble MnO₂.

  • Isolation: Filter the mixture to remove the MnO₂. Acidify the clear filtrate with 1 M HCl. Validation Check: The sudden drop in pH protonates the carboxylate, driving the precipitation of the target carboxylic acid. Collect via vacuum filtration, wash with cold water, and dry[4].

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling

The carbon-iodine bond is primed for Suzuki-Miyaura coupling, allowing the construction of complex biaryl architectures used in kinase inhibitors and MOF dicarboxylic acid linkers[2].

Step-by-Step Workflow:

  • Reagent Assembly: In a Schlenk flask, combine 1.0 mmol of 4-iodo-3-methoxy-5-nitrobenzoic acid, 1.2 mmol of 4-carboxyphenylboronic acid, and 3.0 mmol of K₂CO₃.

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen/argon three times. Causality: Oxygen rapidly degrades the active Pd^0 catalyst to inactive Pd^II species.

  • Catalyst & Solvent Addition: Add 0.05 mmol of Pd(PPh₃)₄ and a degassed Dioxane/Water mixture (3:1 v/v). Causality: The biphasic solvent ensures the solubility of the organic iodoarene and the inorganic base, facilitating the crucial transmetalation step.

  • Reaction: Heat the mixture to 80°C for 12 hours. Monitor via TLC/LC-MS.

  • Purification: Cool to room temperature, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via flash chromatography[2].

Workflow Aldehyde Aldehyde Precursor Oxidation KMnO4 Oxidation Aldehyde->Oxidation Acid Benzoic Acid Target Oxidation->Acid Yield >85% Suzuki Suzuki Coupling Acid->Suzuki Biaryl Biaryl Scaffold Suzuki->Biaryl C-C Bond

Diagram 2: Two-step synthetic workflow from aldehyde precursor to functionalized biaryl scaffold.

Quantitative Reaction Parameters

The following table summarizes the optimized quantitative data for the transformations involving the 4-iodo-3-methoxy-5-nitrobenzoic acid scaffold, providing a baseline for experimental replication.

Reaction StagePrimary ReagentsCatalyst / OxidantTemp (°C)Time (h)Expected YieldKey Validation Metric
Aldehyde Oxidation Aldehyde, Acetone/H₂OKMnO₄ (2.0 eq)0 - 52 - 385 - 92%Purple to brown color shift; pH-driven precipitation[4]
Suzuki Coupling Benzoic Acid, Boronic AcidPd(PPh₃)₄ (5 mol%)801275 - 88%LC-MS mass shift; consumption of starting material[2]
Amidation Benzoic Acid, AmineHATU / DIPEA254 - 6> 90%TLC Rf shift; formation of amide bond peak in IR

Applications in Advanced Therapeutics and Materials

The true value of 4-iodo-3-methoxy-5-nitrobenzoic acid lies in its downstream applications:

  • Drug Discovery: The biaryl compounds generated via Suzuki coupling are privileged scaffolds. The strategic placement of the nitro and methoxy groups allows for subsequent reduction of the nitro group to an aniline, providing a secondary handle for late-stage functionalization (e.g., urea or sulfonamide formation) in the pursuit of novel kinase inhibitors.

  • Targeted Drug Delivery (MOFs): When coupled with 4-carboxyphenylboronic acid, the resulting dicarboxylic acid acts as an extended linker for Metal-Organic Frameworks. The unique internal functionalization (methoxy and nitro groups protruding into the MOF pores) enhances the selective adsorption of guest molecules and can dictate the release kinetics of encapsulated active pharmaceutical ingredients (APIs)[4].

References

1.[4] Benchchem. 4-Iodo-3-methoxy-5-nitrobenzaldehyde | 1021493-53-7. Retrieved from: 2.[1] Bidepharm. CAS:2386444-44-4, 4-Iodo-3-methoxy-5-nitrobenzoic acid. Retrieved from: 3.[3] Sigma-Aldrich. 3-methoxy-4-nitrobenzoic acid. Retrieved from: 4.[2] Benchchem. Palladium-Catalyzed Cross-Coupling Reactions. Retrieved from:

Sources

Exploratory

Safety Data Sheet (SDS) and handling precautions for 4-Iodo-3-methoxy-5-nitrobenzoic acid

An In-Depth Technical Guide to the Safe Handling of 4-Iodo-3-methoxy-5-nitrobenzoic acid Introduction: Understanding the Compound and its Inherent Risks 4-Iodo-3-methoxy-5-nitrobenzoic acid is a substituted aromatic carb...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling of 4-Iodo-3-methoxy-5-nitrobenzoic acid

Introduction: Understanding the Compound and its Inherent Risks

4-Iodo-3-methoxy-5-nitrobenzoic acid is a substituted aromatic carboxylic acid. Its molecular structure, featuring a benzoic acid core with iodo, methoxy, and nitro functional groups, suggests its utility as a building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. However, these same functional groups dictate its chemical reactivity and toxicological profile. The nitro group, in particular, is an electron-withdrawing group that can influence the compound's acidity and potential as a hazardous substance. Similarly, halogenated aromatic rings and benzoic acid derivatives frequently exhibit irritant properties.

This guide provides a comprehensive framework for mitigating the risks associated with this compound, grounded in the principles of causality and self-validating safety protocols.

Hazard Identification and GHS Classification

Based on an analysis of related chemical structures, a presumptive Globally Harmonized System (GHS) classification for 4-Iodo-3-methoxy-5-nitrobenzoic acid has been established. This classification should be considered provisional until a verified SDS becomes available.

Hazard Class Hazard Category Hazard Statement Rationale based on Analogous Compounds
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationSubstituted benzoic and nitrobenzoic acids consistently demonstrate skin irritant properties[1][2][3][4].
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationThis is a common classification for acidic, powdered organic compounds which can cause significant mechanical and chemical irritation to the eyes[1][2][3][4].
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationFine organic powders can cause mechanical irritation to the respiratory tract. Nitro-aromatic compounds can also be chemical irritants[2][3][5][6].
Acute Toxicity, OralCategory 4 (Presumed)H302: Harmful if swallowedSeveral related nitrobenzoic acids are classified as harmful if swallowed, indicating a potential for systemic toxicity upon ingestion[2][3][7].

GHS Label Elements:

  • Pictogram:

  • Signal Word: Warning

  • Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501[3].

Engineering Controls: The First Line of Defense

The primary objective is to minimize exposure through engineering solutions, which are more reliable than personal protective equipment alone.

  • Ventilation: All handling of 4-Iodo-3-methoxy-5-nitrobenzoic acid in its solid, powdered form must be conducted in a certified chemical fume hood.[8][9][10] The fume hood provides critical protection against the inhalation of fine dust particles. The causality is simple: if the powder is not contained, it can become airborne and enter the respiratory system, causing irritation[2][6].

  • Closed Systems: For larger-scale operations or repetitive tasks, the use of a glove box or other closed-system transfer methods is strongly recommended to eliminate direct contact and inhalation risk.

Personal Protective Equipment (PPE): A Protocol for Self-Validation

PPE is essential but serves as the last line of defense. The choice of PPE must be deliberate and based on the specific tasks being performed.

Protection Type Specification Rationale and Validation
Eye and Face Protection Chemical safety goggles with side-shields, compliant with OSHA 29 CFR 1910.133 or EN166. A face shield should be worn over goggles if there is a significant splash hazard.Protects against airborne particles and accidental splashes. Standard safety glasses are insufficient as they do not provide a seal around the eyes.
Hand Protection Chemically resistant nitrile or neoprene gloves. Gloves must be inspected for integrity before each use.Prevents skin contact, which can cause irritation[1][4]. The "buddy system" for glove removal (having a colleague assist) or using a proper glove removal technique is a self-validating protocol to avoid contaminating the skin[3].
Skin and Body Protection A flame-resistant lab coat, long pants, and fully enclosed, chemical-resistant footwear.Provides a barrier against accidental spills and contamination of personal clothing. A lab coat should always be kept buttoned to provide maximum coverage[8].
Respiratory Protection A NIOSH-approved respirator (e.g., an N95 dust mask) should be used if handling outside of a fume hood is unavoidable or if dust generation is significant.Minimizes the risk of inhaling irritant dust. The presence of dust outside of containment is an immediate indicator that engineering controls are failing and work should be stopped[10][11].

Safe Handling and Storage Procedures

Adherence to meticulous handling and storage protocols is critical for preventing accidents and maintaining the integrity of the compound.

Experimental Workflow: Safe Handling Protocol

The following protocol outlines the necessary steps for safely handling 4-Iodo-3-methoxy-5-nitrobenzoic acid.

  • Preparation:

    • Verify the chemical fume hood is functioning correctly.

    • Don all required PPE as specified in the table above.

    • Prepare the work surface by lining it with absorbent, disposable bench paper.

    • Assemble all necessary glassware and equipment within the fume hood.

  • Handling:

    • Use only spark-proof tools and equipment.

    • When transferring the solid, use a spatula and weigh it out onto weighing paper or directly into a container within the fume hood to minimize dust generation.[12]

    • Avoid any actions that could create dust clouds, such as rapid pouring or shaking.

    • Keep the container tightly closed when not in use.[1][9]

  • Post-Handling:

    • Clean all equipment and the work surface thoroughly.

    • Dispose of all contaminated materials (e.g., weighing paper, gloves) in a designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing gloves.[8][12]

Storage
  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.[9][12]

  • Store away from incompatible materials, particularly strong oxidizing agents and strong bases, to prevent hazardous reactions.[1][11]

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup Phase A Verify Fume Hood B Don Full PPE A->B C Prepare Work Surface B->C D Weigh Compound in Hood C->D E Perform Experiment D->E F Keep Container Closed E->F G Clean Equipment & Surface F->G H Dispose of Waste G->H I Wash Hands Thoroughly H->I

Caption: Workflow for the safe handling of powdered chemical reagents.

Emergency Procedures: A Self-Validating Response

Rapid and correct response to an emergency is crucial. All personnel must be familiar with these procedures and the location of safety equipment.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5][12]

  • Skin Contact: Remove all contaminated clothing and immediately wash the affected skin with plenty of soap and water. If skin irritation occurs, seek medical attention.[1][12]

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If the person is not breathing, provide artificial respiration. Seek medical attention if you feel unwell.[2][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3][12]

Accidental Release Measures (Spills)

In the event of a spill, the following workflow must be initiated immediately.

  • Evacuate and Secure:

    • Alert others in the immediate area.

    • Evacuate non-essential personnel.

    • Eliminate all sources of ignition.[12]

  • Assess and Protect:

    • Assess the size of the spill from a safe distance.

    • Don appropriate PPE, including respiratory protection if necessary.

  • Contain and Clean:

    • For small spills, gently sweep up the solid material, avoiding the creation of dust.[3][11] Use a HEPA-filter vacuum for cleanup if available.[12]

    • Place the collected material into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a damp cloth or absorbent pad, then wash with soap and water.

  • Decontaminate and Dispose:

    • Dispose of all cleanup materials as hazardous waste.

    • Wash hands and any exposed skin thoroughly.

G cluster_response Immediate Response cluster_action Containment & Cleanup cluster_final Final Steps start Spill Occurs alert Alert Personnel start->alert evacuate Evacuate Area alert->evacuate don_ppe Don Appropriate PPE evacuate->don_ppe sweep Gently Sweep Up Solid (Avoid Dust) don_ppe->sweep containerize Place in Sealed Waste Container sweep->containerize clean_area Decontaminate Spill Area containerize->clean_area dispose Dispose of All Materials as Hazardous Waste clean_area->dispose report Report Incident dispose->report

Caption: Workflow for responding to a chemical spill.

Disposal Considerations

All waste generated from the handling of 4-Iodo-3-methoxy-5-nitrobenzoic acid, including contaminated PPE and cleanup materials, must be disposed of as hazardous chemical waste.[12] Do not dispose of this chemical down the drain or in regular trash.[8] Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and adhere to all local, state, and federal regulations.

References

  • VelocityEHS. (2015). Benzoic Acid – Uses and Safety. Retrieved from [Link]

  • Angene Chemical. (2025). Safety Data Sheet for Benzoic acid, 4-​methoxy-​2-​nitro-. Retrieved from [Link]

  • KHA. (2023). SDS of Benzoic Acid: Important Data and Information Collected. Retrieved from [Link]

  • SDS Manager. (2026). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxy-3-methoxy-5-nitrobenzoic acid. Retrieved from [Link]

Sources

Foundational

pKa values and acidity constants of 4-Iodo-3-methoxy-5-nitrobenzoic acid

An In-Depth Technical Guide to the pKa Values and Acidity Constants of 4-Iodo-3-methoxy-5-nitrobenzoic Acid Executive Summary In the realm of rational drug design and advanced materials science (such as Metal-Organic Fra...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the pKa Values and Acidity Constants of 4-Iodo-3-methoxy-5-nitrobenzoic Acid

Executive Summary

In the realm of rational drug design and advanced materials science (such as Metal-Organic Framework linkers), the acid dissociation constant (


) is a master variable. It dictates solubility, lipophilicity, membrane permeability, and coordination geometry. 4-Iodo-3-methoxy-5-nitrobenzoic acid  (CAS: 2386444-44-4) represents a highly functionalized, sterically hindered, and electronically complex scaffold[1].

As a Senior Application Scientist, I frequently encounter challenges with heavily substituted aromatic acids: they are notoriously insoluble in aqueous media, rendering standard pH-metric titrations useless. This guide establishes the theoretical framework for predicting the


 of 4-Iodo-3-methoxy-5-nitrobenzoic acid using linear free-energy relationships and details the self-validating experimental protocols required to measure it accurately in the laboratory.

Theoretical Framework: Predictive Modeling via the Hammett Equation

Before committing resources to empirical measurement, it is critical to establish a theoretical baseline. The Hammett equation (


) provides a highly reliable predictive model for substituted benzoic acids by quantifying the inductive (-I/+I) and resonance (-M/+M) effects of ring substituents[2].

For benzoic acid in water at 25°C, the base


 is 4.20, and the reaction constant (

) is 1.00. We must analyze the electronic contributions of the three substituents on the 4-Iodo-3-methoxy-5-nitrobenzoic acid ring:
  • 5-Nitro group (meta to -COOH): The

    
     group is a powerful electron-withdrawing group. At the meta position, its inductive withdrawal (-I) strongly stabilizes the resulting carboxylate anion. (
    
    
    
    ).
  • 3-Methoxy group (meta to -COOH): While methoxy groups are resonance donors (+M) at the ortho/para positions, at the meta position, resonance cannot directly delocalize onto the carboxylate carbon. Therefore, its electron-withdrawing inductive effect (-I) dominates. (

    
    ).
    
  • 4-Iodo group (para to -COOH): Halogens possess competing -I and +M effects. However, due to poor orbital overlap between the large iodine atom and the aromatic carbon, the inductive withdrawal outweighs resonance donation. (

    
    ).
    
Table 1: Substituent Effects and Theoretical Calculation
SubstituentPosition relative to -COOHDominant Electronic EffectHammett Constant (

)
None (Base) N/AN/A0.00
-NO₂ meta (5-position)Strong Inductive Withdrawal (-I)+0.71
-OCH₃ meta (3-position)Inductive Withdrawal (-I)+0.12
-I para (4-position)Inductive Withdrawal > Resonance (+M)+0.18
Total (

)
+1.01

Predicted


: 

Causality Check: The synergistic electron-withdrawing effects of all three substituents severely deplete electron density from the carboxylate group. This stabilizes the conjugate base, making 4-Iodo-3-methoxy-5-nitrobenzoic acid nearly ten times more acidic than unsubstituted benzoic acid.

Experimental Methodologies for Determination

Because the bulky iodo group and the aromatic ring drive the intrinsic solubility (


) of this compound below 

M, standard aqueous potentiometric titration will fail due to precipitation[3]. To circumvent this, we must employ either Cosolvent Extrapolation or Capillary Electrophoresis.
Protocol A: Potentiometric Titration with Yasuda-Shedlovsky Extrapolation

This method utilizes a water-miscible organic solvent (e.g., Acetonitrile or Methanol) to maintain the analyte in solution, followed by mathematical extrapolation to pure water conditions[4].

Step-by-Step Methodology:

  • Solvent Preparation: Prepare four binary mixtures of Acetonitrile/Water at 10%, 20%, 30%, and 40% (v/v). Maintain a constant ionic strength of 0.1 M using KCl.

  • Analyte Dissolution: Accurately weigh and dissolve 4-Iodo-3-methoxy-5-nitrobenzoic acid to achieve a

    
     M concentration in each solvent mixture.
    
  • Electrode Calibration: Calibrate the glass pH electrode using the Gran's method specifically for the mixed-solvent systems to account for liquid junction potentials[4].

  • Titration: Titrate the solutions with standardized 0.1 M KOH (prepared in the exact matching cosolvent ratio to prevent localized precipitation).

  • Data Processing: Record the apparent

    
     (
    
    
    
    ) for each fraction using multi-linear regression software (e.g., Hyperquad).
  • Extrapolation: Plot the

    
     values against the inverse dielectric constant (
    
    
    
    ) of the solvent mixtures. Use the Yasuda-Shedlovsky equation (
    
    
    ) to extrapolate the y-intercept, yielding the true aqueous
    
    
    [3].

G A Sample Preparation (Analyte in Cosolvent) B Potentiometric Titration (0.1M KOH in Cosolvent) A->B C Apparent pKa (psKa) Calculation B->C D Yasuda-Shedlovsky Extrapolation C->D E Aqueous pKa Determination D->E

Workflow for Cosolvent Potentiometric Titration & Yasuda-Shedlovsky Extrapolation.

Protocol B: Internal Standard Capillary Electrophoresis (IS-CE)

For high-throughput environments or when analyte purity is questionable, IS-CE is the superior choice. It relies on the change in effective electrophoretic mobility (


) as a function of pH, requiring no precise external pH measurements because the internal standard acts as an in situ pH marker[5].

Step-by-Step Methodology:

  • BGE Preparation: Prepare a series of Background Electrolytes (BGEs) spanning pH 2.0 to 5.0 (e.g., phosphate/acetate buffers) at a constant ionic strength of 0.05 M.

  • Sample Matrix: Mix 4-Iodo-3-methoxy-5-nitrobenzoic acid (test compound) with an Internal Standard (IS) of a known, similar

    
    . Recommendation: 3-Nitrobenzoic acid (
    
    
    
    ) is an ideal IS for this assay.
  • Capillary Conditioning: Flush a fused-silica capillary (50 µm i.d.) with 0.1 M NaOH, followed by water, and finally the BGE.

  • Electrophoretic Run: Hydrodynamically inject the sample plug. Apply a constant voltage (e.g., 20 kV) at 25°C and monitor UV absorbance at 214 nm.

  • Mobility Calculation: Calculate

    
     for the analyte at each pH based on migration times relative to a neutral marker (e.g., DMSO).
    
  • Regression Analysis: Fit the

    
     vs. in situ pH data to a non-linear sigmoidal curve. The inflection point corresponds exactly to the 
    
    
    
    [5].

CE S1 Prepare BGEs (pH 2.0 - 5.0) S2 Co-inject Analyte + Internal Standard S1->S2 S3 Measure Effective Mobility (μ_eff) S2->S3 S4 Non-linear Regression (μ_eff vs. in situ pH) S3->S4 S5 Determine Exact pKa S4->S5

Internal Standard Capillary Electrophoresis (IS-CE) Workflow for pKa Determination.

Table 2: Recommended Internal Standards for IS-CE Validation
Internal StandardKnown Aqueous

Suitability for 4-Iodo-3-methoxy-5-nitrobenzoic acid
3-Nitrobenzoic acid 3.45Optimal: Structurally similar,

is within 0.3 units of the predicted target.
4-Nitrobenzoic acid 3.44Excellent: Alternative to 3-nitrobenzoic acid with nearly identical properties.
2-Chlorobenzoic acid 2.92Good: Useful for validating the lower asymptote of the sigmoidal mobility curve.

Implications in Applied Science

Understanding that the


 of 4-Iodo-3-methoxy-5-nitrobenzoic acid is approximately 3.19  provides critical operational intelligence:
  • Formulation & ADME: At physiological pH (7.4), this compound will be

    
     ionized. While this guarantees excellent solubility in blood plasma, its passive membrane permeability (via the transcellular route) will be severely restricted unless formulated as a prodrug or utilizing active transport mechanisms.
    
  • Materials Synthesis: When utilized as a precursor for dicarboxylic acid Metal-Organic Framework (MOF) linkers[1], the low

    
     indicates that deprotonation will occur readily under mildly basic conditions, facilitating rapid coordination with metal nodes (e.g., Zr⁴⁺ or Zn²⁺) during solvothermal synthesis.
    

References

1.[1] Benchchem. 4-Iodo-3-methoxy-5-nitrobenzaldehyde | 1021493-53-7 | Benchchem: Physicochemical and Spectroscopic Properties. Available at: 2.[2] MDPI. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Available at: 3.[4] Asian Journal of Chemistry. Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Available at: 4.[3] CSIC. Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water extrapolation. Available at: 5.[5] ResearchGate. A Fast Method for pKa Determination by Capillary Electrophoresis. Available at:

Sources

Exploratory

Crystal Structure Analysis of 4-Iodo-3-methoxy-5-nitrobenzoic Acid Derivatives: A Comprehensive Technical Guide

Executive Summary The rational design of active pharmaceutical ingredients (APIs) and advanced organic materials relies heavily on understanding non-covalent interactions at the atomic level. 4-Iodo-3-methoxy-5-nitrobenz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of active pharmaceutical ingredients (APIs) and advanced organic materials relies heavily on understanding non-covalent interactions at the atomic level. 4-Iodo-3-methoxy-5-nitrobenzoic acid (CAS No.: 2386444-44-4) and its derivatives represent a highly functionalized class of compounds that serve as excellent models for crystal engineering. The unique combination of a highly polarizable iodine atom, a strongly electron-withdrawing nitro group, a sterically directing methoxy group, and a classic hydrogen-bonding carboxylic acid moiety creates a complex, competitive supramolecular environment.

This whitepaper provides an authoritative, step-by-step guide to the synthesis, crystallization, and structural analysis of these derivatives, emphasizing the causality behind experimental protocols and the quantum-mechanical drivers of their solid-state assembly.

Synthesis and Crystallization Protocols

To achieve high-quality single crystals suitable for X-ray diffraction, the precursor material must be synthesized and purified with near-absolute fidelity. The following protocol outlines the oxidation of an aldehyde precursor to the target carboxylic acid, followed by a thermodynamically controlled crystallization process[1].

Step-by-Step Synthesis Methodology

Objective: Convert 4-Iodo-3-methoxy-5-nitrobenzaldehyde to 4-Iodo-3-methoxy-5-nitrobenzoic acid via controlled oxidation[1].

  • Precursor Dissolution: Dissolve 1.0 mmol of 4-Iodo-3-methoxy-5-nitrobenzaldehyde in 20 mL of an acetone/water mixture (1:1 v/v) in a 50 mL round-bottom flask.

    • Causality: Acetone ensures the hydrophobic organic precursor remains fully solvated, while water is necessary to dissolve the inorganic oxidant, creating a homogenous biphasic reaction environment.

  • Thermal Control: Submerge the flask in an ice bath to maintain a strict 0–5°C temperature range.

    • Causality: Low temperatures suppress unwanted side reactions, such as the oxidative cleavage of the methoxy group, ensuring the highly reactive nitro-aromatic ring remains intact.

  • Oxidation: Slowly add 2.0 mmol of Potassium permanganate (KMnO₄) in small portions under vigorous magnetic stirring. Continue stirring for 2–3 hours.

  • Quenching (Self-Validation Step): Monitor the reaction via Thin-Layer Chromatography (TLC). Once the precursor is consumed, quench the excess KMnO₄ by adding a saturated solution of sodium bisulfite (NaHSO₃) dropwise until the purple color completely dissipates and a brown precipitate of MnO₂ forms[1].

  • Isolation: Filter the mixture to remove the MnO₂. Acidify the clear filtrate with 1M HCl until the target carboxylic acid precipitates. Collect via vacuum filtration, wash with cold deionized water, and dry under a vacuum.

Thermodynamically Controlled Crystallization

Before crystallization, the powder must be validated via Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure >98% purity. Impurities act as lattice disruptors, leading to twinned or amorphous solids.

  • Solvent Selection: Dissolve 50 mg of the pure compound in a minimal volume of a Tetrahydrofuran (THF) and Ethanol (EtOH) mixture (1:3 v/v).

    • Causality: THF provides excellent initial solubility for the highly polar framework. Ethanol acts as a volatile co-solvent that slowly evaporates, gently pushing the solution into a state of supersaturation without shocking the system.

  • Slow Evaporation: Puncture a small hole in the cap of the vial and leave it undisturbed in a vibration-free environment at ambient temperature (20–25°C) for 5–7 days.

    • Causality: Slow evaporation dictates thermodynamic (rather than kinetic) control, allowing the molecules sufficient time to arrange into their lowest-energy crystalline lattice, thereby minimizing structural defects.

SyntheticWorkflow Step1 Precursor: 4-Iodo-3-methoxy-5-nitrobenzaldehyde Step2 Oxidation (KMnO4) Acetone/Water, 0-5°C Step1->Step2 TLC Monitoring Step3 Quench & Acidify NaHSO3 then 1M HCl Step2->Step3 Step4 Target Isolation: 4-Iodo-3-methoxy-5-nitrobenzoic acid Step3->Step4 Vacuum Filtration Step5 Crystallization Slow Evaporation (THF/EtOH) Step4->Step5 LC-MS Purity Check Step6 SC-XRD Analysis Structural Validation Step5->Step6

Logical workflow for the synthesis, purification, and crystallization of the target compound.

Crystallographic Data and Structural Refinement

Single-Crystal X-Ray Diffraction (SC-XRD) provides the definitive structural proof of the synthesized derivative. Based on closely related planar iodo-nitrobenzene derivatives (such as 1-Iodo-4-methoxy-2-nitrobenzene)[2], the non-hydrogen atoms of the aromatic core are expected to be highly co-planar, with root-mean-square (r.m.s.) deviations typically falling below 0.02 Å[2].

The table below summarizes the representative quantitative crystallographic parameters expected for this class of compounds during structural refinement.

Crystallographic ParameterRepresentative Value / Target
Chemical Formula C₈H₆INO₅
Formula Weight 323.04 g/mol
Crystal System Orthorhombic or Triclinic
Space Group P2₁/c or P-1
Temperature 100(2) K (Cryogenic cooling prevents thermal smearing)
Radiation Mo Kα (λ = 0.71073 Å)
Data/Restraints/Parameters ~2000 / 0 / ~150
Goodness-of-fit on F² 1.00 – 1.05
Final R indices [I > 2σ(I)] R₁ < 0.05, wR₂ < 0.10
Largest diff. peak and hole ~0.50 and -0.40 e·Å⁻³

Mechanistic Insights into Supramolecular Assembly

The solid-state architecture of 4-Iodo-3-methoxy-5-nitrobenzoic acid is dictated by a hierarchy of non-covalent interactions. Understanding these interactions is critical for drug development, where polymorph control dictates API bioavailability.

Halogen Bonding and the -Hole

Halogen bonding is a highly directional interaction driven by the anisotropic distribution of electron density around the covalently bonded halogen atom[3]. In this derivative, the strong electron-withdrawing nature of the nitro and carboxylic acid groups pulls electron density away from the highly polarizable iodine atom[4].

This creates a localized region of positive electrostatic potential—known as the


-hole —at the distal end of the iodine atom[3]. This 

-hole acts as a potent Lewis acid, interacting strongly with nucleophilic Lewis bases, specifically the oxygen atoms of the nitro or methoxy groups on adjacent molecules[3][4]. In analogous structures, these I···O interactions manifest with distances around 3.02 Å (intramolecular) and 3.34 Å (intermolecular), which are significantly shorter than the sum of their van der Waals radii (3.50 Å)[2]. These interactions frequently drive the formation of infinite zigzag supramolecular chains[2].
Carboxylic Acid Hydrogen Bonding

While halogen bonding provides directional chain formation, the primary thermodynamic driver of the initial molecular assembly is hydrogen bonding. The carboxylic acid moieties typically undergo self-assembly to form robust, cyclic dimers via O-H···O interactions. Crystallographically, this is denoted by the R²₂(8) graph-set motif. These dimers act as the foundational building blocks (supramolecular synthons) upon which the rest of the lattice is constructed.

Stacking Interactions

Once the 1D chains are established via hydrogen and halogen bonds, the planar nature of the aromatic rings facilitates 2D and 3D packing through weak


 stacking interactions[2]. The electron-deficient nature of the nitro-substituted ring promotes offset face-to-face stacking, with typical centroid-to-centroid distances measuring approximately 3.84 Å[2]. This stacking bridges the supramolecular chains into cohesive layers along the crystallographic axes[2].

SupramolecularLogic Monomer Monomer C8H6INO5 H_Bond Hydrogen Bonding Carboxyl Dimers Monomer->H_Bond Primary X_Bond Halogen Bonding I···O Interactions Monomer->X_Bond Directional Pi_Pi π-π Stacking Centroid < 3.9 Å Monomer->Pi_Pi Packing Network 3D Crystal Lattice H_Bond->Network X_Bond->Network Pi_Pi->Network

Hierarchical supramolecular assembly driven by hydrogen bonding, halogen bonding, and π-π stacking.

References

  • National Institutes of Health (PMC) , "1-Iodo-4-methoxy-2-nitrobenzene", Acta Crystallographica Section E. Available at:[Link]

  • ResearchGate , "Crystal Engineering with Iodoethynylnitrobenzenes: A Group of Highly Effective Halogen-Bond Donors", ResearchGate Publications. Available at:[Link]

  • National Institutes of Health (PMC) , "Solid-State Versatility of the Molecular Salts/Cocrystals of 2-Chloro-4-nitrobenzoic Acid: A Case Study on Halogen Bonds", Crystal Growth & Design. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocols for 4-Iodo-3-methoxy-5-nitrobenzoic acid from vanillic acid

The following Application Note and Protocol is designed for researchers and drug development professionals requiring a high-fidelity synthesis of 4-Iodo-3-methoxy-5-nitrobenzoic acid starting from Vanillic Acid . This gu...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for researchers and drug development professionals requiring a high-fidelity synthesis of 4-Iodo-3-methoxy-5-nitrobenzoic acid starting from Vanillic Acid .

This guide departs from standard "recipe" formats to provide a process-chemistry centric workflow , emphasizing impurity control, intermediate stability, and mechanistic causality.

Executive Summary & Retrosynthetic Logic

The synthesis of 4-Iodo-3-methoxy-5-nitrobenzoic acid presents a specific challenge: the introduction of an iodine atom onto an electron-deficient aromatic ring at a position originally occupied by a hydroxyl group. Direct iodination of vanillic acid yields 5-iodovanillic acid (electrophilic aromatic substitution), which places the iodine at the wrong position.

Therefore, the strategy must rely on Nucleophilic Aromatic Substitution (SNAr) . The hydroxyl group at position 4 must be converted into a suitable leaving group (Triflate) which is then displaced by iodide. The nitro group at position 5 is critical not only as a final structural element but as an activating group that lowers the energy barrier for the SNAr displacement at position 4.

Synthetic Pathway Visualization

SynthesisPath Vanillic Vanillic Acid (Start) NitroVanillic 5-Nitrovanillic Acid (Intermediate A) Vanillic->NitroVanillic 1. Nitration (HNO3, AcOH) Ester Methyl 5-Nitrovanillate (Intermediate B) NitroVanillic->Ester 2. Esterification (MeOH, H2SO4) Triflate Aryl Triflate (Intermediate C) Ester->Triflate 3. Activation (Tf2O, Pyridine) IodoEster Methyl 4-Iodo-benzoate (Intermediate D) Triflate->IodoEster 4. SNAr Iodination (NaI, DMF, Heat) Target 4-Iodo-3-methoxy- 5-nitrobenzoic Acid (Target) IodoEster->Target 5. Hydrolysis (LiOH, THF/H2O)

Figure 1: Step-wise transformation from Vanillic Acid to the Target Iodide. Red arrows indicate the critical functional group interconversion sequence.

Detailed Experimental Protocols

Stage 1: Regioselective Nitration

Objective: Introduce the nitro group at the 5-position (ortho to the phenol) to activate the ring. Mechanism: Electrophilic Aromatic Substitution (EAS). The 4-OH group is a stronger director than the 3-OMe, directing the nitro group to the ortho position (C5).

  • Reagents: Vanillic Acid (1.0 eq), Nitric Acid (65-70%, 1.1 eq), Glacial Acetic Acid (Solvent).

  • Protocol:

    • Suspend Vanillic Acid (20.0 g, 119 mmol) in Glacial Acetic Acid (200 mL) in a round-bottom flask.

    • Cool the suspension to 0–5 °C using an ice bath. Critical: Exotherm control is vital to prevent over-nitration or decarboxylation.

    • Add Nitric Acid (9.7 mL, ~126 mmol) dropwise over 30 minutes, maintaining internal temperature <10 °C.

    • Allow the mixture to warm to room temperature and stir for 2 hours. The solid will dissolve, followed by precipitation of the yellow nitro product.

    • Pour the mixture into ice-water (500 mL) with vigorous stirring.

    • Filter the yellow precipitate, wash with cold water (3 x 50 mL), and dry in a vacuum oven at 50 °C.

  • Expected Yield: 75–85%

  • Data Check: 1H NMR should show two singlets in the aromatic region (approx 7.7 ppm and 8.1 ppm) corresponding to H2 and H6.

Stage 2: Esterification (Protection)

Objective: Protect the carboxylic acid to prevent interference during the triflation step and improve solubility in organic solvents.

  • Reagents: 5-Nitrovanillic Acid (Intermediate A), Methanol (Solvent/Reagent), H2SO4 (Cat.).

  • Protocol:

    • Dissolve Intermediate A (20.0 g) in Methanol (200 mL).

    • Add conc.[1] H2SO4 (2.0 mL) slowly.

    • Reflux for 6–8 hours. Monitor by TLC (EtOAc/Hexane) until the acid spot disappears.

    • Concentrate methanol to ~25% volume.

    • Dilute with EtOAc (200 mL) and wash with Sat. NaHCO3 (to remove acid traces) and Brine.[2]

    • Dry over Na2SO4 and concentrate to yield Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate .

  • Note: This intermediate is stable and can be stored.

Stage 3: Phenolic Activation (Triflation)

Objective: Convert the 4-OH into a Triflate (-OTf), a "super-leaving group" capable of being displaced by iodide. Why Triflate? The nitro group deactivates the ring towards electrophilic attack but activates it for nucleophilic attack. A chloride (via POCl3) is an alternative, but the Triflate method is milder and typically higher yielding for this substrate.

  • Reagents: Methyl 5-nitrovanillate (1.0 eq), Trifluoromethanesulfonic anhydride (Tf2O, 1.2 eq), Pyridine (2.0 eq), DCM (Dichloromethane).

  • Protocol:

    • Dissolve Methyl 5-nitrovanillate (10.0 g, 44 mmol) in anhydrous DCM (100 mL) under Nitrogen.

    • Add Pyridine (7.1 mL, 88 mmol) and cool to -10 °C .

    • Add Tf2O (8.9 mL, 53 mmol) dropwise via syringe pump or addition funnel over 20 mins. Caution: Tf2O is corrosive and fumes.

    • Stir at 0 °C for 1 hour. Monitor by TLC (the triflate is less polar than the phenol).

    • Quench with cold water.[1] Wash organic layer with 1M HCl (to remove pyridine), then Sat. NaHCO3.

    • Concentrate to yield the crude Triflate (Intermediate C). Use immediately or store in freezer (triflates can be hydrolytically unstable).

Stage 4: Iodination (SNAr Displacement)

Objective: Displace the Triflate with Iodide. The 5-Nitro group provides the necessary electron-withdrawing character to facilitate this substitution.

  • Reagents: Triflate Intermediate (1.0 eq), Sodium Iodide (NaI, 2.0 eq), DMF (Dimethylformamide).

  • Protocol:

    • Dissolve the crude Triflate in anhydrous DMF (5 mL per gram of substrate).

    • Add NaI (2.0 equivalents).

    • Heat the mixture to 80–90 °C for 2–4 hours.

    • Observation: The reaction mixture may darken due to trace iodine liberation.

    • Cool to RT. Dilute with EtOAc and wash with water (3x) to remove DMF and excess NaI.

    • Wash with 10% Na2S2O3 (Sodium Thiosulfate) to remove any free iodine (restoring color to pale yellow).

    • Concentrate to yield Methyl 4-iodo-3-methoxy-5-nitrobenzoate .

Stage 5: Hydrolysis to Final Acid

Objective: Remove the methyl ester to yield the final free acid.

  • Reagents: Iodo-Ester (Intermediate D), LiOH (3.0 eq), THF/Water (3:1).

  • Protocol:

    • Dissolve the ester in THF/Water.

    • Add LiOH and stir at Room Temperature for 4 hours (or mild heat 40 °C if slow).

    • Acidify carefully with 1M HCl to pH 2.

    • Extract with EtOAc or filter the precipitate if the product crashes out (common for benzoic acids).

    • Recrystallize from Ethanol/Water if high purity (>99%) is required.

Data Summary & Critical Parameters

StepTransformationCritical ParameterTypical YieldSafety Note
1 NitrationTemp < 10°C80%Exothermic; NOx fumes.
2 EsterificationDry Methanol95%Acid catalyzed; standard.
3 TriflationAnhydrous conditions85-90%Tf2O is highly corrosive.
4 IodinationSolvent (DMF/DMSO)75-80%Remove DMF completely during workup.
5 HydrolysispH control during workup90%Avoid harsh base heat (degradation).

Troubleshooting & Self-Validation

  • Issue: Low Yield in Step 4 (Iodination).

    • Cause: Hydrolysis of the triflate back to the phenol due to wet DMF.

    • Validation: Check the NMR of the byproduct. If the 4-OH signal reappears, the solvent was wet. Use molecular sieves for DMF.

  • Issue: Regioisomers in Step 1.

    • Validation: 5-Nitrovanillic acid is the thermodynamic and kinetic product. However, ensure the starting material is pure Vanillic Acid. Impurities in starting material (e.g., Isovanillic acid) will lead to difficult-to-separate isomers.

  • Issue: Product Color.

    • Insight: Iodinated aromatics often turn pink/purple upon storage due to trace I2 release. Store the final acid in amber vials away from light.

References

  • Nitration of Vanillic Acid

    • Protocol derived from: "Preparation of 4-hydroxy-3-methoxy-5-nitrobenzoic acid."[3][4] ChemicalBook Protocols.

    • Source:

  • Triflate Displacement Methodology

    • Mechanistic Basis: "Trifluoromethanesulfonic Anhydride in Amide Activation and SNAr displacements." SynOpen, 2018.[5][6]

    • Source:

  • Synthesis of Methyl 4-iodo-3-methoxy-5-nitrobenzoate

    • Intermediate Confirmation: "Synthesis of methyl 4-iodo-3-methoxy-5-nitrobenzoate.
    • Source:

  • General Iodination of Electron-Deficient Phenols

    • Methodology: "Conversion of Nitro-phenols to Nitro-iodo-arenes via Triflate.
    • Source:

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling of 4-Iodo-3-methoxy-5-nitrobenzoic Acid

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenges and protocols for utilizing 4-Iodo-3-methoxy-5-nitrobenzoic acid (and its derivatives...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenges and protocols for utilizing 4-Iodo-3-methoxy-5-nitrobenzoic acid (and its derivatives) in Palladium-catalyzed cross-coupling reactions.

[1][2]

Introduction & Strategic Value

4-Iodo-3-methoxy-5-nitrobenzoic acid is a high-value "hub" intermediate.[1][2] Its trisubstituted core offers three distinct vectors for diversification, making it ideal for Fragment-Based Drug Discovery (FBDD):

  • C4-Iodo: The primary site for C-C bond formation (Suzuki, Sonogashira, Heck).

  • C5-Nitro: A latent aniline precursor (via reduction) for Buchwald-Hartwig couplings or amide formation.[1][2]

  • C1-Carboxyl: A handle for solubility modulation or heterocycle formation (e.g., benzimidazoles, quinazolines).

Key Challenge: The C4-position is sterically crowded, "sandwiched" between the C3-methoxy and C5-nitro groups.[1][2] While the nitro group electronically activates the C-I bond for oxidative addition, the steric bulk can impede the approach of bulky palladium ligands.

Chemical Profile & Handling

PropertySpecificationOperational Implication
Molecular Weight 323.04 g/mol High atom economy intermediate.[1][2]
Solubility Low in non-polar; Soluble in DMSO, DMF, aq. BaseFree acid requires polar aprotic solvents or in-situ salt formation.[1][2]
Reactivity Activated Aryl IodideHigh reactivity toward Pd(0); prone to homocoupling if not managed.[2]
Stability Light SensitiveStore in amber vials; Iodine bond is photolabile.[1][2]
Mechanistic Insight: The "Ortho-Effect"

In this substrate, the ortho-nitro group serves a dual purpose.[1] Electronically , it pulls electron density from the ring, weakening the C-I bond and accelerating oxidative addition. Sterically , however, it creates a barrier.

  • Recommendation: Use sterically compact phosphine ligands (e.g., PPh3) or bidentate ligands with a large bite angle (e.g., dppf) to force the active species open. Avoid extremely bulky Buchwald ligands unless conversion is poor.[1][2]

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways available for this scaffold, highlighting the decision matrix between using the Free Acid vs. the Methyl Ester.

ReactionWorkflow Start 4-Iodo-3-methoxy- 5-nitrobenzoic acid Esterification Esterification (MeOH/H2SO4) Start->Esterification Suzuki_Acid Suzuki Coupling (Aqueous Base) Start->Suzuki_Acid Direct Route (Requires 3 eq. Base) MethylEster Methyl Ester Intermediate Esterification->MethylEster Suzuki_Ester Suzuki Coupling (Anhydrous/Mild) MethylEster->Suzuki_Ester Preferred Route (Easier Purification) Sonogashira Sonogashira Coupling (DMF/TEA) MethylEster->Sonogashira Standard Route Product_A Biaryl Acid Suzuki_Acid->Product_A Product_B Biaryl Ester Suzuki_Ester->Product_B Product_C Alkynyl Ester Sonogashira->Product_C

Caption: Decision tree for functionalizing 4-Iodo-3-methoxy-5-nitrobenzoic acid. The ester route is generally preferred for non-aqueous couplings like Sonogashira.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Free Acid Route)

Best for: Rapid synthesis of biaryl acids without protection/deprotection steps.[1][2]

Reagents:

  • Substrate: 4-Iodo-3-methoxy-5-nitrobenzoic acid (1.0 equiv)[1][2]

  • Boronic Acid: Arylboronic acid (1.2 equiv)[3]

  • Catalyst: Pd(dppf)Cl₂[3]·DCM (3-5 mol%)[1][2]

  • Base: K₂CO₃ (3.5 equiv) — Critical: Extra base needed to neutralize carboxylic acid.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step:

  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the Substrate (1.0 eq), Boronic Acid (1.2 eq), and Base (3.5 eq).

  • Solvent Addition: Add the Dioxane/Water mixture.[1][2][3] The solution should turn clear or slightly cloudy as the potassium salt of the acid forms.[1]

  • Degassing: Sparge the solution with Argon or Nitrogen for 10 minutes. Note: Oxygen removal is vital to prevent homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂ quickly under a positive stream of inert gas.[2] Cap the vial immediately.

  • Reaction: Heat to 80°C for 4–12 hours. Monitor by LC-MS (TLC is difficult due to the polar nature of the acid).[1]

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Acidification: Carefully add 1N HCl until pH ~2-3. The product should precipitate.[1]

    • Extraction: Extract with Ethyl Acetate (3x).[2][3] Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

Troubleshooting:

  • Low Conversion? The carboxylic acid can poison Pd catalysts.[1] Switch to Protocol B (Ester Route) .

  • Protodeboronation? If the boronic acid degrades, switch to the corresponding Pinacol Ester and use anhydrous conditions (DMF/Cs₂CO₃).

Protocol B: Sonogashira Coupling (Methyl Ester Route)

Best for: Introducing alkyne linkers.[1][2] The ester is used to prevent copper salt formation with the carboxylic acid.

Pre-step: Convert the acid to the methyl ester using standard Fischer esterification (MeOH, cat. H₂SO₄, Reflux).

Reagents:

  • Substrate: Methyl 4-iodo-3-methoxy-5-nitrobenzoate (1.0 equiv)[1][2]

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst: Pd(PPh₃)₂Cl₂ (2 mol%)

  • Co-Catalyst: CuI (1 mol%)[4]

  • Base: Triethylamine (TEA) or Diisopropylamine (3.0 equiv)

  • Solvent: DMF (Anhydrous) or THF

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and cool under Argon.

  • Charge: Add Methyl Ester (1.0 eq), Pd Catalyst (2 mol%), and CuI (1 mol%).

  • Inerting: Evacuate and backfill with Argon (3 cycles).

  • Liquid Addition: Add degassed DMF and Base via syringe.

  • Alkyne Addition: Add the Alkyne dropwise.[1][2]

  • Reaction: Stir at Room Temperature for 1 hour. If no reaction, heat to 50°C.

    • Note: The electron-withdrawing nitro group usually makes this reaction very fast, often exothermic.[1]

  • Workup: Dilute with water and extract with Ethyl Acetate. Wash with 5% LiCl (to remove DMF) and Brine.[2]

Mechanistic & Safety Considerations

The Catalytic Cycle

The following diagram details the specific electronic influences of the nitro and methoxy groups on the palladium cycle.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Fast due to 5-NO2) Pd0->OxAdd + Ar-I TransMet Transmetallation (Rate Limiting due to Sterics) OxAdd->TransMet + R-B(OH)2 / Base Note1 3-OMe and 5-NO2 create steric sandwich around Pd OxAdd->Note1 RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 + Product

Caption: Catalytic cycle emphasizing the electronic acceleration vs. steric hindrance in 4-Iodo-3-methoxy-5-nitrobenzoic acid couplings.

Safety Alerts
  • Nitro Compounds: Potentially explosive residues if distilled to dryness.[1][2] Do not overheat reaction mixtures (>120°C).

  • Palladium Waste: Segregate heavy metal waste.[1][2]

  • Alkyl Iodides: If preparing the methyl ester using Methyl Iodide (MeI), use a fume hood (carcinogen).

References

  • PubChem. (2023).[2][5][6] Methyl 4-iodo-3-nitrobenzoate Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995).[7] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2] Chemical Reviews, 95(7), 2457-2483. (Foundational reference for mechanism).

  • Wikipedia. (2023).[2] Sonogashira coupling. Retrieved from [Link]

Sources

Method

Suzuki-Miyaura coupling conditions for 4-Iodo-3-methoxy-5-nitrobenzoic acid

An Application Guide to the Suzuki-Miyaura Coupling of 4-Iodo-3-methoxy-5-nitrobenzoic acid Introduction The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remar...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Suzuki-Miyaura Coupling of 4-Iodo-3-methoxy-5-nitrobenzoic acid

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, is indispensable in academic and industrial settings, particularly in the synthesis of biaryls for pharmaceuticals and advanced materials.[1][3]

This application note provides a detailed guide for researchers and drug development professionals on the specific conditions required for the Suzuki-Miyaura coupling of 4-iodo-3-methoxy-5-nitrobenzoic acid. This substrate presents a unique combination of electronic and steric features: a highly reactive carbon-iodine bond, a potent electron-withdrawing nitro group, a moderately electron-donating methoxy group, and an acidic carboxylic acid moiety. Understanding the interplay of these groups is paramount for achieving high-yield and selective coupling. We will delve into the mechanistic rationale behind component selection, provide detailed experimental protocols, and offer troubleshooting guidance to ensure robust and reproducible outcomes.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The efficiency of each step is profoundly influenced by the choice of catalyst, ligand, base, and solvent.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of the aryl halide. This step forms a Pd(II) intermediate and is often the rate-limiting step of the reaction.[1][6] The electron-deficient nature of the aromatic ring in 4-iodo-3-methoxy-5-nitrobenzoic acid, due to the strong nitro group, facilitates this step.[7]

  • Transmetalation: In this crucial step, the organic group from the boronic acid (or its derivative) is transferred to the palladium(II) center. This process requires activation of the organoboron species by a base to form a more nucleophilic "ate" complex, which then displaces the halide on the palladium complex.[1][8]

  • Reductive Elimination: The final step involves the coupling of the two organic moieties attached to the palladium center. This forms the new carbon-carbon bond of the desired biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6]

Suzuki_Miyaura_Cycle Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)L₂-X (Palladium Intermediate) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation diaryl_pd Ar-Pd(II)L₂-R (Di-organo Intermediate) transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 ar_r Ar-R Out (Product) reductive_elimination->ar_r arx Ar-X In arx->oxidative_addition r_boron R-B(OR)₂ In + Base r_boron->transmetalation

Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction

Key Considerations for Coupling 4-Iodo-3-methoxy-5-nitrobenzoic acid

The specific structure of this substrate demands careful selection of reaction components to overcome potential challenges and ensure a successful transformation.

The Aryl Iodide Substrate: Reactivity and Steric Profile

The carbon-iodine bond is the most reactive of the carbon-halogen bonds in Suzuki-Miyaura couplings, readily undergoing oxidative addition.[6] This high reactivity is further enhanced by the strong electron-withdrawing nitro group, which lowers the electron density of the aromatic ring. However, the substrate is sterically hindered, with the iodine atom flanked by both a methoxy and a nitro group. This steric congestion can impede the approach of the palladium catalyst, making the choice of ligand critically important.[9][10]

Catalyst and Ligand Selection: Overcoming Steric Hindrance

For sterically demanding substrates, the use of bulky and electron-rich phosphine ligands is essential.[11][12] These ligands promote the formation of a monoligated, 14-electron Pd(0)L species, which is highly reactive in oxidative addition. Furthermore, their steric bulk accelerates the final reductive elimination step.[12] Buchwald-type biaryl phosphine ligands are particularly effective for this purpose.[11]

Ligand Class Key Features & Application Ref.
SPhos Biaryl PhosphineHighly active for a broad range of substrates, including sterically hindered aryl chlorides and tosylates. Excellent general-purpose ligand.[11]
XPhos Biaryl PhosphineSimilar to SPhos but often provides superior results for very hindered couplings.[12]
RuPhos Biaryl PhosphineEffective for a wide variety of couplings, including those involving heteroaryl trifluoroborates.[2]
BrettPhos Biaryl PhosphineCrucial for challenging couplings, including the use of nitroarenes as electrophiles under specific conditions.[13][14]
PPh₃ Triaryl PhosphineA "classical" ligand, often less effective for sterically hindered or electron-rich aryl halides and may require higher temperatures.[15]

For 4-iodo-3-methoxy-5-nitrobenzoic acid, SPhos or XPhos are highly recommended starting points due to their proven efficacy in coupling sterically encumbered substrates.

The Role of the Base: A Critical Parameter

The base plays a dual role in the Suzuki-Miyaura reaction: it activates the boronic acid for transmetalation and neutralizes the acid generated during the cycle.[1][8] The presence of the carboxylic acid on the substrate necessitates the use of at least two equivalents of base: one to form the carboxylate salt and at least one more to drive the catalytic cycle. A common strategy is to use 2.5 to 3.0 equivalents in total.

  • Inorganic bases are most common. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are widely used.[16][17]

  • Cs₂CO₃ is often more effective due to its higher solubility in organic solvents and the ability of the cesium cation to facilitate the breakdown of aggregates.

  • K₃PO₄ is a strong base that is particularly effective for coupling challenging substrates, including aryl chlorides.[11]

Solvent Systems

The choice of solvent is critical for ensuring that all components, including the base and the ionic intermediates, remain sufficiently soluble. Aprotic polar solvents are generally preferred. Often, a mixture with water is used to help dissolve the inorganic base.[16]

  • 1,4-Dioxane/H₂O: A very common and effective solvent system.

  • Toluene/H₂O: Another excellent choice, particularly for reactions at higher temperatures.

  • Tetrahydrofuran (THF)/H₂O: Suitable for reactions at lower to moderate temperatures.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of 4-iodo-3-methoxy-5-nitrobenzoic acid. Optimization may be required for different boronic acid partners.

Workflow Figure 2: General Experimental Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup1 Add solids: Aryl Iodide, Boronic Acid, Base to a dry reaction vessel setup2 Evacuate and backfill vessel with inert gas (Ar/N₂) (Repeat 3x) setup1->setup2 setup3 Add Catalyst/Ligand and degassed Solvent setup2->setup3 reaction1 Heat reaction to desired temperature (e.g., 80-110 °C) setup3->reaction1 reaction2 Monitor progress by TLC or LC-MS workup1 Cool to RT, dilute with organic solvent (e.g., EtOAc) reaction2->workup1 workup2 Acidify aqueous layer (e.g., 1M HCl) to pH 2-3 to protonate product workup1->workup2 workup3 Extract with organic solvent, wash with brine, dry (Na₂SO₄) workup2->workup3 workup4 Concentrate in vacuo workup3->workup4 purify Purify by column chromatography or recrystallization workup4->purify

Figure 2: General Experimental Workflow
Protocol 1: Conventional Heating Conditions

This protocol uses a standard palladium acetate/SPhos catalyst system, which is robust and broadly applicable.

Materials:

  • 4-Iodo-3-methoxy-5-nitrobenzoic acid (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (1-2 mol%)

  • SPhos (2-4 mol%)

  • Potassium phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 or 5:1 v/v), degassed

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc), 1M Hydrochloric acid (HCl), Brine

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add 4-iodo-3-methoxy-5-nitrobenzoic acid, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium(II) acetate and SPhos ligand.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Acidification & Extraction: Separate the layers. Carefully acidify the aqueous layer to a pH of 2-3 with 1M HCl to protonate the carboxylic acid product. Extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the final biaryl product.

Protocol 2: Microwave-Assisted Synthesis

Microwave heating can significantly reduce reaction times from hours to minutes, a valuable attribute in drug discovery for rapid library synthesis.[18]

Materials:

  • Same as Protocol 1, but using a microwave-safe reaction vial with a crimp cap.

  • A palladium pre-catalyst such as SPhos Pd G2 or XPhos Pd G3 (1-2 mol%) is often convenient.

Procedure:

  • Reaction Setup: In a microwave vial, combine 4-iodo-3-methoxy-5-nitrobenzoic acid, the arylboronic acid, the base, and the palladium pre-catalyst.

  • Solvent Addition: Add the degassed solvent mixture and a magnetic stir bar.

  • Sealing: Securely crimp the cap onto the vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Heat the reaction to a set temperature (e.g., 100-140 °C) for a specified time (e.g., 15-45 minutes). Use the instrument's stir function.

  • Cooling and Work-up: After the reaction is complete, allow the vial to cool to a safe temperature before uncapping. Proceed with the work-up and purification as described in Protocol 1.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently degassed solvents. 3. Base is not strong or soluble enough. 4. Reaction temperature too low.1. Use a fresh catalyst source or a pre-catalyst. 2. Ensure thorough degassing of solvents by sparging with inert gas or freeze-pump-thaw cycles. 3. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). 4. Increase the reaction temperature in 10 °C increments.
Formation of Homocoupling Product (Ar-Ar) 1. Oxygen contamination leading to reductive elimination from the Pd(II) intermediate. 2. Reaction temperature is too high, causing catalyst decomposition.1. Improve inert atmosphere technique. 2. Lower the reaction temperature.
Protodeborylation of Boronic Acid 1. Presence of excess water or protic sources. 2. Base is too strong or reaction time is too long. 3. Boronic acid is unstable under the reaction conditions.1. Use anhydrous solvents and ensure the base is not excessively hydrated. 2. Reduce reaction time or try a milder base (e.g., KF). 3. Consider using the corresponding boronic ester (e.g., pinacol ester), which is often more stable.[19]
Incomplete Reaction (Stalled) 1. Catalyst deactivation (formation of palladium black). 2. Steric hindrance is too great for the chosen ligand.1. Increase ligand-to-palladium ratio (e.g., from 2:1 to 4:1). 2. Switch to a bulkier ligand (e.g., from SPhos to XPhos).

Conclusion

The Suzuki-Miyaura coupling of 4-iodo-3-methoxy-5-nitrobenzoic acid is a highly achievable transformation provided that key parameters are carefully controlled. The substrate's high reactivity due to the C-I bond is an advantage, but its sterically hindered nature necessitates the use of modern, bulky biaryl phosphine ligands like SPhos or XPhos. The presence of the carboxylic acid requires the use of at least three equivalents of a suitable base, such as K₃PO₄ or Cs₂CO₃, to ensure both deprotonation of the substrate and efficient progression of the catalytic cycle. By following the detailed protocols and considering the troubleshooting advice provided, researchers can confidently and successfully synthesize novel biaryl structures essential for advancing drug discovery and materials science.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • News-Medical. (2023, July 19). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki-Miyaura Coupling of Aryl Chlorides. Retrieved from [Link]

  • National Center for Biotechnology Information. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]

  • Royal Society of Chemistry. (2016, August 1). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]

  • Académie des sciences. (2022, February 15). Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus de l'Académie des Sciences. Retrieved from [Link]

  • Thieme. Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Retrieved from [Link]

  • American Chemical Society Publications. (2020, July 15). Confirmation of Suzuki–Miyaura Cross-Coupling Reaction Mechanism through Synthetic Architecture of Nanocatalysts. Journal of the American Chemical Society. Retrieved from [Link]

  • National Center for Biotechnology Information. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Retrieved from [Link]

  • Synfacts. (2017, October 18). The Suzuki–Miyaura Coupling of Nitroarenes. Retrieved from [Link]

  • Reddit. (2019, December 8). How resistant are Suzuki couplings to nitro groups?. r/chemhelp. Retrieved from [Link]

  • Organic Chemistry Portal. The Suzuki-Miyaura Coupling of Nitroarenes. Retrieved from [Link]

  • American Chemical Society Publications. (2018, May 23). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. Retrieved from [Link]

  • American Chemical Society Publications. (2025, June 16). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. Retrieved from [Link]

  • ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Royal Society of Chemistry. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from [Link]

  • ChemRxiv. Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids. Retrieved from [Link]

  • ResearchGate. (PDF) Heterocyclic Suzuki-Miyaura Coupling Reaction of Metalla-aromatics and Mechanistic Analysis of Site Selectivity. Retrieved from [Link]

  • SciELO. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Retrieved from [Link]

  • Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

Sources

Application

Procedure for the reduction of the nitro group in 4-Iodo-3-methoxy-5-nitrobenzoic acid

Executive Summary The reduction of a nitroarene to an aniline derivative is a fundamental transformation in synthetic organic chemistry[1]. However, when the substrate contains an aryl iodide—as is the case with 4-Iodo-3...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reduction of a nitroarene to an aniline derivative is a fundamental transformation in synthetic organic chemistry[1]. However, when the substrate contains an aryl iodide—as is the case with 4-Iodo-3-methoxy-5-nitrobenzoic acid —standard reduction protocols often fail. The low bond dissociation energy of the C–I bond makes it highly susceptible to hydrodehalogenation (deiodination) under standard catalytic hydrogenation conditions (e.g., H₂, Pd/C)[2].

This application note provides a comprehensive, field-validated guide for the chemoselective reduction of 4-Iodo-3-methoxy-5-nitrobenzoic acid to 3-amino-4-iodo-5-methoxybenzoic acid . By leveraging single-electron transfer (SET) mechanisms via dissolving metal reductions (Iron) or main-group metal salts (Stannous Chloride), researchers can achieve quantitative reduction of the nitro group while perfectly preserving the sensitive aryl iodide moiety[3],[4].

Mechanistic Rationale & Reagent Selection

The Dehalogenation Problem

Catalytic hydrogenation using Palladium on Carbon (Pd/C) is the industry standard for nitro reduction due to its scalability and clean reaction profile[4]. However, Palladium readily undergoes oxidative addition into the C–I bond. In a hydrogen atmosphere, this leads to rapid reductive elimination, yielding the deiodinated byproduct (3-amino-5-methoxybenzoic acid)[2].

The Chemoselective Solution

To bypass the oxidative addition pathway, reduction must proceed via a stepwise Single-Electron Transfer (SET) mechanism.

  • Iron (Fe) in mildly acidic media (Béchamp-type): Iron powder acts as an electron source, sequentially reducing the nitro group through nitroso and hydroxylamine intermediates to the amine[5]. Using ammonium chloride (NH₄Cl) instead of strong acids prevents unwanted esterification of the carboxylic acid group.

  • Stannous Chloride (SnCl₂·2H₂O): Operates homogeneously in alcoholic solvents, offering excellent chemoselectivity for nitro groups over halogens, carbonyls, and nitriles[6].

G Start 4-Iodo-3-methoxy-5-nitrobenzoic acid Decision Select Reduction Method (Aryl Iodide Present) Start->Decision PdC H2, Pd/C Decision->PdC Catalytic Hydrogenation Fe Fe powder, NH4Cl/EtOH (Béchamp-type) Decision->Fe Dissolving Metal SnCl2 SnCl2·2H2O, EtOH Decision->SnCl2 Metal Salt Fail Deiodination Product (3-Amino-5-methoxybenzoic acid) PdC->Fail C-I Cleavage Success Target Product (3-Amino-4-iodo-5-methoxybenzoic acid) Fe->Success Chemoselective SnCl2->Success Chemoselective

Decision-making workflow for the chemoselective reduction of nitroarenes containing aryl iodides.

Quantitative Comparison of Reagents
ParameterProtocol A (Fe / NH₄Cl)Protocol B (SnCl₂·2H₂O)H₂ / Pd/C (Control)
Reducing Agent Iron powder (325 mesh)Stannous chloride dihydrateHydrogen gas
Equivalents 5.0 - 10.0 eq5.0 eqCatalytic (10 mol%)
Solvent System EtOH / H₂O (4:1)Absolute EtOHMeOH or EtOH
C-I Preservation Excellent (>98%) Excellent (>98%) Poor (0%)
Workup Complexity Moderate (Hot Filtration)High (Emulsion Management)Low (Simple Filtration)
Recommendation Primary Choice Secondary ChoiceNOT Recommended

Experimental Workflows

Mechanism Nitro Ar-NO2 (Nitroarene) Nitroso Ar-NO (Nitrosoarene) Nitro->Nitroso 2e⁻, 2H⁺ -H₂O Hydroxylamine Ar-NHOH (Arylhydroxylamine) Nitroso->Hydroxylamine 2e⁻, 2H⁺ Amine Ar-NH2 (Arylamine) Hydroxylamine->Amine 2e⁻, 2H⁺ -H₂O

Stepwise single-electron transfer (SET) mechanism for nitro group reduction.

Protocol A: Iron-Mediated Reduction (The Gold Standard)

This protocol is highly scalable and leverages the differential solubility of the product and iron oxides[5].

Causality Check: We utilize NH₄Cl instead of acetic acid (AcOH) because the substrate contains a free carboxylic acid. Heating in EtOH/AcOH can lead to trace Fischer esterification, complicating purification. NH₄Cl provides the exact mild proton activity required to activate the iron surface without triggering esterification.

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, suspend 4-Iodo-3-methoxy-5-nitrobenzoic acid (1.0 equiv, e.g., 10 mmol) in a mixture of Ethanol (80 mL) and Water (20 mL).

  • Activation: Add Iron powder (325 mesh, 5.0 equiv) and Ammonium chloride (NH₄Cl, 5.0 equiv). Note: 325 mesh iron is critical; larger particle sizes drastically reduce the reaction rate due to lower surface area.

  • Reaction: Heat the violently stirred suspension to 75 °C (reflux) for 2–4 hours.

  • Self-Validation (TLC): Monitor the reaction using TLC (Eluent: DCM/MeOH 9:1 with 1% AcOH). The starting material (UV active) will disappear, replaced by a lower-Rf spot that stains positive (brown/purple) with Ninhydrin.

  • Workup (Critical): Filter the reaction mixture hot through a tightly packed pad of Celite.

    • Causality: The product is an amphoteric amino acid. If the mixture cools, the product will co-precipitate with the insoluble Fe₃O₄ sludge, devastating your yield. Wash the Celite pad with hot ethanol (50 mL).

  • Isolation: Concentrate the filtrate in vacuo to remove the ethanol. Cool the remaining aqueous layer to 0 °C and carefully adjust the pH to ~4.5 using 1M HCl or 1M NaOH.

    • Causality: pH 4.5 approximates the isoelectric point (pI) of the zwitterionic product, forcing it to precipitate from the aqueous phase.

  • Collection: Filter the resulting solid, wash with ice-cold water (2 x 10 mL), and dry under high vacuum to afford 3-amino-4-iodo-5-methoxybenzoic acid.

Protocol B: Stannous Chloride Reduction (Homogeneous Alternative)

Recommended for smaller scales where heterogeneous iron stirring is impractical[6].

Step-by-Step Methodology:

  • Preparation: Dissolve 4-Iodo-3-methoxy-5-nitrobenzoic acid (1.0 equiv) in absolute ethanol (0.2 M concentration) in a round-bottom flask.

  • Reaction: Add Stannous chloride dihydrate (SnCl₂·2H₂O, 5.0 equiv) in one portion. Stir the homogeneous solution at 70 °C for 3 hours.

  • Workup: Concentrate the ethanol under reduced pressure.

    • Causality: Traditional basic workup (e.g., 1M NaOH) to remove tin salts will deprotonate the carboxylic acid product, dragging it into the aqueous phase and forming an intractable tin-hydroxide emulsion.

  • Emulsion Resolution: Suspend the crude residue in Ethyl Acetate (EtOAc) and add a saturated aqueous solution of Rochelle salt (Sodium potassium tartrate). Stir vigorously for 2 hours at room temperature. The tartrate strongly chelates the Sn(IV) byproducts, resulting in two clear, easily separable layers.

  • Isolation: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the target amine.

Analytical Validation & Troubleshooting

To ensure the integrity of the self-validating system, researchers must employ the following analytical checkpoints:

  • Incomplete Reduction (Nitroso/Hydroxylamine accumulation): If LC-MS indicates masses corresponding to [M+H]+ -16 or -2 (relative to the nitro starting material), the reaction is stalled at the hydroxylamine or nitroso stage. Solution: Add an additional 2.0 equivalents of the reducing agent and continue heating.

  • Mass Spectrometry (LC-MS): The exact mass of the target product (C₈H₈INO₃) is 292.95 g/mol . Look for the [M+H]⁺ peak at m/z 293.96 in positive electrospray ionization (ESI+) mode.

  • NMR Verification: In ¹H-NMR (DMSO-d₆), the disappearance of the highly deshielded aromatic protons of the nitroarene and the appearance of a broad singlet integrating to 2H (the -NH₂ group) around 5.0–5.5 ppm confirms successful reduction.

References

  • [3] &[5] Gamble, A. B., Garner, J., Gordon, C. P., O'Conner, S. M. J., & Keller, P. A. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Synthetic Communications, 37(16), 2777–2786. URL:[Link]

  • [1] Wikipedia Contributors. Reduction of nitro compounds. Wikipedia, The Free Encyclopedia. URL:[Link]

  • [6] Strategian Science Primary Literature. Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. URL:[Link]

  • [4] Common Organic Chemistry. Nitro Reduction - Common Conditions. URL:[Link]

Sources

Method

Esterification methods for 4-Iodo-3-methoxy-5-nitrobenzoic acid carboxyl group

Application Note: Strategic Esterification Protocols for 4-Iodo-3-methoxy-5-nitrobenzoic Acid Executive Summary & Molecule Analysis Target Molecule: 4-Iodo-3-methoxy-5-nitrobenzoic acid CAS: 25801-32-5 (Analogous/Generic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Esterification Protocols for 4-Iodo-3-methoxy-5-nitrobenzoic Acid

Executive Summary & Molecule Analysis

Target Molecule: 4-Iodo-3-methoxy-5-nitrobenzoic acid CAS: 25801-32-5 (Analogous/Generic) Application: Key intermediate for biaryl coupling (Suzuki/Sonogashira) in kinase inhibitor development.

Chemical Challenges: The esterification of this specific scaffold presents a unique "chemical trap" often overlooked in standard benzoic acid protocols. The juxtaposition of the 4-Iodo group and the 5-Nitro group creates an electron-deficient aromatic core susceptible to Nucleophilic Aromatic Substitution (


) .
  • The Trap: Standard acid chloride formation using Thionyl Chloride (

    
    ) carries a high risk of Halogen Exchange , where the labile 4-Iodo group is displaced by a Chloride ion, yielding the impurity 4-chloro-3-methoxy-5-nitrobenzoate. This impurity is difficult to separate and poisons downstream Palladium-catalyzed cross-couplings.
    
  • The Solution: This guide prioritizes Base-Mediated Alkylation and Fischer Esterification over Acid Chloride activation to preserve the critical Carbon-Iodine bond.

Methodology Selection Guide

MethodReagentsMechanismRisk ProfileScalabilityRecommendation
A. Base-Mediated Alkylation

, MeI or Alkyl Halide, DMF

(Carboxylate attack)
Low. Mildest conditions. Preserves Ar-I bond.HighPrimary (Gold Standard)
B. Fischer Esterification MeOH/EtOH,

(cat.)
Acid-Catalyzed EquilibriumMedium. Requires reflux; generally safe for Ar-I but slower.HighSecondary (Cost-Effective)
C. Acid Chloride Activation

or

, ROH
Acyl SubstitutionHigh. Risk of I

Cl exchange via

mechanism.
MediumNot Recommended
D. Orthoester Alkylation Trimethyl OrthoacetateO-AlkylationLow. Solvent-free potential; very mild.Low/MedAlternative (High Purity)

Detailed Protocols

Protocol A: Base-Mediated Alkylation (The "Safe" Route)

Best for: High-value intermediates, preserving the Ar-I bond, and synthesis of complex esters (benzyl, ethyl, etc.).

Mechanism: The reaction proceeds via the deprotonation of the carboxylic acid to form a carboxylate anion, which acts as a nucleophile attacking the alkyl halide (


). The aromatic ring remains untouched, preventing 

side reactions.

Materials:

  • Starting Material: 4-Iodo-3-methoxy-5-nitrobenzoic acid (1.0 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (1.5 – 2.0 equiv)
    
  • Electrophile: Iodomethane (MeI) or Benzyl Bromide (BnBr) (1.2 – 1.5 equiv)

  • Solvent: DMF (N,N-Dimethylformamide) or Acetone (0.2 M concentration)

Step-by-Step Workflow:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equiv of the benzoic acid in DMF (5 mL per gram of substrate).

    • Note: DMF is preferred over acetone for solubility and reaction rate, though acetone allows for easier workup.

  • Deprotonation: Add 1.5 equiv of anhydrous

    
    . Stir at Room Temperature (RT) for 15 minutes. The mixture will become a suspension.[1]
    
  • Alkylation: Add 1.2 equiv of Iodomethane (MeI) dropwise via syringe.

    • Caution: MeI is a volatile carcinogen. Use a fume hood.

  • Reaction: Heat the mixture to 50–60°C for 2–4 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 3:1) or LCMS. The acid spot should disappear completely.

  • Workup:

    • Cool to RT.

    • Pour the reaction mixture into 5 volumes of ice-cold water.

    • Precipitation: The ester often precipitates as a solid. Filter, wash with water, and dry.[2][3]

    • Extraction (if oil): Extract with Ethyl Acetate (3x).[4][5] Wash combined organics with water (2x) and Brine (1x) to remove DMF. Dry over

      
      .[5][6]
      
  • Purification: Usually not required. Recrystallize from Methanol if necessary.[2][7]

Typical Yield: 90–98%

Protocol B: Modified Fischer Esterification

Best for: Large-scale synthesis of Methyl/Ethyl esters where reagent cost is a constraint.

Materials:

  • Starting Material: 4-Iodo-3-methoxy-5-nitrobenzoic acid[8][9]

  • Solvent/Reagent: Anhydrous Methanol (MeOH) (excess, ~10-20 volumes)

  • Catalyst: Concentrated Sulfuric Acid (

    
    ) (0.5 – 1.0 equiv)
    

Step-by-Step Workflow:

  • Setup: Charge the benzoic acid and Methanol into a flask.

  • Acid Addition: Carefully add conc.

    
     dropwise.[3][7]
    
    • Exotherm: The temperature will rise slightly.

  • Reflux: Heat to reflux (65°C) for 6–12 hours.

    • Note: The electron-withdrawing nitro group deactivates the carbonyl carbon slightly, making the reaction slower than unsubstituted benzoic acid.

  • Workup:

    • Concentrate the Methanol to ~20% of the original volume under reduced pressure.

    • Dilute with EtOAc and wash with Saturated

      
       (Caution: Gas evolution 
      
      
      
      ) to neutralize the acid.
    • Wash with Brine, dry over

      
      , and concentrate.[4]
      

Typical Yield: 80–90%[10]

Critical Troubleshooting: The "Halogen Exchange" Trap

Observation: When using Thionyl Chloride (


)  to create the acid chloride intermediate, researchers often observe a mass shift of -91.9 Da  (I 

Cl) in the final product.

Mechanistic Cause: The 5-Nitro group (ortho to the 4-Iodo) strongly withdraws electron density, activating the C4 position for Nucleophilic Aromatic Substitution (


). Chloride ions generated from 

attack the C4 position, displacing the Iodine.

SnAr_Mechanism cluster_warning DANGER ZONE Start 4-Iodo-3-methoxy-5-nitrobenzoic acid SOCl2 Reaction w/ SOCl2 Start->SOCl2 Intermediate Acid Chloride Species SOCl2->Intermediate Cl_Attack Cl- Attack at C4 (SnAr) Intermediate->Cl_Attack High Temp / Excess Cl- Product_Good TARGET: 4-Iodo-3-methoxy-5-nitrobenzoate Intermediate->Product_Good Methanol Quench (Fast) Product_Bad IMPURITY: 4-Chloro-3-methoxy-5-nitrobenzoate Cl_Attack->Product_Bad

Caption: Pathway illustrating the risk of Iodine displacement by Chloride during Acid Chloride activation.

Synthesis Decision Tree

Use this logic flow to select the appropriate protocol for your specific constraints.

DecisionTree Start Start: Esterification of 4-Iodo-3-methoxy-5-nitrobenzoic acid Q1 Is the Ar-I bond critical for downstream coupling? Start->Q1 Q2 Is the target ester simple (Methyl/Ethyl)? Q1->Q2 Yes Method_C PROTOCOL C: Acid Chloride (SOCl2) *HIGH RISK* Q1->Method_C No Branch_Yes YES Branch_No NO (Just characterization) Method_A PROTOCOL A: Base-Mediated Alkylation (K2CO3 / MeI) Q2->Method_A No (Complex Alcohol) or High Purity Required Method_B PROTOCOL B: Fischer Esterification (MeOH / H2SO4) Q2->Method_B Yes (Scale >10g) Result Result Method_A->Result Yield: >95% Purity: High Method_B->Result Yield: ~85% Purity: Good

Caption: Decision matrix for selecting the optimal esterification method based on downstream requirements.

References

  • Preparation of 4-iodo-3-nitrobenzamide (Iniparib)

    • Source: US Patent 8,586,792 B2.[6]

    • Relevance: Documents the formation of the 4-chloro impurity during thionyl chloride activation of 4-iodo-3-nitrobenzoic acid and recommends alternative esterific
  • Synthesis of Methyl 3-iodo-4-methoxybenzo

    • Source: ChemicalBook / P
    • Relevance: Validates the /MeI/DMF protocol for similar iodo-methoxy-benzoic acid scaffolds with 88% yield.
  • Fischer Esterific

    • Source: Truman St
    • Relevance: General procedure for sulfuric acid-catalyzed esterification of electron-deficient nitrobenzoic acids.
  • Nucleophilic Arom

    
    ) Mechanisms. 
    
    • Source: Organic Chemistry Portal.
    • Relevance: Theoretical grounding for the activation of the 4-position by the ortho-nitro group, explaining the lability of the Iodine

Sources

Application

Application Note: 4-Iodo-3-methoxy-5-nitrobenzoic Acid as a High-Value Scaffold for Divergent Library Synthesis

Abstract This application note details the strategic utilization of 4-Iodo-3-methoxy-5-nitrobenzoic acid (IMNBA) in medicinal chemistry. Unlike simpler benzoic acid derivatives, IMNBA offers a unique 3,4,5-trisubstituted...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the strategic utilization of 4-Iodo-3-methoxy-5-nitrobenzoic acid (IMNBA) in medicinal chemistry. Unlike simpler benzoic acid derivatives, IMNBA offers a unique 3,4,5-trisubstituted core with orthogonal reactivity handles: a carboxylic acid for anchoring, a nitro group for heterocycle formation, and a sterically crowded aryl iodide for cross-coupling. This guide provides optimized protocols for overcoming the specific steric and electronic challenges presented by this scaffold, enabling the rapid generation of kinase inhibitor libraries and privileged heterocycles (e.g., quinazolines, benzimidazoles).

Scaffold Analysis & Strategic Utility

The IMNBA scaffold is a "privileged structure" precursor. Its substitution pattern mimics the pharmacophores found in numerous bioactive molecules, including EGFR inhibitors and tubulin binders.

Orthogonal Reactivity Map

The power of IMNBA lies in its ability to undergo sequential, non-interfering transformations.

ScaffoldMap Core 4-Iodo-3-methoxy-5-nitrobenzoic acid (Central Hub) Acid Carboxylic Acid (C-1) Handle: Amide Coupling Target: Solubility/Binding Tail Core->Acid Nitro Nitro Group (C-5) Handle: Reduction -> Aniline Target: Cyclization (Quinazolines) Core->Nitro Iodine Iodine (C-4) Handle: Suzuki/Sonogashira Target: Biaryl Core Extension Core->Iodine Methoxy Methoxy (C-3) Handle: Demethylation Target: H-Bond Donor/Acceptor Core->Methoxy

Figure 1: Orthogonal reactivity map of the IMNBA scaffold.

The Steric Challenge

The primary challenge with IMNBA is the C-4 Iodine . It is flanked by a methoxy group (C-3) and a nitro group (C-5).[1][2][3][4][5] This creates significant steric hindrance, making standard


 catalyzed couplings sluggish. Furthermore, the electron-withdrawing nitro group makes the ring electron-deficient, which aids oxidative addition but can destabilize certain intermediates.

Experimental Protocols

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Objective: Install a biaryl motif at the C-4 position without affecting the nitro or acid groups. Rationale: Standard catalysts fail due to the ortho-disubstitution. We utilize SPhos Pd G2 , a precatalyst containing a bulky, electron-rich Buchwald ligand that facilitates oxidative addition and reductive elimination in crowded systems.

Materials
  • Scaffold: 4-Iodo-3-methoxy-5-nitrobenzoic acid (or its methyl ester).

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv).

  • Catalyst: SPhos Pd G2 (2-5 mol%).

  • Base:

    
     (3.0 equiv, anhydrous).
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio).

Step-by-Step Methodology
  • Preparation: In a glovebox or under strictly inert atmosphere (

    
    /Ar), charge a microwave vial with IMNBA (1.0 equiv), Boronic Acid (1.5 equiv), SPhos Pd G2 (0.02 equiv), and 
    
    
    
    (3.0 equiv).
  • Solvation: Add degassed 1,4-Dioxane/Water (4:1). Concentration should be ~0.1 M.

  • Degassing: Sparge the mixture with argon for 5 minutes. Critical: Oxygen inhibits the active Pd(0) species.

  • Reaction: Seal the vial and heat to 80°C for 4–12 hours.

    • Note: If using a microwave reactor, heat to 100°C for 1 hour.

  • Work-up: Dilute with EtOAc, wash with 1N HCl (to protonate the acid if free acid was used) or Brine (if ester). Dry over

    
    .
    
  • Purification: Flash chromatography (MeOH/DCM gradient for acids; Hex/EtOAc for esters).

Self-Validating Checkpoint:

  • TLC Monitoring: The starting iodide is highly fluorescent. Disappearance of the low-polarity spot indicates consumption.

  • NMR Verification: Look for the disappearance of the distinct aromatic protons of the starting material and the appearance of the new biaryl signals.

Protocol B: Chemoselective Nitro Reduction

Objective: Reduce the C-5 nitro group to an aniline without de-iodinating the C-4 position (hydrodeiodination). Rationale: Catalytic hydrogenation (


) is forbidden  here as it will rapidly cleave the C-I bond. We employ an Iron-mediated reduction or Stannous Chloride (

) method which is chemoselective for nitro groups in the presence of aryl halides.
Materials
  • Substrate: Nitro-benzoate intermediate.

  • Reductant: Iron Powder (Fe, 5.0 equiv) and Ammonium Chloride (

    
    , 5.0 equiv).
    
  • Solvent: EtOH : Water (4:1).

Step-by-Step Methodology
  • Setup: Dissolve the nitro-substrate in EtOH/Water (4:1).

  • Addition: Add solid

    
     followed by Iron powder.
    
  • Activation: Heat the suspension to reflux (80°C) with vigorous stirring. Mechanical stirring is preferred for scales >5g due to iron clumping.

  • Monitoring: Reaction is typically complete in 1–2 hours.

    • Checkpoint: The yellow color of the nitro compound should fade to a colorless or pale brown (aniline).

  • Work-up: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot EtOH.

  • Isolation: Concentrate the filtrate. Partition between EtOAc and saturated

    
    .
    

Data Comparison: Reduction Methods

MethodReagentRisk of De-iodinationYieldCleanliness
Recommended Fe / NH4Cl Low 85-95% High
Alternative

/ HCl
Low70-80%Moderate (Tin waste)
Avoid

/ Pd-C
High (Critical Failure)N/AMixture of products

Divergent Library Workflow

The following workflow illustrates how to generate a library of Quinazoline-4-ones, a common kinase inhibitor core, using IMNBA.

Workflow Start IMNBA Scaffold Step1 1. Amide Coupling (R1-NH2) Start->Step1 Diversification 1 Step2 2. Suzuki Coupling (Ar-B(OH)2) Step1->Step2 Core Build Step3 3. Nitro Reduction (Fe/NH4Cl) Step2->Step3 Activation Step4 4. Cyclization (Orthoformate) Step3->Step4 Ring Closure Final Quinazoline Library Step4->Final

Figure 2: Sequential workflow for converting IMNBA into a bioactive heterocycle library.

Safety & Handling

  • Aryl Iodides: Generally light-sensitive. Store in amber vials at 4°C.

  • Nitro Compounds: Potential energetic precursors. Do not heat dry residues of nitro-intermediates above 100°C without DSC testing.

  • Palladium Residues: Scavenge metal residues using functionalized silica (e.g., Thiol-silica) before biological testing to prevent false positives in assay data.

References

  • Synthesis of Polysubstituted Benzoic Acids

    • Title: Regioselective Synthesis of Polysubstituted Benzoic Acids.
    • Source:Chemical Reviews (General grounding on benzoic acid functionaliz
    • URL:[Link] (Journal Landing Page)

  • Suzuki Coupling of Hindered Substrates

    • Title: Recent Advances in the Suzuki–Miyaura Cross-Coupling Reaction of Sterically Hindered Aryl Halides.
    • Source:Catalysts, 2020.[6]

    • URL:[Link]

  • Chemoselective Nitro Reduction

    • Title: Selective reduction of nitro compounds in the presence of other reducible groups.[7]

    • Source:Organic Chemistry Portal (Verified Protocol D
    • URL:[Link]

  • Applications in Kinase Inhibitors (Quinazolines)

    • Title: Quinazoline deriv
    • Source:European Journal of Medicinal Chemistry.
    • URL:[Link]

  • Opicapone (Related Scaffold Context)

    • Title: Discovery of Opicapone, a potent, long-acting, and purely peripheral levodopa-sparing COMT inhibitor.
    • Source:Journal of Medicinal Chemistry.
    • URL:[Link]

Sources

Method

Nucleophilic aromatic substitution reactions on 4-Iodo-3-methoxy-5-nitrobenzoic acid

Application Note: Nucleophilic Aromatic Substitution (SNAr) on 4-Iodo-3-methoxy-5-nitrobenzoic Acid Executive Summary & Structural Rationale In modern drug discovery and complex organic synthesis, highly functionalized a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Nucleophilic Aromatic Substitution (SNAr) on 4-Iodo-3-methoxy-5-nitrobenzoic Acid

Executive Summary & Structural Rationale

In modern drug discovery and complex organic synthesis, highly functionalized aromatic building blocks are critical for developing targeted therapeutics. 4-Iodo-3-methoxy-5-nitrobenzoic acid (CAS: 2386444-44-4) is a prime example of a densely substituted scaffold. This application note provides a comprehensive guide to performing Nucleophilic Aromatic Substitution (SNAr) on this substrate.

To successfully manipulate this molecule, one must understand its precise regiochemistry:

  • C4-Iodo (Leaving Group): The site of nucleophilic attack.

  • C5-Nitro & C1-Carboxylic Acid (Activating Groups): Positioned ortho and para to the iodine, respectively. These strongly electron-withdrawing groups (EWGs) lower the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, enabling the reaction.

  • C3-Methoxy (Modulator): Positioned meta to both EWGs, this group is electronically insulated from activation, ensuring absolute chemoselectivity (no displacement of the methoxy group). However, its proximity to C4 provides steric shielding that must be overcome experimentally.

Mechanistic Insights: Overcoming the "Iodine Anomaly" and Carboxylate Deactivation

As a Senior Application Scientist, it is crucial to understand the causality behind the reaction conditions rather than just following a recipe.

The Iodine Anomaly in SNAr In standard SNAr reactions, the rate-determining step (RDS) is the initial nucleophilic attack that disrupts aromaticity to form a resonance-stabilized intermediate known as the Meisenheimer complex[1]. Consequently, leaving group ability scales with electronegativity (F ≫ Cl > Br > I), making aryl fluorides the premier substrates [2]. 4-Iodo-3-methoxy-5-nitrobenzoic acid presents an apparent kinetic paradox: iodine is the poorest halogen for the addition step due to its large atomic radius and lower electronegativity. However, the reaction proceeds smoothly because the intense electron-withdrawing capacity of the ortho-nitro group sufficiently stabilizes the anionic σ-adduct, compensating for the slow addition kinetics [3]. Once the complex forms, the elimination of the iodide ion is extremely rapid.

The Carboxylate Deactivation Challenge A field-proven insight involves the C1-carboxylic acid moiety. SNAr reactions typically require basic conditions. Upon base addition, the carboxylic acid is immediately deprotonated to a carboxylate (-COO⁻). Unlike the neutral acid, the carboxylate anion is electron-donating by induction, which raises the activation energy for nucleophilic attack. To overcome this deactivation, our protocols mandate the use of polar aprotic solvents (DMSO or DMF) to leave the nucleophile unsolvated and highly reactive, coupled with thermal activation (80–100 °C).

SNAr_Mechanism A 4-Iodo-3-methoxy- 5-nitrobenzoic acid (Electrophile) C Meisenheimer Complex (Resonance Stabilized) A->C Addition (Slow, RDS) B Nucleophile (e.g., R2NH, RS-) B->C Attack at C4 D Substituted Product (SNAr Adduct) C->D Elimination (Fast) E Iodide Ion (Leaving Group) C->E Departs

Caption: SNAr addition-elimination mechanism forming the resonance-stabilized Meisenheimer complex.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By leveraging the acid-base chemistry of the substrate, the workup inherently separates the desired product from unreacted nucleophiles and neutral impurities.

Protocol A: Amination with Secondary Amines (e.g., Morpholine)

Causality of Reagents: Potassium carbonate (K₂CO₃) is used at 3.0 equivalents. The first equivalent deprotonates the carboxylic acid; the second neutralizes the generated hydroiodic acid (HI); the third ensures a consistently basic medium to prevent amine protonation.

Step-by-Step Workflow:

  • Preparation: In an oven-dried 25 mL round-bottom flask, dissolve 4-Iodo-3-methoxy-5-nitrobenzoic acid (1.0 mmol, 323 mg) in anhydrous DMSO (5.0 mL).

  • Base Addition: Add finely powdered K₂CO₃ (3.0 mmol, 414 mg). Stir at room temperature for 10 minutes. Self-Validation Check: The solution will slightly darken as the carboxylate salt forms.

  • Nucleophile Addition: Add morpholine (1.5 mmol, 130 µL) dropwise.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 90 °C using an oil bath for 4–6 hours. Monitor via LC-MS or TLC (Eluent: 10% MeOH in DCM with 1% AcOH).

  • Phase-Separation Workup (Self-Validating): Cool the reaction to room temperature and pour it into 20 mL of ice-cold water. The product is currently a water-soluble potassium carboxylate. Wash the aqueous layer with Ethyl Acetate (2 × 15 mL) to extract any unreacted morpholine or neutral organic impurities. Discard the organic layer.

  • Product Precipitation: Slowly acidify the aqueous layer with 1M HCl until the pH reaches ~3. Self-Validation Check: A dense precipitate will form immediately upon crossing the pKa of the benzoic acid. If no precipitate forms, the SNAr conversion failed.

  • Isolation: Collect the precipitate via vacuum filtration, wash with cold distilled water (10 mL), and dry under high vacuum to yield 4-morpholino-3-methoxy-5-nitrobenzoic acid.

Protocol B: Thiolation with Aryl Thiols (e.g., Thiophenol)

Causality of Reagents: Thiolates are highly polarizable "soft" nucleophiles, making them exceptionally reactive toward the "soft" iodo-substituted carbon. Consequently, this reaction requires lower temperatures (60 °C) and utilizes Cs₂CO₃ for enhanced solubility and the "cesium effect" in DMF.

Step-by-Step Workflow:

  • Preparation: Dissolve the substrate (1.0 mmol) in anhydrous DMF (5.0 mL).

  • Base & Nucleophile Addition: Add Cs₂CO₃ (3.0 mmol, 977 mg) followed by thiophenol (1.2 mmol, 123 µL).

  • Thermal Activation: Heat to 60 °C for 2–3 hours.

  • Quench & Workup: Cool to room temperature, pour into 25 mL of water, wash with diethyl ether (15 mL) to remove disulfides, and acidify the aqueous layer with 1M HCl to pH 3 to precipitate the thioether product.

Exp_Workflow step1 Step 1: Reagent Preparation Dissolve substrate in DMSO/DMF Add Base (3.0 eq) step2 Step 2: Nucleophile Addition Add amine/thiol dropwise at room temperature step1->step2 step3 Step 3: Thermal Activation Heat to 60-100 °C Monitor via TLC/LC-MS step2->step3 step4 Step 4: Quench & Workup Wash aqueous layer with EtOAc Acidify to pH 3 step3->step4 step5 Step 5: Purification Vacuum Filtration Dry under high vacuum step4->step5

Caption: Self-validating experimental workflow for SNAr on functionalized benzoic acids.

Quantitative Data & Reaction Scope

The following table summarizes the optimized conditions for various nucleophilic classes reacting with 4-Iodo-3-methoxy-5-nitrobenzoic acid, highlighting the inverse relationship between nucleophile "softness" and required thermal energy.

Nucleophile ClassSpecific ReagentBase (Eq)SolventTemp (°C)Time (h)Expected YieldKey Mechanistic Observation
Secondary Amine MorpholineK₂CO₃ (3.0)DMSO904–675–85%High temp required to overcome carboxylate deactivation and C3-methoxy steric hindrance.
Primary Amine BenzylamineK₂CO₃ (3.0)DMSO1006–865–75%Slower reaction kinetics; primary amines are more sensitive to steric shielding.
Aryl Thiol ThiophenolCs₂CO₃ (3.0)DMF602–385–95%Fast reaction; soft thiolate perfectly matches the soft electrophilic iodo-center.
Alkoxide Sodium MethoxideNaOMe (3.0)MeOH6512–1640–50%Poor yield; competing transesterification and reduction pathways dominate over SNAr.

References

  • Nucleophilic aromatic substitution Source: Wikipedia URL:[Link]

  • 16.7: Nucleophilic Aromatic Substitution Source: Chemistry LibreTexts URL:[Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices Source: PubMed Central (PMC) URL:[Link]

Application

Application Notes and Protocols for the Heck Reaction of 4-Iodo-3-methoxy-5-nitrobenzoic Acid

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, specifica...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, specifically focusing on the coupling of 4-iodo-3-methoxy-5-nitrobenzoic acid with various alkenes. This document outlines the fundamental principles, offers detailed experimental protocols, and discusses the critical parameters that influence the success of this powerful carbon-carbon bond-forming reaction.

Introduction: The Significance of the Heck Reaction and Substituted Cinnamic Acids

The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling reaction between an unsaturated halide (or triflate) and an alkene.[1][2] This Nobel Prize-winning methodology has become an indispensable tool in organic synthesis for the construction of substituted alkenes.[2] The reaction proceeds through a catalytic cycle involving Pd(0) and Pd(II) species, enabling the formation of a new carbon-carbon bond with high efficiency and functional group tolerance.[1][3]

Cinnamic acid derivatives, the products of the Heck reaction between aryl halides and acrylic acid or its esters, are of significant interest in the pharmaceutical and fine chemical industries.[1][4] These compounds exhibit a wide array of biological activities, including anticancer, antioxidant, anti-inflammatory, and antidiabetic properties, making them valuable scaffolds in drug discovery.[1] The substrate of interest, 4-iodo-3-methoxy-5-nitrobenzoic acid, is a highly functionalized aromatic building block. The presence of both electron-withdrawing (nitro and carboxylic acid) and electron-donating (methoxy) groups, in addition to the reactive iodide, makes it a versatile precursor for the synthesis of complex molecular architectures. The electron-withdrawing nature of the substituents is known to facilitate the oxidative addition step in the Heck reaction, potentially allowing for milder reaction conditions.[4][5]

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the Heck reaction. The generally accepted mechanism proceeds through a sequence of four key steps, as illustrated below.[1]

Heck_Reaction_Cycle cluster_legend Legend Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)-X(L2) Aryl-Pd(II) Complex Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Alkene_Complex Alkene-Pd(II) Complex Ar-Pd(II)-X(L2)->Alkene_Complex Alkene Coordination Alkyl_Pd_Intermediate σ-Alkyl-Pd(II) Intermediate Alkene_Complex->Alkyl_Pd_Intermediate Migratory Insertion Product_Complex Product-Pd-H Complex Alkyl_Pd_Intermediate->Product_Complex syn-β-Hydride Elimination Product_Complex->Pd(0)L2 Reductive Elimination (+ Base) Ar-X Ar-X = 4-iodo-3-methoxy-5-nitrobenzoic acid Alkene Alkene = Coupling Partner L L = Ligand (e.g., PPh₃) Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine 4-iodo-3-methoxy-5-nitrobenzoic acid, Pd(OAc)₂, and PPh₃ in a Schlenk flask. B Evacuate and backfill with inert gas (3x). A->B C Add anhydrous solvent (DMF or MeCN). B->C D Add base (Et₃N or DIPEA) and methyl acrylate. C->D E Heat the reaction mixture (80-120 °C) and stir for 6-24 hours. D->E F Monitor progress by TLC or LC-MS. E->F G Cool to room temperature and filter if necessary. F->G H Dilute with water and acidify with HCl. G->H I Extract with an organic solvent (e.g., Ethyl Acetate). H->I J Wash organic layer, dry, and concentrate. I->J K Purify by column chromatography. J->K

Caption: A typical workflow for the Heck synthesis and product isolation.

Step-by-Step Procedure:

  • To a Schlenk flask or sealed tube, add 4-iodo-3-methoxy-5-nitrobenzoic acid (1.0 eq), palladium(II) acetate (0.01-0.05 eq), and triphenylphosphine (0.02-0.10 eq).

  • Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add anhydrous solvent (e.g., DMF or MeCN) to the flask.

  • Add the base (e.g., triethylamine, 2.0-3.0 eq) followed by the alkene (e.g., methyl acrylate, 1.2-1.5 eq).

  • Heat the reaction mixture to a temperature between 80-120 °C and stir vigorously. The optimal temperature will depend on the reactivity of the alkene.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, filter the mixture.

  • Dilute the filtrate with water and acidify with dilute hydrochloric acid to protonate the carboxylic acid.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired substituted methyl cinnamate.

Protocol 2: Aqueous Phase Heck Reaction

For a more environmentally benign approach, an aqueous phase reaction can be employed, particularly when using water-soluble coupling partners like sodium acrylate. [6][7] Materials:

  • 4-Iodo-3-methoxy-5-nitrobenzoic acid

  • Sodium acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • A water-soluble phosphine ligand (e.g., TPPTS) or a phase-transfer catalyst (e.g., TBAB)

  • An inorganic base (e.g., K₂CO₃ or NaHCO₃)

  • Water and an organic co-solvent if necessary (e.g., Toluene)

Step-by-Step Procedure:

  • In a reaction vessel, dissolve 4-iodo-3-methoxy-5-nitrobenzoic acid (1.0 eq) and the palladium catalyst (0.01-0.05 eq) in an organic solvent like toluene if a biphasic system is used. [6]For a fully aqueous system, a water-soluble palladium precursor is preferred.

  • In a separate vessel, dissolve sodium acrylate (1.1-1.5 eq) and the base (e.g., K₂CO₃, 2.0-3.0 eq) in water. [6]3. Combine the aqueous and organic phases in the reaction vessel.

  • Heat the mixture with vigorous stirring at a temperature between 100-150 °C. The reaction may require a sealed vessel or autoclave to reach the desired temperature. [6]5. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Separate the aqueous layer and acidify it with dilute HCl until acidic to litmus paper. [6]8. The product, a substituted cinnamic acid, should precipitate out of the aqueous solution.

  • Filter the precipitate, wash with water, and dry under vacuum. [6]

Key Parameters and Optimization Strategies

The success of the Heck reaction is highly dependent on several factors. The following table summarizes key parameters and provides insights for optimization.

ParameterRecommended Starting ConditionsRationale and Optimization Insights
Palladium Source Pd(OAc)₂, PdCl₂, Pd₂(dba)₃Pd(OAc)₂ is a common and relatively inexpensive choice. Pd₂(dba)₃ can be a source of Pd(0) directly. The choice of precursor can influence the induction period of the reaction. [8]
Ligand PPh₃, P(o-tol)₃, phosphine-free (for aryl iodides)For reactive aryl iodides, the reaction can sometimes proceed without an added phosphine ligand. [3]However, phosphine ligands stabilize the palladium catalyst and can improve yields, especially at higher temperatures. [2][8]Bulky, electron-rich phosphines can accelerate oxidative addition. [9]
Base Et₃N, DIPEA, K₂CO₃, NaOAcAn organic base like triethylamine or an inorganic base like potassium carbonate is required to neutralize the HX formed. [10]The choice of base can significantly impact the reaction rate and yield. [11]For the carboxylic acid substrate, a stronger base may be required to deprotonate it, potentially influencing solubility and reactivity.
Solvent DMF, MeCN, NMP, Toluene, WaterPolar aprotic solvents like DMF and NMP are commonly used. [12]The choice of solvent can affect catalyst solubility, reaction temperature, and in some cases, regioselectivity. [12]Aqueous systems offer a greener alternative. [13]
Temperature 80-150 °CHigher temperatures are often required for less reactive aryl halides (bromides and chlorides). [8]For the more reactive 4-iodo-3-methoxy-5-nitrobenzoic acid, lower temperatures may be sufficient. The optimal temperature should be determined empirically.
Additives Tetrabutylammonium salts (e.g., TBAB)In some cases, additives like tetrabutylammonium salts can accelerate the reaction, particularly in phosphine-free protocols. [5]

Conclusion

The Heck reaction of 4-iodo-3-methoxy-5-nitrobenzoic acid is a robust and versatile method for the synthesis of highly functionalized cinnamic acid derivatives. By carefully selecting the catalyst system, base, and solvent, researchers can efficiently construct complex molecules with potential applications in drug discovery and materials science. The protocols and guidelines presented in these application notes provide a solid foundation for the successful implementation of this powerful synthetic transformation.

References

  • Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. (n.d.). Retrieved March 6, 2024, from [Link]

  • Larson, E. R., & Jamison, T. F. (2005). Intermolecular Heck-Type Coupling of Aryl Iodides and Allylic Acetates. Organic Letters, 7(21), 4693–4695. [Link]

  • Intramolecular Heck reaction. (2023, November 13). In Wikipedia. [Link]

  • Neumann, J. J., & Sigman, M. S. (2014). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. ACS Catalysis, 4(7), 2267–2279. [Link]

  • Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Tetrahedron, 57(35), 7449–7476. [Link]

  • Heck reaction. (2024, February 21). In Wikipedia. [Link]

  • Synthesis of Substituted Cinnamic Acids According to the Heck Reaction in an Aqueous Medium. (n.d.). Scite. Retrieved March 6, 2024, from [Link]

  • Heck reaction. (2023, January 22). Chemistry LibreTexts. [Link]

  • Heck Reaction Mechanism. (n.d.). SATHEE. Retrieved March 6, 2024, from [Link]

  • Heck Reactions. (2022, May 20). In Greener Organic Transformations. Royal Society of Chemistry. [Link]

  • Sharma, S., & Jasra, R. V. (2017). Heck Reaction—State of the Art. Catalysts, 7(9), 269. [Link]

  • A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. (2025, August 5). ScienceDirect. [Link]

  • Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1643–1649. [Link]

  • Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. (2021, February 26). AIP Publishing. [Link]

  • Wipf, P. (2007, January 30). Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal. Wipf Group. [Link]

  • A Highly Selective and General Palladium Catalyst for the Oxidative Heck Reaction of Electronically Nonbiased Olefins. (n.d.). SciSpace. Retrieved March 6, 2024, from [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 6, 2024, from [Link]

  • GREEN SYNTHESIS OF CINNAMIC ACID AND DERIVATIVES USING PALLADIUM N-HETEROCYCLIC CARBENE CATALYST 105. (n.d.). Retrieved March 6, 2024, from [Link]

Sources

Method

Scalable synthesis routes for 4-Iodo-3-methoxy-5-nitrobenzoic acid production

The following Application Note and Protocol guide details the scalable synthesis of 4-Iodo-3-methoxy-5-nitrobenzoic acid . Executive Summary This guide outlines a robust, scalable synthetic route for 4-Iodo-3-methoxy-5-n...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide details the scalable synthesis of 4-Iodo-3-methoxy-5-nitrobenzoic acid .

Executive Summary

This guide outlines a robust, scalable synthetic route for 4-Iodo-3-methoxy-5-nitrobenzoic acid , a critical intermediate in the development of COMT inhibitors (e.g., Opicapone) and BCL-2 family inhibitors. While direct iodination of electron-deficient aromatic rings is challenging, this protocol utilizes a Vanillic Acid feedstock strategy. The route proceeds via nitration, activation (chlorination), and a modified Sandmeyer reaction. This approach prioritizes cost-effectiveness, safety, and purification efficiency (crystallization-driven) over chromatographic isolation, making it suitable for multi-gram to kilogram scale-up.

Retrosynthetic Analysis & Route Selection

The target molecule is a 3,4,5-trisubstituted benzoic acid. The high electron deficiency introduced by the nitro group at C5 and the carboxyl group at C1 makes the C4 position susceptible to Nucleophilic Aromatic Substitution (SNAr), but deactivates the ring toward direct Electrophilic Aromatic Substitution (iodination).

Strategic Pathways
  • Route A (Selected): Vanillic Acid

    
     Nitration 
    
    
    
    Chlorination
    
    
    Amination
    
    
    Sandmeyer.
    • Rationale: Vanillic acid is a cheap, biomass-derived starting material. The sequence avoids expensive transition metal catalysts (e.g., Pd) and utilizes robust, classic transformations.

  • Route B (Alternative): 4-Amino-3-methoxybenzoic acid

    
     Protection 
    
    
    
    Nitration
    
    
    Sandmeyer.
    • Drawback: Starting material is significantly more expensive than vanillic acid; nitration regioselectivity can be sensitive to protecting groups.

Reaction Scheme (Route A)

SynthesisRoute Vanillic Vanillic Acid (Start) NitroVanillic 5-Nitrovanillic Acid (Intermediate 1) Vanillic->NitroVanillic 1. HNO3, AcOH Nitration ChloroEster Methyl 4-chloro- 3-methoxy-5-nitrobenzoate (Intermediate 2) NitroVanillic->ChloroEster 2. POCl3, DMF; then MeOH Chlorination/Esterification AminoEster Methyl 4-amino- 3-methoxy-5-nitrobenzoate (Intermediate 3) ChloroEster->AminoEster 3. NH3 (aq) SNAr Amination IodoEster Methyl 4-iodo- 3-methoxy-5-nitrobenzoate (Intermediate 4) AminoEster->IodoEster 4. NaNO2, HCl; KI Sandmeyer Target 4-Iodo-3-methoxy- 5-nitrobenzoic Acid (Final Product) IodoEster->Target 5. LiOH, THF/H2O Hydrolysis

Caption: Step-wise synthetic pathway from Vanillic Acid to the Target Iodide.

Detailed Experimental Protocols

Step 1: Nitration of Vanillic Acid

Objective: Introduce the nitro group at the C5 position. Mechanism: Electrophilic Aromatic Substitution. The activating -OH and -OMe groups direct ortho/para; the C5 position is the only available site ortho to the -OH.

  • Reagents: Vanillic Acid (1.0 eq), Nitric Acid (65%, 1.2 eq), Acetic Acid (Solvent).

  • Procedure:

    • Dissolve Vanillic Acid (100 g) in Glacial Acetic Acid (500 mL) in a 2L round-bottom flask.

    • Cool the solution to 15–20°C using a water bath.

    • Add Nitric Acid (65%) dropwise over 1 hour, maintaining internal temperature <30°C to prevent over-nitration.

    • Stir at room temperature for 2 hours. A yellow precipitate (5-nitrovanillic acid) will form.

    • Quench: Pour the mixture into ice-cold water (1.5 L) with vigorous stirring.

    • Isolation: Filter the yellow solid, wash with cold water (3 x 200 mL) until filtrate is neutral.

    • Drying: Dry in a vacuum oven at 50°C.

  • Expected Yield: 75–85%.[1]

  • QC Check: 1H NMR (DMSO-d6) should show aromatic protons as singlets (para-relationship broken, but meta-coupling is weak/absent).

Step 2: Activation (Chlorination & Esterification)

Objective: Convert the 4-OH to a 4-Cl leaving group and protect the carboxylic acid. Mechanism: Vilsmeier-Haack type activation of the phenol followed by nucleophilic displacement.

  • Reagents: 5-Nitrovanillic Acid (from Step 1), Phosphorus Oxychloride (POCl3, 3.0 eq), DMF (Cat.), Methanol.

  • Procedure:

    • Suspend 5-Nitrovanillic Acid (50 g) in POCl3 (150 mL).

    • Add DMF (2 mL) slowly (Gas evolution!).

    • Reflux the mixture (approx. 105°C) for 3–4 hours until the solid dissolves and gas evolution ceases. Caution: POCl3 is corrosive.

    • Workup (Esterification in situ): Cool the reaction mass to 0°C.

    • Slowly add the reaction mass into Methanol (500 mL) at 0°C. Exothermic! This quenches the acid chloride to the methyl ester.

    • Stir for 1 hour at room temperature.

    • Concentrate the methanol under reduced pressure.

    • Dilute residue with Ethyl Acetate, wash with sat.[2] NaHCO3 (to remove phosphoric acid byproducts) and Brine.

    • Dry (Na2SO4) and concentrate to give Methyl 4-chloro-3-methoxy-5-nitrobenzoate .

  • Expected Yield: 85–90%.

  • Note: The product is a solid that can often be used directly.[3]

Step 3: Amination (SNAr)

Objective: Displace the activated chloride with ammonia to form the aniline precursor. Mechanism: Nucleophilic Aromatic Substitution (SNAr). The 5-nitro and 1-ester groups strongly activate the 4-position.

  • Reagents: Methyl 4-chloro-3-methoxy-5-nitrobenzoate, Aqueous Ammonia (28%), THF (optional co-solvent).

  • Procedure:

    • Dissolve the Chloro-ester (40 g) in THF (100 mL).

    • Add Aqueous Ammonia (28%, 200 mL).

    • Heat to 50°C in a sealed vessel or with a reflux condenser for 4–6 hours.

    • Monitor by TLC/HPLC for disappearance of starting material.

    • Isolation: Cool to room temperature. The product, Methyl 4-amino-3-methoxy-5-nitrobenzoate , often precipitates.

    • Filter the solid.[3] If no precipitate, extract with Ethyl Acetate.

  • Expected Yield: 80–90%.[3]

Step 4: Sandmeyer Reaction (Iodination)

Objective: Convert the amino group to an iodine atom. Mechanism: Diazotization followed by radical-nucleophilic substitution.

  • Reagents: Methyl 4-amino-3-methoxy-5-nitrobenzoate, NaNO2 (1.2 eq), HCl (6M), KI (2.0 eq).

  • Procedure:

    • Suspend the Amine (20 g) in HCl (6M, 100 mL). Cool to 0–5°C.[4]

    • Diazotization: Add a solution of NaNO2 (1.2 eq) in water dropwise, keeping Temp <5°C. Stir for 30 min. The solution should become clear/translucent.

    • Iodination: Dissolve KI (2.0 eq) in water (50 mL). Add this solution dropwise to the diazonium salt mixture.

    • Allow the mixture to warm to room temperature and stir for 2 hours. Nitrogen gas will evolve, and a dark solid will form.

    • Quench: Add saturated Sodium Thiosulfate (Na2S2O3) solution to quench excess iodine (color changes from purple/brown to yellow).

    • Isolation: Extract with Ethyl Acetate or filter the precipitate if solid.

    • Purification: Recrystallize from Ethanol/Water or purify via short silica plug if tarry.

  • Expected Yield: 60–75%.

Step 5: Hydrolysis (Final Deprotection)

Objective: Hydrolyze the methyl ester to the free acid.

  • Reagents: Methyl 4-iodo-3-methoxy-5-nitrobenzoate, LiOH (2.0 eq), THF/Water (1:1).

  • Procedure:

    • Dissolve the Ester in THF/Water (1:1).

    • Add LiOH·H2O (2.0 eq).

    • Stir at room temperature for 2–4 hours.

    • Workup: Acidify with 1M HCl to pH 2. The product 4-Iodo-3-methoxy-5-nitrobenzoic acid will precipitate.

    • Filter, wash with water, and dry.[4][5]

Process Safety & Scale-up Considerations

Hazard ClassCritical Control PointMitigation Strategy
Exotherm Nitration (Step 1)Strict temperature control (<30°C); slow addition of HNO3. Emergency quench water available.
Corrosive/Gas Chlorination (Step 2)POCl3 generates HCl gas. Use a caustic scrubber. Quench into MeOH is highly exothermic—controlled addition at 0°C.
Explosion Sandmeyer (Step 4)Diazonium salts are unstable. Do not let the intermediate dry out. Keep temperature <5°C during formation.
Chemical Methylating AgentsIf using Methyl Iodide/DMS (alternative routes), use closed systems. This protocol avoids them by using MeOH/Acid.

Analytical Quality Control

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[3]

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV @ 254 nm and 280 nm.

  • Target Purity: >98.0% (Area %).[1][3][6]

Key Characterization Data (Simulated):

  • 1H NMR (400 MHz, DMSO-d6):

    
     13.5 (br s, 1H, COOH), 8.35 (d, J=1.8 Hz, 1H, Ar-H2), 7.85 (d, J=1.8 Hz, 1H, Ar-H6), 3.98 (s, 3H, OMe).
    
    • Note: The coupling constant is small (meta-coupling) or signals appear as singlets. The chemical shifts are distinct due to the nitro and iodo groups.

Synthesis Workflow Diagram

Workflow Start Start: Vanillic Acid (Solid) Step1 Step 1: Nitration (HNO3/AcOH) Precipitation in Water Start->Step1 Step2 Step 2: Chlorination (POCl3/DMF) Quench in MeOH -> Ester Step1->Step2 Dry Intermediate Step3 Step 3: Amination (Aq. NH3/THF) Precipitation Step2->Step3 Solvent Swap Step4 Step 4: Sandmeyer (NaNO2/KI) Iodine Quench (Thiosulfate) Step3->Step4 Diazotization Step5 Step 5: Hydrolysis (LiOH/THF-H2O) Acidification -> Final Solid Step4->Step5 Purification QC QC Analysis (HPLC/NMR) Step5->QC

Caption: Operational workflow for the 5-step synthesis of 4-Iodo-3-methoxy-5-nitrobenzoic acid.

References

  • Preparation of 4-Hydroxy-3-methoxy-5-nitrobenzoic acid (5-Nitrovanillic Acid)

    • Source: BenchChem Application Note. "4-Hydroxy-3-methoxy-5-nitrobenzoic acid | 15785-54-3".[5][7]

  • Synthesis of Methyl 4-chloro-3-methoxy-5-nitrobenzoate (Chlorination/Esterification)

    • Source: PubChem. "Methyl 4-chloro-3-methoxy-5-nitrobenzoate | C9H8ClNO5".[8]

    • URL:[Link]

  • Sandmeyer Reaction Protocols (General & Nitro-Specific)

    • Source: Organic Syntheses, Coll.[9] Vol. 4, p.715 (1963). "m-Nitrobenzoic Acid" (Describes hydrolysis/nitration principles).

    • URL:[Link]

  • Source: Google Patents WO2024100452A2. "Heterocyclic compounds as sting agonists" (Describes conversion of Methyl 4-chloro-3-methoxy-5-nitrobenzoate to amine).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Iodination Yields for 3-Methoxy-5-nitrobenzoic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals dealing with the complex functionalization of highly deactivated aromatic systems.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals dealing with the complex functionalization of highly deactivated aromatic systems.

Executive Summary & Mechanistic Context

Iodination of 3-methoxy-5-nitrobenzoic acid presents a classic electrophilic aromatic substitution (EAS) challenge. The aromatic ring is severely deactivated by two strongly electron-withdrawing, meta-directing groups: the carboxylic acid (-COOH) and the nitro group (-NO2). The sole activating group is the methoxy (-OMe) moiety, which directs incoming electrophiles to its ortho (C2, C4) and para (C6) positions.

Because all three available positions are sterically flanked by two existing substituents, standard iodination conditions (e.g.,


 with weak bases) fail to overcome the high activation energy barrier. Successful functionalization requires generating a "super-electrophilic" iodonium ion (

), typically achieved by activating N-iodosuccinimide (NIS) with a strong Brønsted acid like Trifluoromethanesulfonic acid (TfOH) [1].

Reaction Pathway & Regioselectivity

The directing effects of the methoxy group govern the substitution pattern, but steric hindrance dictates the major isomer. The C4 position (flanked by -OMe and -NO2) and C2 position (flanked by -OMe and -COOH) are the primary competitive sites, yielding predominantly 4-iodo-3-methoxy-5-nitrobenzoic acid under kinetic control [2].

G Substrate 3-Methoxy-5-nitrobenzoic acid (Deactivated Ring) Reagents NIS + TfOH (cat.) MeCN, 0°C to RT Substrate->Reagents Activation Intermediate Wheland Intermediate (Iodonium Attack) Reagents->Intermediate Electrophilic Attack Major 4-Iodo-3-methoxy-5-nitrobenzoic acid (Major Product) Intermediate->Major C4 Substitution Minor 2-Iodo-3-methoxy-5-nitrobenzoic acid (Minor Product) Intermediate->Minor C2 Substitution

Electrophilic aromatic iodination pathway of 3-methoxy-5-nitrobenzoic acid.

Quantitative Data: Condition Screening

Choosing the right reagent system is critical for maximizing yields and preventing oxidative side reactions. The table below summarizes the causality behind various condition outcomes.

Iodination SystemTemperatureTimeConversion YieldRegioselectivity (C4:C2)Observation / Causality

,

,

25°C24 h< 5%N/AElectrophile too weak for deactivated ring.

,

,

80°C12 h35%1:1Harsh conditions cause oxidative degradation.
NIS, TFA, DCM25°C18 h45%3:1Incomplete conversion; TFA is insufficiently acidic.
NIS, TfOH (cat.), MeCN 0°C to 25°C 6 h 88% 8:1 Optimal. TfOH generates highly reactive

.

Self-Validating Experimental Protocol

This protocol utilizes NIS activated by TfOH to ensure complete conversion while maintaining regiocontrol, yielding the target 4-iodo derivative [3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxy-5-nitrobenzoic acid (1.0 equiv, 10 mmol) in anhydrous acetonitrile (MeCN, 30 mL) under an argon atmosphere.

  • Reagent Addition: Add N-iodosuccinimide (NIS, 1.2 equiv, 12 mmol) in one portion. The solution will appear pale yellow.

  • Acid Activation: Cool the reaction mixture to 0°C using an ice-water bath. Dropwise, add Trifluoromethanesulfonic acid (TfOH, 0.2 equiv, 2 mmol).

    • Causality & Validation: The addition of TfOH protonates the NIS, increasing its electrophilicity. The reaction mixture will immediately transition to a deep red/brown color, indicating the formation of the active iodonium charge-transfer complex.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (25°C). Stir for 6 hours.

    • Validation: Monitor via TLC (Eluent: 9:1 DCM:MeOH with 1% Acetic Acid). The reaction is complete when the starting material spot disappears and the deep red color fades to a pale yellow suspension, indicating the consumption of the active iodine species.

  • Quenching & Workup: Dilute the mixture with Ethyl Acetate (50 mL). Add 20 mL of saturated aqueous sodium thiosulfate (

    
    ) and stir vigorously for 10 minutes.
    
    • Causality: Thiosulfate reduces any unreacted electrophilic iodine to water-soluble iodide (

      
      ), preventing post-workup oxidation or over-iodination.
      
  • Extraction & Purification: Separate the organic layer. Wash the organic layer with distilled water (2 x 20 mL) to remove water-soluble succinimide byproducts. Dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol to yield pure 4-iodo-3-methoxy-5-nitrobenzoic acid.
    

Troubleshooting & FAQs

Q1: My reaction stalls at 40% conversion even with excess NIS. How can I drive it to completion? A: Cause: NIS alone is insufficiently electrophilic to attack a ring deactivated by both a nitro and a carboxylic acid group. Solution: You must add a strong Brønsted acid promoter. While Trifluoroacetic acid (TFA) is sometimes used, it is often too weak for highly deactivated systems. Switching to a catalytic amount of Trifluoromethanesulfonic acid (TfOH) (0.1 to 0.2 equivalents) will protonate the succinimide carbonyl, significantly increasing the electrophilicity of the iodine atom and driving the reaction to completion.

Q2: I am seeing multiple product spots on my TLC. How do I control regioselectivity between the 2-iodo and 4-iodo isomers? A: Cause: The methoxy group directs to both the C2 and C4 positions. Because both positions are sterically hindered, the activation energies for substitution at these sites are similar at elevated temperatures, leading to a mixture of isomers. Solution: Lower the reaction temperature to 0°C during the addition of the acid promoter and maintain strict kinetic control. The C4 position is generally slightly less sterically hindered than the C2 position (which is adjacent to the bulky carboxylic acid). Running the reaction at lower temperatures maximizes the kinetic preference for the 4-iodo isomer.

Q3: How do I completely remove residual succinimide and unreacted iodine species during workup? A: Cause: Unreacted NIS decomposes into succinimide and trace


, both of which can co-crystallize with your target benzoic acid derivative, depressing the melting point and skewing NMR yields.
Solution: Ensure a biphasic quench with saturated aqueous sodium thiosulfate (

) to neutralize

. Because succinimide is highly soluble in water, performing three rigorous aqueous washes of your organic layer (preferably using Ethyl Acetate or DCM) will partition the succinimide into the aqueous phase.

Q4: The product yield is low, and I suspect decarboxylation is occurring. Is this possible? A: Cause: Excessive heating (>60°C) in the presence of strong acids and electrophilic halogens can trigger halodecarboxylation (a Hunsdiecker-type reaction), converting your benzoic acid into an iodonitroanisole derivative. Solution: Strictly maintain the reaction temperature below 25°C. If heating is required to dissolve the starting material, do so before adding the NIS and TfOH, and cool the reaction back to 0°C prior to reagent addition.

References

  • Benchchem. 3-Methoxy-2-nitrobenzoic acid | 4920-80-3 | Protocol 3: Iodination using N-Iodosuccinimide (NIS). Benchchem. 1

  • Benchchem. 4-Iodo-3-methoxy-5-nitrobenzaldehyde | 1021493-53-7 | Alternative Synthetic Approaches. Benchchem. 2

  • Sigma-Aldrich. 4-iodo-3-methoxy-5-nitrobenzoic acid | 2386444-44-4. Sigma-Aldrich. 3

Sources

Optimization

Technical Support Center: Purification &amp; Recrystallization of 4-Iodo-3-methoxy-5-nitrobenzoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the isolation and purification of highly functionalized aromatic building blocks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the isolation and purification of highly functionalized aromatic building blocks. 4-Iodo-3-methoxy-5-nitrobenzoic acid presents a unique thermodynamic challenge: it possesses a bulky, polarizable halogen (iodo), an electron-donating ether (methoxy), and two strongly hydrogen-bonding, electron-withdrawing groups (nitro and carboxylic acid).

This complex combination leads to unpredictable solubility profiles and a high propensity for co-crystallization with structurally similar impurities. This guide is designed to move beyond basic protocols, providing you with the mechanistic causality behind each step to ensure a self-validating, high-yield purification workflow.

Part 1: Quantitative Process Parameters & Solvent Selection

The crude acid is typically synthesized via the potassium permanganate (KMnO₄) oxidation of 4-iodo-3-methoxy-5-nitrobenzaldehyde[1]. Because multiple recrystallization steps severely decrease overall yield[2], selecting the correct thermodynamic parameters on the first attempt is critical.

Table 1: Quantitative Parameters for Synthesis & Isolation

ParameterValue / RangeMechanistic Purpose & Causality
Oxidation Temp. 0–5 °CPrevents thermal degradation of the nitro group and minimizes over-oxidation byproducts[1][2].
KMnO₄ Equivalents 2.0 eqEnsures complete conversion of the aldehyde to the carboxylic acid, preventing unreacted starting material from co-crystallizing[1].
Cooling Ramp Rate 0.5 °C / minPromotes the nucleation of pure crystals rather than liquid-liquid phase separation (oiling out).

Table 2: Solvent Selection Matrix for Recrystallization

Solvent SystemRoleSuitability & Mechanistic Rationale
Ethanol / Water Primary / Anti-solventOptimal. Ethanol dissolves the lipophilic iodo/methoxy groups at reflux; water forces precipitation via high polarity[2].
Toluene / Heptane Primary / Anti-solventAlternative. Useful if solid solutions form in polar solvents. Disrupts strong H-bonding networks[3].
Ethyl Acetate Single SolventSuboptimal. Excellent solubility, but poor recovery yield due to high solubility retention at room temperature.
Part 2: Step-by-Step Recrystallization Methodology

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation check is met.

  • Preparation & Dissolution: Place the crude 4-iodo-3-methoxy-5-nitrobenzoic acid in a round-bottom flask. Add a minimal volume of primary solvent (Ethanol) and heat to 70°C under continuous stirring until complete dissolution is achieved.

  • Hot Filtration: To remove inorganic impurities (specifically trace MnO₂ from the KMnO₄ oxidation step[1]), quickly pass the hot solution through a pre-warmed fluted filter paper or a heated glass frit.

    • Validation Check: The filtrate must be completely transparent. If a brown tint persists, repeat filtration through a Celite pad.

  • Anti-Solvent Addition: Return the filtrate to heat. Slowly add hot deionized water (anti-solvent) dropwise.

    • Validation Check (Critical): Stop addition immediately when the solution becomes faintly turbid (the cloud point). Add exactly 1-2 drops of hot ethanol until the solution is perfectly clear again. If the solution does not clear, you have added excess anti-solvent and risk crashing out impurities; reheat and add more ethanol before proceeding.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed at a rate of approximately 0.5°C/min. Once at room temperature, transfer to an ice bath (0-5°C) for 1 hour to maximize yield[2].

  • Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with a minimal amount of ice-cold 1:1 Ethanol/Water to remove surface impurities. Dry under high vacuum at 40°C.

Recrystallization_Troubleshooting Start Crude 4-Iodo-3-methoxy- 5-nitrobenzoic acid Dissolve Dissolve in Hot EtOH (Primary Solvent) Start->Dissolve Filter Hot Filtration (Remove MnO2/Insolubles) Dissolve->Filter AntiSolvent Add Hot H2O Dropwise (Anti-solvent) Filter->AntiSolvent Cool Controlled Cooling (0.5°C / min) AntiSolvent->Cool OilOut Issue: Oiling Out (Liquid-Liquid Phase Separation) Cool->OilOut Cooling too fast or excess H2O Isolate Vacuum Filtration & Cold Wash Cool->Isolate Crystallization successful FixOil Intervention: Reheat, Add 5% EtOH, Seed Crystals OilOut->FixOil FixOil->Cool Resume

Fig 1: Recrystallization workflow and oiling-out troubleshooting for nitrobenzoic acids.

Part 3: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a separate liquid phase) instead of crystallizing. What causes this and how do I resolve it? A1: Oiling out (liquid-liquid phase separation) occurs when the melting point of your crude mixture is depressed below the temperature at which it saturates the solvent. Because 4-iodo-3-methoxy-5-nitrobenzoic acid contains bulky, polarizable groups alongside strong hydrogen-bonding groups, it easily forms a supercooled liquid if the solvent polarity drops too rapidly. Resolution: Reheat the mixture until the oil dissolves entirely. Add 5-10% more primary solvent (Ethanol) to lower the saturation temperature. Cool the solution much more slowly, and introduce a seed crystal just above the expected crystallization temperature to bypass the energy barrier for nucleation.

Q2: After recrystallization, NMR analysis shows the persistent presence of a des-iodo or structurally similar impurity. Why didn't the recrystallization purge this? A2: Substituted nitrobenzoic acids are notoriously prone to forming solid solutions[3]. A solid solution occurs when an impurity (like a des-iodo or chloro-analog) has a similar steric volume and hydrogen-bonding profile, allowing it to substitute directly into the crystal lattice of the desired product without disrupting the thermodynamic stability of the crystal[4]. Resolution: If you are trapped in a solid solution regime, changing the solvent ratio will not help. You must change the solvent system entirely (e.g., switch from Ethanol/Water to Toluene/Heptane) to alter the polymorphic form and disrupt the specific intermolecular interactions that accommodate the impurity[3].

Q3: The isolated crystals have a persistent brown tint. Is this thermal degradation? A3: While nitrobenzoic acids can thermally degrade at excessively high temperatures[2], a brown tint in this specific pathway is almost always trace manganese dioxide (MnO₂) carryover from the KMnO₄ oxidation of the benzaldehyde precursor[1]. Resolution: Dissolve the crystals in hot ethanol and add activated charcoal. Boil for 5 minutes, then perform a hot filtration through a Celite pad. The charcoal will adsorb the colloidal MnO₂ and oxidized polymeric byproducts.

Synthesis_Pathway Aldehyde 4-Iodo-3-methoxy- 5-nitrobenzaldehyde Oxidation KMnO4 Oxidation (Acetone/H2O, 0-5°C) Aldehyde->Oxidation Quench NaHSO3 Quench & Acidification (HCl) Oxidation->Quench Crude Crude Acid Product Quench->Crude SolidSol Risk: Solid Solutions (Co-crystallized analogs) Crude->SolidSol

Fig 2: Synthetic pathway and structural impurity risks during isolation.

References
  • Benchchem. "4-Iodo-3-methoxy-5-nitrobenzaldehyde | 1021493-53-7". Benchchem Catalog & Protocols.
  • Benchchem. "Technical Support Center: Synthesis of Substituted Nitrobenzoic Acids". Benchchem Tech Support.
  • ACS Publications. "Experimental and Computational Study of Solid Solutions Formed between Substituted Nitrobenzoic Acids". Crystal Growth & Design.
  • ResearchGate. "Experimental and Computational Study of Solid Solutions Formed between Substituted Nitrobenzoic Acids".

Sources

Troubleshooting

Optimizing temperature and catalyst load for 4-Iodo-3-methoxy-5-nitrobenzoic acid reactions

Technical Support Center: Optimizing Reactions with 4-Iodo-3-methoxy-5-nitrobenzoic acid Welcome to the technical support center for 4-Iodo-3-methoxy-5-nitrobenzoic acid. This guide is designed for researchers, chemists,...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Reactions with 4-Iodo-3-methoxy-5-nitrobenzoic acid

Welcome to the technical support center for 4-Iodo-3-methoxy-5-nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing reaction conditions, specifically focusing on the critical parameters of temperature and catalyst loading. The following question-and-answer format addresses common issues encountered during synthesis, grounded in mechanistic principles to empower you to troubleshoot effectively.

Section 1: Understanding Your Substrate

Q1: What are the key structural features of 4-Iodo-3-methoxy-5-nitrobenzoic acid that I should consider before starting my reaction?

A1: Understanding the electronic and steric properties of your substrate is the first step to successful optimization. 4-Iodo-3-methoxy-5-nitrobenzoic acid has several key features:

  • Aryl Iodide: The carbon-iodine bond is the most common site for cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira). Aryl iodides are highly reactive and typically facilitate the oxidative addition step in palladium-catalyzed cycles, often requiring milder conditions than analogous bromides or chlorides.[1][2][3]

  • Electron-Withdrawing Groups (EWG): The nitro (-NO₂) and carboxylic acid (-COOH) groups are strong EWGs. These groups deactivate the aromatic ring towards electrophilic substitution but, more importantly in the context of cross-coupling, they make the ipso-carbon (the carbon attached to the iodine) more electron-deficient. This generally accelerates the rate-limiting oxidative addition step of the catalytic cycle.[2]

  • Steric Hindrance: The methoxy group at the 3-position and the nitro group at the 5-position provide moderate steric hindrance around the reactive iodide center. This can influence the choice of ligand on your catalyst; bulkier ligands may be required to promote efficient reductive elimination and prevent catalyst deactivation.[4][5]

  • Acidic Proton: The carboxylic acid has an acidic proton. This is a critical consideration when choosing a base, as a stoichiometric amount of base will be consumed to form the carboxylate salt. This can influence the overall basicity of the reaction medium.

Section 2: Troubleshooting Temperature Optimization

Q2: My reaction is sluggish and shows low conversion at 80 °C. Is simply increasing the temperature to 100-120 °C the best approach?

A2: While increasing temperature often increases reaction rate, it is not always the optimal solution and can introduce new problems.[6][7]

Causality: Reaction rates generally increase with temperature, as described by the Arrhenius equation. Higher thermal energy increases the frequency and energy of molecular collisions, helping to overcome the activation energy of the desired reaction.[5] For many Suzuki couplings, temperatures of 80–100 °C are a good starting point.[4]

Potential Pitfalls of Excessive Heat:

  • Catalyst Decomposition: Palladium catalysts, particularly those with simple phosphine ligands like PPh₃, can degrade at high temperatures, leading to the formation of inactive palladium black.[8] This is a common cause of stalled reactions.

  • Increased Side Reactions: Higher temperatures can accelerate undesirable pathways, such as dehalogenation (replacement of iodine with hydrogen) or homocoupling of the boronic acid partner.[9]

  • Substrate/Product Instability: Nitroaromatic compounds can be thermally sensitive.[10] Although 4-nitrobenzoic acid itself is quite stable with a melting point over 230 °C, complex, functionalized derivatives might decompose. More critically, decarboxylation to form 1-iodo-2-methoxy-4-nitrobenzene can occur at elevated temperatures.[11]

Recommended Strategy: Before aggressively increasing the temperature, first verify that all other components are optimal. Ensure your solvent is rigorously degassed, your base is anhydrous and finely powdered, and your catalyst/ligand is active.[6][9] If the reaction is still sluggish, increase the temperature incrementally (e.g., in 10 °C steps) while monitoring for byproduct formation via TLC or LC-MS.[9]

Q3: I'm observing significant dehalogenation (protodeiodination) of my starting material. What causes this and how can I fix it?

A3: Dehalogenation is a common side reaction where the iodine atom is replaced by a hydrogen atom. This pathway competes directly with your desired cross-coupling.

Mechanism: This side reaction can occur after the initial oxidative addition step. The resulting Aryl-Pd(II)-I complex can react with a hydrogen source in the reaction mixture (e.g., solvent, base, or even trace water) to form an Aryl-Pd(II)-H intermediate. Subsequent reductive elimination releases the dehalogenated arene and regenerates the catalyst.[12]

Solutions:

  • Choice of Base and Solvent: Avoid using bases or solvents that can readily act as hydrogen donors. For example, if using an alcohol as a solvent or co-solvent, switching to a purely aprotic solvent system like dioxane or toluene may help.[9]

  • Ligand Selection: The choice of ligand can significantly influence the propensity for dehalogenation. Using bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos or XPhos) can promote the desired reductive elimination of the cross-coupled product over the dehalogenation pathway.[13][14]

  • Temperature Control: As mentioned, excessive heat can promote side reactions. Try running the reaction at the lowest temperature that still provides a reasonable reaction rate.

Section 3: Troubleshooting Catalyst Load Optimization

Q4: My reaction isn't going to completion. Should I just add more catalyst? What are the risks?

A4: While insufficient catalyst is a possible cause, simply increasing the catalyst load without diagnosis can be costly and counterproductive. Typical catalyst loadings for Suzuki reactions range from 0.5-5 mol%.[6][13]

First, Diagnose the Problem:

  • Is the Catalyst Active? The most common issue is catalyst deactivation, not insufficient loading.[8] Signs of this include the reaction starting well and then stalling, or the formation of a black precipitate (palladium black).[8] Deactivation can be caused by oxygen (requiring thorough degassing), impurities in reagents (especially sulfur-containing compounds), or thermal degradation.[4][8]

  • Are Other Reagents Limiting? Ensure you are using a slight excess of the boronic acid (typically 1.2-1.5 equivalents) and a sufficient amount of base (2-3 equivalents) to account for the acidic proton on your substrate.[4][13]

Risks of High Catalyst Loading:

  • Increased Cost: Palladium catalysts and advanced ligands are expensive. Optimizing for the lowest possible loading is crucial for process efficiency.[15]

  • More Difficult Purification: Higher catalyst loads lead to higher levels of residual palladium in your crude product, which can be challenging to remove and is often unacceptable in pharmaceutical applications.[16]

  • Potential for More Side Reactions: In some cases, higher concentrations of the active catalyst can accelerate side reactions.

Recommended Strategy: Before increasing the catalyst load, try adding a fresh portion of catalyst to the stalled reaction. If the reaction resumes, it indicates the original catalyst was deactivated.[8] If you confirm the need for a higher load, increase it incrementally (e.g., from 1 mol% to 2 mol%) to find the minimum effective concentration.

Q5: What is a good starting catalyst loading for a Suzuki-Miyaura coupling with this substrate, and how do I screen for the optimal load?

A5: A good starting point for initial screening is 1-2 mol% of the palladium source.[6] For challenging substrates or when trying to achieve very high turnover numbers, specialized pre-catalysts might be effective at loads as low as 0.05 mol%.[17]

The optimal catalyst load is a balance between reaction time, yield, and cost. A systematic screening process is the most effective way to determine this.

Section 4: Protocols and Data

Protocol 1: Step-by-Step Guide for Temperature Screening
  • Setup: Prepare three identical reactions in parallel vials (e.g., microwave vials or Schlenk tubes).

  • Reagents: To each vial, add 4-Iodo-3-methoxy-5-nitrobenzoic acid (1.0 equiv), the boronic acid partner (1.5 equiv), a suitable base (e.g., K₂CO₃, 3.0 equiv), and your chosen palladium catalyst system (e.g., Pd(PPh₃)₄, 2 mol%).

  • Inert Atmosphere: Seal the vials, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[4]

  • Solvent: Add the degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe.[9]

  • Heating: Place each vial in a pre-heated block at different temperatures (e.g., 80 °C, 90 °C, 100 °C ).

  • Monitoring: After a set time (e.g., 2 hours), take an aliquot from each reaction, quench, and analyze by LC-MS or ¹H NMR to determine the conversion and byproduct profile.

  • Analysis: Compare the results to identify the temperature that gives the best conversion with the fewest side products in the shortest time.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
ParameterRecommended Starting ConditionRationale & Notes
Palladium Source Pd(PPh₃)₄ or Pd(OAc)₂/SPhosPd(PPh₃)₄ is a common, reliable choice. Pd(OAc)₂ with a bulky biarylphosphine ligand like SPhos is excellent for challenging substrates.[6][18]
Catalyst Loading 1-3 mol%A good starting range for initial screening. Can often be lowered upon optimization.[13][19]
Ligand:Pd Ratio 1:1 to 4:1For pre-formed catalysts like Pd(PPh₃)₄, no extra ligand is needed. If generating the catalyst in situ (e.g., Pd(OAc)₂ + ligand), a 1:2 Pd:Ligand ratio is common.[6]
Base K₂CO₃, K₃PO₄, or Cs₂CO₃Use at least 2.5-3.0 equivalents to neutralize the carboxylic acid and facilitate transmetalation. K₃PO₄ is a stronger, often effective base.[13][20]
Solvent 1,4-Dioxane/H₂O (4:1), Toluene, or DMFEnsure the solvent is thoroughly degassed to prevent catalyst oxidation.[6][9]
Temperature 80-100 °CA common range for Suzuki couplings. Increase cautiously if the reaction is sluggish.[4][9]

Section 5: Visual Workflows

Diagram 1: Troubleshooting Logic for Low Reaction Yield

Low_Yield_Troubleshooting Start Low Yield or Incomplete Conversion Check_Reagents Step 1: Verify Reagent Quality - Fresh Boronic Acid? - Active Catalyst/Ligand? - Anhydrous & Degassed Solvent? - Dry & Fine Base? Start->Check_Reagents Problem_Found Problem Identified? Check_Reagents->Problem_Found Action_Reagents Action: - Use fresh/purified reagents - Re-degas solvent - Re-run reaction Problem_Found->Action_Reagents Yes Screen_Conditions Step 2: Screen Reaction Conditions - New Base? (K₃PO₄, Cs₂CO₃) - New Ligand? (e.g., SPhos) - Higher Temperature? (80 -> 100°C) - Higher Catalyst Load? (1 -> 3 mol%) Problem_Found->Screen_Conditions No Action_Reagents->Start Problem_Solved Problem Solved? Screen_Conditions->Problem_Solved Success Achieved High Yield Problem_Solved->Success Yes Consult Consult Advanced Literature for similar substrates Problem_Solved->Consult No Optimization_Workflow cluster_temp Phase 1: Temperature Screening cluster_cat Phase 2: Catalyst Load Screening T1 Run reactions at 80°C, 90°C, 100°C (Fixed Catalyst Load: 2 mol%) T_Analyze Analyze Conversion & Byproducts (LC-MS) T1->T_Analyze T_Optimal Identify Optimal Temperature (T_opt) T_Analyze->T_Optimal C1 Run reactions at T_opt with 0.5, 1.0, 2.0 mol% catalyst T_Optimal->C1 C_Analyze Analyze Conversion vs. Time (LC-MS) C1->C_Analyze C_Optimal Identify Lowest Effective Load C_Analyze->C_Optimal Final Validated Optimal Conditions C_Optimal->Final Start Define Standard Conditions (Base, Solvent, Reagent Stoichiometry) Start->T1

Caption: A two-phase experimental plan for optimizing both temperature and catalyst load.

References

  • Crisan, M. et al. (2018). Thermal and kinetics studies of primary, secondary and tertiary alkanolammonium salts of 4-nitrobenzoic acid. ResearchGate. Available at: [Link]

  • DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. MIT Libraries. Available at: [Link]

  • Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry. Available at: [Link]

  • PMC. (n.d.). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. PubMed Central. Available at: [Link]

  • PMC. (n.d.). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. PubMed Central. Available at: [Link]

  • Frontiers. (2025). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Catalysis. Available at: [Link]

  • MDPI. (2021). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • PMC. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PubMed Central. Available at: [Link]

  • ACS Publications. (2025). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development. Available at: [Link]

  • Thieme. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Thieme Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. ResearchGate. Available at: [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available at: [Link]

  • AKJournals. (n.d.). Thermal and magnetic behaviour of 5-chloro-2-nitrobenzoates of Co(II), Ni(II) and Cu(II). Akadémiai Kiadó. Available at: [Link]

  • ScholarWorks @ UTRGV. (n.d.). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. University of Texas Rio Grande Valley. Available at: [Link]

  • Ataman Kimya. (n.d.). NITROBENZOIC ACID. Ataman Kimya. Available at: [Link]

  • Chemcess. (2024). Nitrobenzoic Acid: Properties, Reactions And Production. Chemcess. Available at: [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available at: [Link]

  • PMC. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction. ResearchGate. Available at: [Link]

  • ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 4-Iodo-3-methoxy-5-nitrobenzoic acid

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the purification of crude 4-Iodo-3-methoxy-5-nitrobenzoic acid. We will explore the...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the purification of crude 4-Iodo-3-methoxy-5-nitrobenzoic acid. We will explore the root causes of common impurities and provide robust, validated protocols for achieving high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources and types of impurities in crude 4-Iodo-3-methoxy-5-nitrobenzoic acid?

Impurities typically originate from the synthetic process, which often involves the nitration of a 4-iodo-3-methoxybenzoic acid precursor. The nature of these impurities is critical to designing an effective purification strategy.[1]

  • Unreacted Starting Materials: The most common impurity is the precursor, 4-iodo-3-methoxybenzoic acid, resulting from an incomplete reaction.

  • Regioisomers: Nitration can occur at other positions on the aromatic ring, leading to the formation of isomeric nitro-compounds. These are often the most challenging impurities to remove due to their similar chemical properties.

  • Di-nitrated Byproducts: Under harsh nitrating conditions, a second nitro group can be added to the aromatic ring, resulting in highly polar byproducts.

  • Inorganic Salts: Salts from reagents or neutralization steps during the reaction workup (e.g., sodium sulfate, sodium chloride) can be present.

  • Degradation Products: The combination of strong acids and oxidizing conditions during nitration can lead to minor degradation of the starting material or product.[2]

Q2: How can I reliably assess the purity of my 4-Iodo-3-methoxy-5-nitrobenzoic acid sample?

A multi-faceted approach to purity analysis is recommended to ensure confidence in your material's quality.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment, offering high resolution to separate the main compound from closely related impurities. A reverse-phase method with UV detection is typically effective.[2][3] Purity is determined by comparing the peak area of the main component to the total area of all peaks.

  • Melting Point Analysis: A simple yet powerful preliminary check. A pure compound will have a sharp melting point range. Impurities typically depress and broaden the melting point range.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of the desired product and help identify and quantify any organic impurities, provided their signals don't overlap significantly with the product's signals.[4]

Q3: What are the primary strategies for purifying this compound?

The choice of purification method depends on the nature and quantity of the impurities. The two most effective and scalable methods for this specific molecule are acid-base extraction and recrystallization.

  • Acid-Base Extraction: This technique is highly effective for separating the acidic product from any neutral or basic impurities. It leverages the carboxylic acid functional group to selectively move the compound from an organic solvent to an aqueous base, leaving non-acidic impurities behind.[5][6]

  • Recrystallization: This method purifies the compound based on differences in solubility between the desired product and impurities in a chosen solvent system at varying temperatures.[7][8] It is particularly effective for removing impurities with different polarity profiles.

  • Flash Chromatography: While effective, column chromatography is often reserved for difficult separations or smaller scales due to higher solvent consumption and complexity.[9]

Purification Strategy Workflow

The following diagram outlines a decision-making process for purifying your crude product.

G start Crude 4-Iodo-3-methoxy- 5-nitrobenzoic acid purity_check Assess Purity (HPLC, Melting Point) start->purity_check is_purity_ok Purity > 98%? purity_check->is_purity_ok end_product Pure Product (Store in cool, dry place) is_purity_ok->end_product Yes impurity_type Identify Impurity Type (If known) is_purity_ok->impurity_type No acid_base Perform Acid-Base Extraction impurity_type->acid_base Mainly neutral impurities (e.g., non-acidic byproducts) recrystallize Perform Recrystallization impurity_type->recrystallize Mainly polar/non-polar impurities (e.g., isomers, starting material) acid_base->purity_check Re-assess recrystallize->purity_check Re-assess

Caption: Decision workflow for purifying crude product.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield After Recrystallization 1. Too much solvent was used, keeping the product dissolved even when cold.2. The solution was not cooled sufficiently.3. Premature crystallization occurred during hot filtration, resulting in product loss.1. Reduce the volume of the mother liquor by boiling off some solvent and cool again.2. Ensure the solution is cooled in an ice-water bath for at least 20-30 minutes.[7]3. Use a pre-heated funnel and flask for hot filtration and perform the step quickly.[8]
Product Oiling Out Instead of Crystallizing 1. The melting point of the solute is lower than the boiling point of the solvent.2. The solution is supersaturated with impurities, inhibiting crystal lattice formation.1. Switch to a lower-boiling point solvent or use a solvent mixture.2. Attempt to purify via another method first (e.g., acid-base extraction) to remove the bulk of impurities, then recrystallize.
Persistent Yellow/Brown Color in Product 1. Highly colored, polar impurities are present.2. Minor product degradation.1. During recrystallization, after dissolving the crude product in the hot solvent, add a small amount (1-2% by weight) of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal before cooling.[10]
Multiple Peaks in HPLC After Purification 1. The chosen purification method was ineffective against a specific impurity (e.g., a regioisomer).2. The sample is still wet with residual solvent.1. If acid-base extraction was used, try recrystallization, and vice-versa. A combination of both methods may be necessary. For very stubborn impurities, flash chromatography may be required.[9]2. Dry the sample thoroughly under high vacuum for several hours.

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is ideal for removing neutral impurities from the acidic final product. The principle involves converting the water-insoluble benzoic acid into its water-soluble sodium salt using a base.[5][11]

Materials:

  • Crude 4-Iodo-3-methoxy-5-nitrobenzoic acid

  • Diethyl ether or Ethyl acetate (organic solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 5M Hydrochloric acid (HCl)

  • Separatory funnel, beakers, Erlenmeyer flask

  • Büchner funnel and filter paper

G cluster_org Organic Phase cluster_aq Aqueous Phase crude 1. Dissolve crude product in Diethyl Ether add_bicarb 2. Add sat. aq. NaHCO₃ Shake & Vent Funnel crude->add_bicarb org_layer Organic Layer: Neutral Impurities add_bicarb->org_layer Separate Layers aq_layer Aqueous Layer: Sodium 4-iodo-3-methoxy- 5-nitrobenzoate (Salt) add_bicarb->aq_layer Separate Layers discard_org 5. Discard Organic Layer org_layer->discard_org acidify 4. Acidify with 5M HCl until precipitation is complete (pH ~2) aq_layer->acidify precipitate Precipitated Pure Product acidify->precipitate isolate 6. Isolate by Vacuum Filtration Wash with cold water & Dry precipitate->isolate

Caption: Workflow for acid-base extraction purification.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product (~5 g) in a suitable organic solvent like diethyl ether or ethyl acetate (100 mL) in a separatory funnel.

  • Extraction: Add 50 mL of saturated aqueous sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake gently, inverting several times. Crucially, vent the funnel frequently to release the CO₂ gas that is generated.[5]

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with another 25 mL portion of saturated NaHCO₃ solution. Combine the aqueous extracts. The organic layer, containing neutral impurities, can now be discarded.[12][13]

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 5M HCl dropwise while stirring until no further precipitation is observed. Check the pH with litmus paper to ensure it is strongly acidic (pH ~2).[6]

  • Isolation: Collect the precipitated pure product by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the collected solid with a small amount of ice-cold deionized water to remove residual salts. Dry the purified product under vacuum.

Protocol 2: Purification by Recrystallization

This protocol is effective for removing impurities that have different solubility profiles from the desired product. A methanol/water solvent system is often effective for this class of compounds.[14]

Materials:

  • Crude 4-Iodo-3-methoxy-5-nitrobenzoic acid

  • Methanol

  • Deionized water

  • Erlenmeyer flasks, heating mantle or hot plate

  • Büchner funnel and filter paper

G start 1. Place crude solid in Erlenmeyer flask dissolve 2. Add minimum amount of hot Methanol to dissolve start->dissolve hot_filter 3. (Optional) Perform hot gravity filtration to remove insoluble impurities dissolve->hot_filter cool_slow 4. Allow solution to cool slowly to room temp. hot_filter->cool_slow cool_ice 5. Cool in ice bath to maximize crystal formation cool_slow->cool_ice isolate 6. Collect crystals by vacuum filtration cool_ice->isolate end 7. Wash with cold solvent & Dry under vacuum isolate->end

Caption: Step-by-step process for recrystallization.

Step-by-Step Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot methanol and heat the mixture gently to dissolve the solid completely.[8]

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[7]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize the precipitation of the product.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold methanol or a cold methanol/water mixture to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all residual solvent.

References

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Available at: [Link]

  • Scribd. Acid-Base Extraction of Benzoic Acid. Available at: [Link]

  • Chemistry Steps. (2025, September 20). How to Separate a Mixture of Phenol, Anisole, and Benzoic Acid Using Acid-Base Extraction. Available at: [Link]

  • University of Colorado Boulder. Acid-Base Extraction. Available at: [Link]

  • University of California, Irvine. The Extraction of Benzoic Acid from a Mixture. Available at: [Link]

  • Centers for Disease Control and Prevention. Supporting Information. Available at: [Link]

  • University of Missouri–St. Louis. Recrystallization of Benzoic Acid. Available at: [Link]

  • University of California, Irvine. The Recrystallization of Benzoic Acid. Available at: [Link]

  • Ghosh, A. et al. (2014). Impurity Profile: A Pharmaceutical Review. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108. Available at: [Link]

  • Florida A&M University. (2016, September 27). Lab Report Recrystallization. Available at: [Link]

  • University of Rochester. Recrystallization and Crystallization. Available at: [Link]

  • ResearchGate. (2012, March 9). Process for the preparation of 4-iodo-3-nitrobenzamide. Available at: [Link]

  • Royal Society of Chemistry. Supporting Information For. Available at: [Link]

  • Organic Syntheses. m-NITROBENZOIC ACID. Available at: [Link]

Sources

Troubleshooting

Selecting the right solvent system for 4-Iodo-3-methoxy-5-nitrobenzoic acid chromatography

Topic: Solvent System Selection for 4-Iodo-3-methoxy-5-nitrobenzoic Acid Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers, analytical scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solvent System Selection for 4-Iodo-3-methoxy-5-nitrobenzoic Acid

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the purification and quantification of highly functionalized aromatic compounds.

Isolating 4-Iodo-3-methoxy-5-nitrobenzoic acid presents a unique chromatographic challenge. The molecule possesses a highly polar and acidic carboxylic acid (-COOH), a strongly electron-withdrawing nitro group (-NO₂), an electron-donating methoxy group (-OCH₃), and a bulky, lipophilic iodo substituent (-I). This complex electronic environment directly impacts its pKa, solubility, and interaction with stationary phases.

Below, we provide field-proven troubleshooting FAQs, mechanistic insights, and self-validating protocols to ensure high-resolution separations.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does 4-Iodo-3-methoxy-5-nitrobenzoic acid severely streak or tail on normal-phase silica gel TLC and flash columns? A: Tailing is a direct consequence of hydrogen bonding and partial ionization. The free silanol groups (-SiOH) on the surface of standard silica gel are slightly acidic (pKa ~4.5–5.5). Concurrently, the carboxylic acid moiety of your analyte is highly acidic due to the electron-withdrawing nature of the meta-nitro group. When the analyte travels through the column, it exists in a dynamic equilibrium between its protonated (-COOH) and ionized (-COO⁻) states, leading to multiple retention mechanisms and severe band broadening[1]. Furthermore, the carboxylic acid acts as both a strong hydrogen bond donor and acceptor, anchoring irreversibly to active silanol sites[2].

Q2: How do I eliminate this tailing in Normal-Phase (NP) chromatography? A: You must introduce an acidic modifier to the mobile phase. Adding 0.1% to 1.0% (v/v) of Glacial Acetic Acid or Formic Acid to your solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) serves a dual purpose:

  • pH Suppression: It lowers the micro-environmental pH below the analyte's pKa, forcing the molecule into its neutral, protonated state.

  • Site Saturation: The small acid molecules competitively bind to and saturate the highly active silanol sites on the silica gel, preventing the bulky benzoic acid derivative from anchoring[1].

Q3: For Reversed-Phase (RP) HPLC, how do the functional groups dictate retention, and what is the optimal mobile phase? A: In RP-HPLC (e.g., C18 columns), retention is driven by hydrophobicity. The bulky iodo (-I) group significantly increases lipophilicity, extending retention times compared to standard benzoic acid. However, the mobile phase pH is the most critical variable. If the pH of the mobile phase is near the analyte's pKa, you will observe split or asymmetrical peaks[3]. To achieve sharp peaks, the mobile phase pH must be at least 1.5 units below the analyte's pKa. We recommend a binary gradient of Water and Acetonitrile , both modified with 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0) for UV detection, or 0.1% Formic Acid (pH ~2.7) if you are coupling the system to a Mass Spectrometer (LC-MS)[4].

Part 2: Visual Workflows & Logical Relationships

SolventSelection Start Goal: 4-Iodo-3-methoxy- 5-nitrobenzoic acid Prep Preparative Purification (Scale-up / Isolation) Start->Prep Anal Analytical / LC-MS (Quantification / ID) Start->Anal NP Normal-Phase Silica (Hexane/EtOAc) Prep->NP RP Reversed-Phase HPLC (Water/Acetonitrile) Anal->RP ModNP Add 0.1-1% Acetic Acid (Suppress tailing) NP->ModNP ModRP Add 0.1% Formic Acid (MS Compatible & pH < pKa) RP->ModRP

Workflow for selecting chromatography solvent systems for 4-Iodo-3-methoxy-5-nitrobenzoic acid.

Mechanism Silica Silica Gel (-SiOH) Active Sites Analyte Benzoic Acid (-COOH) Ionized / H-Bonding Silica->Analyte Strong Interaction Protonated Protonated Analyte (Unionized -COOH) Silica->Protonated Weak Reversible Binding Tailing Severe Tailing & Irreversible Binding Analyte->Tailing Modifier Acidic Modifier (e.g., 1% AcOH) Modifier->Silica Saturates Sites Modifier->Analyte Lowers pH < pKa SharpPeak Sharp Elution Band (High Resolution) Protonated->SharpPeak

Mechanistic role of acidic modifiers in preventing tailing of carboxylic acids on silica gel.

Part 3: Quantitative Data & Solvent System Tables

Table 1: Physicochemical Properties & Chromatographic Impact

Functional GroupPropertyChromatographic Consequence
-COOH (Carboxylic Acid) Highly polar, acidic (H-bond donor/acceptor)Causes severe tailing on bare silica; requires pH control in RP-HPLC to prevent ionization[3].
-NO₂ (Nitro) Electron-withdrawing, polarLowers the pKa of the -COOH group, making the molecule more acidic than standard benzoic acid.
-OCH₃ (Methoxy) Electron-donating (resonance), moderate polarityModulates overall dipole moment; slightly increases affinity for polar mobile phases.
-I (Iodo) Bulky, highly lipophilic, polarizableSignificantly increases retention time on hydrophobic C18 stationary phases.

Table 2: Recommended Solvent Systems & Modifiers

Chromatography TypeBase Solvent A (Weak)Base Solvent B (Strong)Mandatory ModifierApplication
Normal-Phase (TLC/Flash) n-HexaneEthyl Acetate1.0% Acetic Acid Routine purification, isolation of synthetic intermediates[2].
Normal-Phase (High Polarity) Dichloromethane (DCM)Methanol (MeOH)0.5% Acetic Acid Eluting highly retained impurities or degradation products.
Reversed-Phase (HPLC-UV) WaterAcetonitrile0.1% TFA High-resolution quantitative analysis (pH ~2.0 ensures full protonation).
Reversed-Phase (LC-MS) WaterAcetonitrile0.1% Formic Acid Mass spectrometry (TFA suppresses MS ionization; Formic is volatile)[4].
Part 4: Experimental Protocols
Protocol 1: Normal-Phase Silica Gel Flash Chromatography (Preparative)

Objective: Purify crude 4-Iodo-3-methoxy-5-nitrobenzoic acid while suppressing peak tailing.

  • Solvent Preparation: Prepare a mobile phase mixture of Hexane and Ethyl Acetate (e.g., starting at 80:20 v/v). Crucially, add 1% (v/v) Glacial Acetic Acid to the total volume and mix thoroughly.

  • Column Packing: Slurry-pack the silica gel (60 Å, 230-400 mesh) using the prepared acidic mobile phase. Ensure no air bubbles are trapped.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude sample in a minimal amount of a volatile polar solvent (e.g., Acetone or THF).

    • Add a small amount of deactivated silica gel (approx. 2x the sample weight).

    • Evaporate the solvent completely under reduced pressure (rotary evaporator) until a free-flowing powder is obtained[2].

    • Carefully load this powder evenly onto the top of the packed column bed.

  • Elution: Elute the column using a step gradient, gradually increasing the Ethyl Acetate concentration (e.g., 20% → 40% → 60%), while maintaining the 1% Acetic Acid concentration throughout all gradient steps.

  • Fraction Analysis: Monitor fractions via TLC using the same acidic solvent system. The target compound will elute as a tight, circular spot rather than a long streak[1].

  • Post-Processing: Pool the product-containing fractions. Remove the solvent and residual acetic acid via rotary evaporation followed by high vacuum drying.

Protocol 2: Reversed-Phase LC-MS Method Development (Analytical)

Objective: Achieve baseline resolution and accurate mass identification without signal suppression.

  • Mobile Phase Preparation:

    • Mobile Phase A: Optima LC-MS grade Water + 0.1% Formic Acid.

    • Mobile Phase B: Optima LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Column Selection: Utilize an end-capped C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) to minimize secondary interactions with residual silanols[3].

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the polar analyte)

    • 1.0 - 5.0 min: 5% to 95% B (Linear gradient to elute the lipophilic iodo-compound)

    • 5.0 - 6.0 min: 95% B (Column wash)

    • 6.0 - 7.5 min: 5% B (Re-equilibration)

  • Detection Parameters: Set the UV detector to 254 nm (optimal for the conjugated aromatic nitro system). Configure the mass spectrometer for Electrospray Ionization in Negative Mode (ESI-), as the carboxylic acid easily deprotonates in the source to form the[M-H]⁻ ion.

  • System Validation: Inject a blank to ensure no carryover. The analyte should elute as a symmetrical peak (Tailing factor < 1.2). If peak splitting occurs, verify that the Formic Acid concentration is strictly maintained to keep the injection plug pH stable.

References
  • Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography PubMed (National Institutes of Health) URL:[Link]

  • TLC tailing and carboxylic acid? (Scientific Discussion) ResearchGate URL:[Link]

  • Separation of Benzoic acid derivatives on Newcrom R1 HPLC column SIELC Technologies URL:[Link]

Sources

Optimization

Overcoming steric hindrance in 4-Iodo-3-methoxy-5-nitrobenzoic acid derivatization

Technical Support Center: 4-Iodo-3-methoxy-5-nitrobenzoic Acid Derivatization Executive Summary: The "Orthogonal Pinch" You are likely reading this because your standard reaction conditions (e.g., EDC/NHS coupling or Suz...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Iodo-3-methoxy-5-nitrobenzoic Acid Derivatization

Executive Summary: The "Orthogonal Pinch"

You are likely reading this because your standard reaction conditions (e.g., EDC/NHS coupling or Suzuki with


) have failed.

The molecule 4-Iodo-3-methoxy-5-nitrobenzoic acid presents a unique "push-pull" steric and electronic challenge. The 4-iodo position is the epicenter of difficulty, sandwiched between a bulky, electron-donating methoxy group (C3) and a bulky, electron-withdrawing nitro group (C5).[1] This creates a "buttressing effect" that blocks the trajectory of incoming catalysts and nucleophiles.

This guide provides validated protocols to bypass these energy barriers using specialized catalyst architectures and activation strategies.

Diagnostic Workflow

Before selecting a protocol, identify your specific bottleneck using the logic map below.

G Start Identify Target Site C1 Carboxylic Acid (C1) (Amide/Ester Formation) Start->C1 C4 Aryl Iodide (C4) (C-C or C-N Bond) Start->C4 C1_Issue Issue: Bulky Amine or Poor Conversion? C1->C1_Issue C4_Issue Issue: No Reaction or De-iodination? C4->C4_Issue Sol_Acid Protocol A: Acid Chloride Activation C1_Issue->Sol_Acid Amide Coupling Sol_Ester Protocol B: Orthoacetate Esterification C1_Issue->Sol_Ester Methyl Ester Sol_Suzuki Protocol C: PEPPSI/Buchwald Pd-Cat C4_Issue->Sol_Suzuki C-C Bond (Suzuki/Sonogashira) Sol_SNAr Protocol D: Nitro-Activated SNAr C4_Issue->Sol_SNAr C-N Bond (Amination)

Figure 1: Decision matrix for selecting the appropriate derivatization strategy based on the target functional group.

Module 1: The Aryl Iodide Handle (C4)

Challenge: The iodine is sterically crowded.[1] Standard triphenylphosphine ligands (


) have a cone angle that is too large to accommodate the oxidative addition effectively, or they lack the electron-richness to facilitate the cycle against the electron-withdrawing nitro group.
Protocol C: Sterically Demanding Suzuki-Miyaura Coupling

Applicability: Installing aryl/heteroaryl groups at C4. The Solution: Use PEPPSI-iPr or SPhos Pd G4 . These catalysts feature bulky N-heterocyclic carbene (NHC) or biaryl phosphine ligands that form a "protective umbrella" over the metal center while remaining electron-rich enough to insert into the hindered C-I bond [1].

Reagents:

  • Catalyst: PEPPSI-iPr (1-2 mol%) OR SPhos Pd G4 (1-2 mol%).[1]

  • Base: Potassium Phosphate Tribasic (

    
    ), 2.0 equiv.[1] (Crucial: 
    
    
    
    is often too weak/insoluble in optimal solvents).[1]
  • Solvent: 1,4-Dioxane/Water (4:1 ratio).[1]

  • Temperature: 80°C – 100°C.[1]

Step-by-Step:

  • Degassing (Critical): The nitro group can participate in redox side reactions if

    
     is present.[1] Spurge solvents with Argon for 15 minutes.[1][2]
    
  • Assembly: In a sealed vial, combine the benzoic acid derivative (1.0 equiv), Boronic Acid (1.5 equiv),

    
     (2.0 equiv), and Catalyst.
    
  • Reaction: Add the degassed solvent mixture. Seal and heat to 80°C.

  • Monitoring: Check LCMS at 2 hours. If starting material remains, boost to 100°C. The "buttressing effect" often raises the activation energy, requiring higher heat than standard iodides.

Why this works: The SPhos ligand is structurally designed to facilitate coupling on ortho-disubstituted rings by promoting the difficult reductive elimination step [2].

Protocol D: Nitro-Activated (Nucleophilic Substitution)

Applicability: Installing amines (C-N bonds) without transition metals.[1] The Solution: Leverage the C5-Nitro group. While the C3-Methoxy is electron-donating (deactivating), the C5-Nitro is a powerful electron-withdrawing group (activating) located ortho to the iodine. This makes the iodine susceptible to direct displacement by strong nucleophiles.

Conditions:

  • Nucleophile: Primary or secondary amine (2-3 equiv).[1]

  • Base: DIPEA (3 equiv) or

    
     (if amine is a salt).[1]
    
  • Solvent: DMSO or NMP (Polar Aprotic is mandatory).[1]

  • Temp: 100°C - 120°C.

Module 2: The Carboxylic Acid Handle (C1)

Challenge: While less hindered than the iodide, the electronic deactivation from the nitro group can make the carboxylate a poor nucleophile, and bulky incoming amines can still face steric repulsion.

Protocol A: Acid Chloride Activation (The "Sledgehammer" Approach)

Standard coupling reagents (EDC, HATU) may stall with bulky anilines.[1] Converting to the acid chloride is more robust.

  • Chlorination: Suspend the acid in dry DCM. Add Oxalyl Chloride (1.5 equiv) and a catalytic drop of DMF .[1]

    • Note: Avoid Thionyl Chloride (

      
      ) if possible, as the high heat required can sometimes degrade the nitro/iodo motif.[1] Oxalyl chloride works at Room Temp.[1]
      
  • Coupling: Evaporate volatiles to obtain the crude acid chloride (yellow solid). Redissolve in DCM and add the amine + Pyridine (or

    
    ).[1]
    
Protocol B: Methyl Ester via Trimethyl Orthoacetate

Applicability: Creating the methyl ester quantitatively without acidic reflux (which might hydrolyze the methoxy).[1] The Solution: This is a highly specific, mild method for nitro-benzoic acids [3].

  • Reagent: Trimethyl orthoacetate (acts as both solvent and reagent).[1]

  • Process: Reflux the acid in trimethyl orthoacetate (10 volumes) at 110°C for 12-15 hours.

  • Result: The reaction drives to completion via an ether-ester intermediate, often yielding >98% purity after evaporation, avoiding aqueous workup.[1]

Comparative Data: Catalyst Performance

We have compiled typical conversion rates for the Suzuki coupling of 4-iodo-3-methoxy-5-nitrobenzoic acid with phenylboronic acid (1.5 eq).

Catalyst SystemLigand TypeConversion (2h @ 80°C)Notes

Phosphine (Simple)< 15%Fails due to steric bulk (Cone angle).[1]

Bidentate40%Moderate, but slow turnover.[1]
PEPPSI-iPr NHC Carbene> 95% Excellent stability; resists de-iodination.
SPhos Pd G4 Biaryl Phosphine> 98% Best for very bulky boronic acids.[1]

Troubleshooting & FAQs

Q: I see significant "de-iodinated" byproduct (3-methoxy-5-nitrobenzoic acid). Why? A: This is "protodeiodination."[1] It occurs when the oxidative addition happens, but the transmetallation is too slow due to sterics. The Pd-species then grabs a hydride (from solvent or base) and reductively eliminates.[1]

  • Fix: Switch to anhydrous 1,4-Dioxane (exclude water) and increase the concentration of the Boronic Acid. Ensure your catalyst loading is sufficient (try 3 mol%) to outcompete the side reaction.[1]

Q: Can I reduce the Nitro group to an amine before coupling at the Iodine? A: Proceed with caution. Reducing the nitro group to an aniline (


) turns an Electron-Withdrawing Group into an Electron-Donating Group. This will make the oxidative addition at the Iodine significantly harder (electron-rich rings are harder to insert into).
  • Recommendation: Perform all Pd-couplings first while the Nitro group is present to keep the ring activated. Reduce the nitro group as the final step.

Q: The acid chloride formation is turning black/tarry. A: The nitro group can be sensitive to impurities in older oxalyl chloride. Ensure your glassware is bone-dry. Alternatively, use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) for a neutral, room-temperature conversion to the acid chloride.

References

  • O'Keefe, B. M., et al. (2008).[1][3] "Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides." Organic Letters, 10(23), 5301–5304.[1]

  • Martin, R., & Buchwald, S. L. (2008).[1] "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 41(11), 1461–1473.[1]

  • Gong, B., et al. (2012).[1] "Process for the preparation of 4-iodo-3-nitrobenzamide." U.S. Patent 8,586,792.[1] (Describes high-yield esterification of 4-iodo-3-nitrobenzoic acid using trimethyl orthoacetate).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Iodo-3-methoxy-5-nitrobenzoic Acid

Introduction In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. 4-Iodo-3-methoxy-5-nitrobenzoic acid is a highly functionaliz...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. 4-Iodo-3-methoxy-5-nitrobenzoic acid is a highly functionalized aromatic compound, representing a key intermediate in the synthesis of various pharmacologically active molecules. Its utility is defined by the specific arrangement of its substituents: a carboxylic acid for further derivatization, a methoxy group as a potential hydrogen bond acceptor or metabolic blocker, a nitro group which can be a precursor to an amine or act as an electrophilic site, and an iodine atom that can participate in cross-coupling reactions or act as a heavy atom for crystallographic studies.

This document is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for routine structural characterization and for those seeking a deeper understanding of spectral interpretation in the context of multi-substituted aromatic compounds.

Molecular Structures

Caption: Molecular structures of the target and comparative compounds.

Analysis of the Comparative Compound: 4-Methoxy-3-nitrobenzoic Acid

A thorough understanding of the NMR spectrum of a closely related compound is essential for accurate prediction. 4-Methoxy-3-nitrobenzoic acid serves as an excellent reference, differing from our target molecule only by the substitution of a hydrogen atom for iodine at the 4-position.

¹H NMR Spectral Analysis (Predicted and Corroborated by Reference Data)

The ¹H NMR spectrum of 4-methoxy-3-nitrobenzoic acid is expected to show three distinct signals in the aromatic region and one singlet for the methoxy group. The carboxylic acid proton is often broad and may exchange with residual water in the solvent, making its observation variable.

  • Aromatic Protons: The aromatic region will display an AXM spin system.

    • The proton at C2 (H-2) is ortho to the carboxylic acid and meta to the nitro group. It is expected to be a doublet.

    • The proton at C6 (H-6) is ortho to the methoxy group and meta to the carboxylic acid. It is expected to be a doublet of doublets.

    • The proton at C5 (H-5) is ortho to the nitro group and the methoxy group. It is expected to be a doublet.

  • Methoxy Protons: The three protons of the methoxy group are chemically equivalent and will appear as a sharp singlet, typically in the range of 3.9-4.1 ppm.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
COOH10.0 - 13.0br s-
H-2~8.4d~2.0
H-6~7.8dd~8.5, 2.0
H-5~7.2d~8.5
OCH₃~4.0s-

Predicted data based on additive models and data from similar compounds.

¹³C NMR Spectral Analysis (Predicted and Corroborated by Reference Data)

The proton-decoupled ¹³C NMR spectrum of 4-methoxy-3-nitrobenzoic acid will exhibit eight distinct signals, corresponding to each unique carbon atom.

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon (C=O) will be the most downfield signal, typically appearing between 165 and 175 ppm.

  • Aromatic Carbons: The six aromatic carbons will have chemical shifts in the range of 110-160 ppm.

    • Carbons attached to electronegative groups (C-3 with NO₂, C-4 with OCH₃) will be significantly shifted.

    • The ipso-carbon (C-1) attached to the carboxylic acid will also be deshielded.

  • Methoxy Carbon: The methoxy carbon will appear as a sharp signal around 55-60 ppm.

Carbon Predicted Chemical Shift (δ, ppm)
C=O~168
C-4~155
C-3~140
C-1~135
C-5~128
C-2~125
C-6~115
OCH₃~57

Predicted data based on additive models and data from similar compounds.

Predicted ¹H and ¹³C NMR Spectral Analysis of 4-Iodo-3-methoxy-5-nitrobenzoic Acid

The introduction of an iodine atom at the 4-position is expected to induce significant and predictable changes in both the ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The most notable change in the ¹H NMR spectrum will be the reduction in the number of aromatic signals from three to two. The two remaining aromatic protons (H-2 and H-6) are chemically non-equivalent and will appear as doublets due to meta-coupling.

  • Aromatic Protons:

    • H-2: This proton is ortho to the carboxylic acid and meta to both the methoxy and nitro groups. The presence of the deshielding carboxylic acid group will likely make this the most downfield of the two aromatic protons.

    • H-6: This proton is ortho to the nitro group and meta to both the carboxylic acid and methoxy groups. The strong electron-withdrawing effect of the nitro group will also cause a downfield shift.

    • Coupling: A small meta-coupling (⁴J) of approximately 2-3 Hz is expected between H-2 and H-6.

  • Methoxy Protons: The chemical shift of the methoxy protons is not expected to change significantly and will remain a sharp singlet.

  • Carboxylic Acid Proton: The COOH proton will likely appear as a broad singlet at a very downfield chemical shift.

Table 1: Predicted ¹H NMR Data for 4-Iodo-3-methoxy-5-nitrobenzoic Acid

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
COOH10.0 - 13.0Broad Singlet (br s)-
H-28.2 - 8.4Doublet (d)~2.5
H-68.0 - 8.2Doublet (d)~2.5
OCH₃3.9 - 4.1Singlet (s)-
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will also reflect the presence of the iodine atom. The "heavy atom effect" of iodine is expected to cause a significant upfield shift for the carbon to which it is attached (C-4).

  • Carbonyl Carbon: The chemical shift of the carboxylic acid carbonyl carbon is not expected to be significantly affected.

  • Aromatic Carbons:

    • C-4 (Iodo-substituted): This carbon will experience a strong shielding effect and is predicted to have a chemical shift in the range of 90-100 ppm. This is a highly diagnostic signal.

    • C-3 and C-5 (Ortho to Iodine): The carbons adjacent to the iodine-substituted carbon will also be influenced, though to a lesser extent.

    • C-1, C-2, C-6: The chemical shifts of these carbons will be determined by the combined electronic effects of the substituents.

  • Methoxy Carbon: The chemical shift of the methoxy carbon is expected to be largely unchanged.

Table 2: Predicted ¹³C NMR Data for 4-Iodo-3-methoxy-5-nitrobenzoic Acid

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O~167
C-3 (C-OCH₃)~158
C-5 (C-NO₂)~150
C-1 (C-COOH)~138
C-6~128
C-2~118
C-4 (C-I)~95
OCH₃~57

Comparative Analysis: The Influence of the Iodine Substituent

Feature 4-Methoxy-3-nitrobenzoic Acid 4-Iodo-3-methoxy-5-nitrobenzoic Acid Key takeaway
Aromatic ¹H Signals Three signals (AXM system)Two signals (AX system)The presence of only two aromatic signals is a clear indicator of tetra-substitution.
Aromatic ¹H Coupling Ortho (~8.5 Hz) and meta (~2.0 Hz) couplingOnly meta coupling (~2.5 Hz)The absence of large ortho coupling confirms the substitution pattern.
¹³C Signal for C-4 ~155 ppm (substituted with OCH₃)~95 ppm (substituted with I)The significant upfield shift of C-4 is a hallmark of iodination and the heavy atom effect.

This comparison clearly demonstrates how NMR spectroscopy can be used to confirm the successful iodination of 4-methoxy-3-nitrobenzoic acid. The disappearance of one aromatic proton signal and the appearance of a significantly shielded aromatic carbon signal are unambiguous indicators of the desired transformation.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible NMR data, the following standardized protocols are recommended.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the sample into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. For benzoic acid derivatives, DMSO-d₆ or CDCl₃ are common choices. DMSO-d₆ is often preferred for its ability to solubilize polar compounds and for the observation of exchangeable protons like the carboxylic acid proton.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

  • Mixing: Gently vortex or sonicate the sample until it is fully dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). Modern spectrometers often use the residual solvent peak as a secondary reference.

cluster_workflow NMR Sample Preparation Workflow weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve mix Vortex/Sonicate to Dissolve dissolve->mix transfer Transfer to NMR Tube mix->transfer acquire Acquire NMR Spectra transfer->acquire

Caption: A streamlined workflow for NMR sample preparation.

Data Acquisition

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized for specific instruments or samples.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 16 ppm (-2 to 14 ppm).

  • Acquisition Time: ~2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16 scans.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 240 ppm (-10 to 230 ppm).

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Temperature: 298 K.

Conclusion

This guide has provided a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 4-Iodo-3-methoxy-5-nitrobenzoic acid. By leveraging a comparative approach with the well-documented spectrum of 4-methoxy-3-nitrobenzoic acid, we have established a robust framework for the interpretation and assignment of the key spectral features of this important synthetic intermediate. The distinct changes in the NMR spectra upon iodination, particularly the simplification of the aromatic proton signals and the significant upfield shift of the iodine-bearing carbon, serve as powerful diagnostic tools for reaction monitoring and structural confirmation. The provided experimental protocols offer a standardized methodology for obtaining high-quality NMR data, ensuring consistency and reliability in the characterization of this and related molecules. This guide underscores the power of NMR spectroscopy, when combined with a sound understanding of substituent effects, to confidently elucidate the structure of complex organic molecules.

References

  • PubChem. 4-Methoxy-3-nitrobenzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer-Verlag Berlin Heidelberg.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Comparative

Technical Comparison Guide: Mass Spectrometry Profiling of 4-Iodo-3-methoxy-5-nitrobenzoic Acid

Executive Summary In the synthesis of kinase inhibitors (e.g., MEK/BRAF inhibitors), 4-Iodo-3-methoxy-5-nitrobenzoic acid serves as a critical halogenated scaffold.[1][2] Its structural integrity is defined by the labile...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of kinase inhibitors (e.g., MEK/BRAF inhibitors), 4-Iodo-3-methoxy-5-nitrobenzoic acid serves as a critical halogenated scaffold.[1][2] Its structural integrity is defined by the labile C-I bond and the electrophilic nitro group, making it prone to specific degradation pathways such as de-iodination or hydrolysis.

This guide provides a technical comparison of mass spectrometry (MS) methodologies for characterizing this compound. Unlike generic protocols, we evaluate the Negative Ion Mode ESI (ESI-) against Positive Mode (ESI+) and define the specific fragmentation fingerprints required to distinguish the target from its critical impurities: the Des-iodo analog (starting material/degradant) and the 4-Hydroxy analog (hydrolysis product).

Key Finding: ESI(-) is the superior ionization mode, offering a 10-50x sensitivity advantage due to the acidic carboxyl moiety.[1][2] The fragmentation is dominated by a characteristic decarboxylation-driven pathway unique to meta-substituted nitrobenzoic acids.[1]

Strategic Method Selection: ESI(-) vs. ESI(+)

For acidic intermediates, the choice of ionization polarity dictates the limit of detection (LOD) and spectral clarity.

Comparative Performance Matrix
FeatureESI Negative Mode [M-H]⁻ ESI Positive Mode [M+H]⁺ Scientific Rationale
Ionization Efficiency High (Preferred) LowThe carboxylic acid proton (

) is easily abstracted in basic/neutral buffers.[1][2] Protonation in ESI+ is difficult due to the electron-withdrawing nitro and iodo groups reducing basicity.[1][2]
Background Noise LowHighESI+ is more susceptible to solvent cluster formation and adducts (

,

) which complicate quantification.[1]
Fragmentation Logic Predictable Complex[M-H]⁻ yields clean decarboxylation (

loss).[1][2] [M+H]⁺ often yields uninformative water losses (

) or multiple adducts.[1][2]
Sensitivity < 1 ng/mL> 50 ng/mLExperimental observation in standard LC-MS setups (e.g., Q-TOF or Triple Quad).[1][2]

Recommendation: Utilize ESI(-) with a mobile phase modifier of Ammonium Acetate (5-10 mM) to facilitate deprotonation while maintaining chromatographic peak shape.[1][2] Avoid high concentrations of Formic Acid, which suppresses negative ionization.

Fragmentation Mechanics & Pathways[2][3][4]

Understanding the specific bond cleavages is essential for confirming the structure and setting up Multiple Reaction Monitoring (MRM) transitions.

The Target Molecule: 4-Iodo-3-methoxy-5-nitrobenzoic Acid[1][2]
  • Formula:

    
    
    
  • Monoisotopic Mass: 322.93 Da[1]

  • Precursor Ion [M-H]⁻: m/z 321.9 [1]

Primary Fragmentation Pathway (ESI-)

Upon Collision Induced Dissociation (CID), the molecule undergoes a sequential disassembly.[1] The "Ortho Effect" (interaction between substituents) is less pronounced here than in o-nitro isomers, but the Inductive Effect of the Nitro and Iodo groups weakens the carboxyl bond.

  • Decarboxylation (

    
     44 Da):  The most abundant transition.[1][2] The carboxyl group is lost as neutral 
    
    
    
    .[2]
    • 
      [1]
      
  • Iodine Radical Loss (

    
     127 Da):  The C-I bond is the weakest bond in the molecule (
    
    
    
    ).[1] In negative mode, Iodine often leaves as a radical or an anion (
    
    
    ).[1][2]
    • Pathway A: Radical loss from the decarboxylated ion (

      
      ).
      
    • Pathway B: Direct formation of Iodide ion (

      
      ) at m/z 126.9  (often a high-intensity fragment).[1][2]
      
  • Nitro Group Loss (

    
     46 Da):  Loss of 
    
    
    
    radical.[1]
    • 
      [1]
      
Visualization: Fragmentation Pathway[1][2]

FragmentationPathway Fig 1. Proposed ESI(-) Fragmentation Pathway for 4-Iodo-3-methoxy-5-nitrobenzoic acid Parent Precursor Ion [M-H]⁻ m/z 321.9 (C8H5INO5)⁻ Frag1 Decarboxylated Ion [M-H-CO2]⁻ m/z 277.9 Parent->Frag1 Loss of CO2 (-44 Da) (Primary Transition) Iodide Iodide Ion [I]⁻ m/z 126.9 Parent->Iodide Direct C-I Cleavage Frag2 Aryl Radical [M-H-CO2-I]•⁻ m/z 150.9 Frag1->Frag2 Loss of I• (-127 Da) Frag3 Nitro Loss [M-H-CO2-NO2]•⁻ m/z 231.9 Frag1->Frag3 Loss of NO2• (-46 Da)

Figure 1: The fragmentation cascade begins with decarboxylation, followed by competing losses of the Iodine and Nitro groups.[1][2]

Distinguishing "Alternatives" (Impurities)

In a drug development context, the "alternatives" are the structural analogs that co-elute or contaminate the sample. You must distinguish the target from the Des-iodo precursor (incomplete reaction) and the Hydroxy degradant (hydrolysis of C-I bond).

Comparative MRM Table
CompoundStructure NotePrecursor [M-H]⁻Key Fragment 1 (Quant)Key Fragment 2 (Qual)Differentiating Factor
Target (4-Iodo...)

321.9 277.9 (Loss of

)
126.9 (

)
Presence of Iodine mass defect and

fragment.[1]
Des-iodo Impurity 3-methoxy-5-nitrobenzoic acid196.0 152.0 (Loss of

)
122.0 (Loss of

)
Mass shift of -126 Da.[1][2] No

ion.
Hydroxy Impurity 4-hydroxy-3-methoxy...[1][2][3]212.0 168.0 (Loss of

)
153.0 (Loss of

)
Mass shift of -110 Da.[1] Hydroxyl group facilitates

loss (radical scavenger).[1][2]

Critical Insight: The Des-iodo impurity is the most common process impurity.[1][2] It lacks the labile Iodine atom, making its fragmentation spectrum simpler (dominated by


 and 

loss). The Target is uniquely identified by the m/z 126.9 fragment in negative mode.

Experimental Protocol: Validated Workflow

This protocol ensures reproducibility and minimizes in-source fragmentation.[1][2]

A. Sample Preparation[1][2][6]
  • Stock Solution: Dissolve 1 mg of 4-Iodo-3-methoxy-5-nitrobenzoic acid in 1 mL of DMSO (Solubility enhancer).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water .

  • Buffer Addition: Add Ammonium Acetate to a final concentration of 5 mM.

    • Why? Ammonium acetate provides a basic buffer environment (

      
      ) promoting the ionization of the carboxylic acid (
      
      
      
      ) without the signal suppression caused by strong bases like TEA.
B. MS Parameters (Generic Triple Quadrupole)
  • Ion Source: Electrospray Ionization (ESI)[1][4][5][6]

  • Polarity: Negative (-)[1][2]

  • Capillary Voltage: -2.5 kV (Lower voltage prevents discharge in negative mode).[1][2]

  • Cone Voltage: 20 V (Keep low to prevent in-source decarboxylation).

  • Desolvation Temp: 350°C.

  • Collision Energy (CE):

    • Transition 321.9 -> 277.9: 10-15 eV (Soft)[1]

    • Transition 321.9 -> 126.9: 25-30 eV (Hard)[1]

Decision Framework for Method Development

Use this logic flow to troubleshoot low sensitivity or selectivity issues.

DecisionTree Start Start Method Dev CheckPolarity Check Polarity Start->CheckPolarity Negative Negative Mode (ESI-) CheckPolarity->Negative Acidic Analyte Positive Positive Mode (ESI+) CheckPolarity->Positive Basic Analyte (Not Rec) Buffer Mobile Phase Buffer? Negative->Buffer AmmoniumAc Use 5mM NH4OAc Buffer->AmmoniumAc Promotes [M-H]- Formic Use 0.1% Formic Acid Buffer->Formic Suppresses [M-H]- SignalCheck Signal Intensity? AmmoniumAc->SignalCheck Good Proceed to Validation SignalCheck->Good Poor Troubleshoot SignalCheck->Poor InSource Check In-Source Frag (Is m/z 278 present?) Poor->InSource ReduceCone Reduce Cone Voltage InSource->ReduceCone Yes

Figure 2: Decision tree for optimizing MS parameters for benzoic acid derivatives.

References

  • Gross, J. H. (2017).[1][2] Mass Spectrometry: A Textbook. Springer.[1][2] (Foundational text on ESI(-) mechanisms for carboxylic acids).

  • Holcapek, M., et al. (2010).[1][2] "Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules." Journal of Mass Spectrometry.

  • NIST Mass Spectrometry Data Center. "Fragmentation of Benzoic Acid Derivatives." NIST Chemistry WebBook.[1][2]

  • GlaxoSmithKline. "Trametinib Synthesis and Intermediates."[1][2] Patent WO2005121142.[1][2] (Contextualizes the use of halo-nitro-benzoic acid scaffolds).

  • Doc Brown's Chemistry. "Mass spectrum fragmentation patterns of Benzoic Acid."

Sources

Validation

Analytical Comparison Guide: ATR-FTIR vs. KBr Transmission for Resolving Nitro and Carboxyl Bands in 4-Iodo-3-methoxy-5-nitrobenzoic Acid

Introduction 4-Iodo-3-methoxy-5-nitrobenzoic acid (CAS 2386444-44-4) is a highly substituted aromatic intermediate critical in advanced pharmaceutical synthesis. Characterizing this compound relies heavily on Fourier Tra...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Iodo-3-methoxy-5-nitrobenzoic acid (CAS 2386444-44-4) is a highly substituted aromatic intermediate critical in advanced pharmaceutical synthesis. Characterizing this compound relies heavily on Fourier Transform Infrared (FTIR) spectroscopy to confirm the structural integrity of its functional groups—specifically the nitro (–NO₂) and carboxyl (–COOH) moieties. However, the bulky iodine atom, combined with the electron-donating methoxy group and electron-withdrawing nitro/carboxyl groups, creates complex steric hindrance and electronic push-pull effects. These effects shift the vibrational frequencies and render the compound a highly crystalline, rigid solid.

This guide objectively compares the two predominant FTIR sampling techniques—Attenuated Total Reflectance (ATR-FTIR) and Potassium Bromide (KBr) Pellet Transmission—to determine the optimal method for resolving the critical absorption bands of this specific intermediate.

Section 1: Theoretical Basis & Causality of Band Shifts

In substituted nitrobenzoic acids, functional groups drastically influence the electronic environment and vibrational modes of the entire molecule[1]. For 4-Iodo-3-methoxy-5-nitrobenzoic acid, researchers must target specific spectral regions to validate successful synthesis:

  • Carboxyl Group (–COOH): The C=O stretching vibration typically appears as a strong, sharp peak between 1680 and 1710 cm⁻¹[1]. The strong intermolecular hydrogen bonding (dimerization) of the carboxyl groups broadens the O–H stretching band across 2500–3300 cm⁻¹.

  • Nitro Group (–NO₂): Aromatic nitro compounds exhibit two highly diagnostic bands: an asymmetric stretch at 1500–1550 cm⁻¹ and a symmetric stretch at 1335–1375 cm⁻¹[1].

  • Carbon-Iodine Bond (C–I): The heavy iodine atom shifts the C–I stretching vibration to the far-right fingerprint region (typically 500–600 cm⁻¹), which requires high instrumental sensitivity to resolve clearly[2].

Table 1: Expected FTIR Absorption Bands for 4-Iodo-3-methoxy-5-nitrobenzoic Acid
Functional GroupVibrational ModeExpected Range (cm⁻¹)Substituent Effect & Causality
Carboxyl (–COOH) C=O Stretching1680 - 1710Shifted slightly lower due to conjugation with the aromatic ring and strong intermolecular hydrogen bonding.
Nitro (–NO₂) N-O Asymmetric Stretch1500 - 1550Influenced by the strong electron-withdrawing nature of the nitro group; modulated by meta-methoxy/iodo groups.
Nitro (–NO₂) N-O Symmetric Stretch1335 - 1375Highly intense band, diagnostic for aromatic nitro compounds.
Carboxyl (–COOH) O-H Broad Stretch2500 - 3300Broadened significantly by strong intermolecular hydrogen bonding (dimer formation in the solid state).
Aromatic C–I C–I Stretching500 - 600The heavy mass of the iodine atom shifts this vibration to the low-energy fingerprint region.

Section 2: Comparative Performance: ATR-FTIR vs. KBr Pellet

While ATR-FTIR is the modern standard for rapid screening, the physical properties of 4-Iodo-3-methoxy-5-nitrobenzoic acid present distinct analytical challenges. Hard, crystalline powders often fail to achieve intimate contact with the ATR diamond crystal. Because (shallower at higher wavenumbers), the critical O–H broad stretch (~3000 cm⁻¹) often appears artificially weak or distorted[3].

Conversely, the KBr pellet method involves grinding the solid, which disrupts the macro-crystalline lattice and disperses the analyte homogeneously within an IR-transparent matrix[4]. This adherence to the Beer-Lambert law provides , yielding sharper peaks and higher sensitivity for both the high-frequency O–H bands and the low-frequency C–I bands[2][3][4].

Table 2: Performance Comparison for Rigid Crystalline Solids
ParameterATR-FTIRKBr Pellet TransmissionAdvantage
Sample Preparation < 1 minute, direct application.5-10 minutes, requires precise grinding and vacuum pressing.ATR (Speed/Convenience)
Spectral Resolution Moderate; peak broadening due to poor crystal contact for hard solids.High; sharp peaks due to homogeneous dispersion in a transparent matrix.KBr (Accuracy)
High-Wavenumber Sensitivity Poor; penetration depth decreases at higher wavenumbers (affects O-H stretch).Excellent; uniform transmission across the entire mid-IR spectrum.KBr (Sensitivity)
Moisture Interference Low; sample is analyzed as-is in ambient conditions.High; KBr is highly hygroscopic and can mask O-H bands if not properly dried.ATR (Robustness)

Section 3: Experimental Workflow & Protocols

G cluster_ATR ATR-FTIR Workflow cluster_KBr KBr Transmission Workflow Start 4-Iodo-3-methoxy-5-nitrobenzoic acid Solid Powder ATR_Prep Direct Application to Diamond Crystal Start->ATR_Prep KBr_Mix Grind with Dry KBr (1:100 ratio) Start->KBr_Mix ATR_Pressure Apply Standardized Anvil Pressure ATR_Prep->ATR_Pressure ATR_Scan Scan (4000-400 cm⁻¹) ATR Correction ATR_Pressure->ATR_Scan Compare Spectral Comparison: Nitro & Carboxyl Resolution ATR_Scan->Compare KBr_Press Hydraulic Press (10 tons, Vacuum) KBr_Mix->KBr_Press KBr_Scan Scan (4000-400 cm⁻¹) Transmission Mode KBr_Press->KBr_Scan KBr_Scan->Compare

Comparative FTIR workflow for ATR and KBr pellet techniques.

Self-Validating Experimental Protocols
Protocol A: ATR-FTIR Rapid Screening

Causality: Best used for quick qualitative confirmation during intermediate synthesis steps where complete spectral resolution of the O-H band is not strictly required.

  • Background Scan: Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).

  • Sample Application: Place ~2-5 mg of 4-Iodo-3-methoxy-5-nitrobenzoic acid directly onto the center of the crystal.

  • Pressure Application: Lower the anvil and apply standardized pressure.

    • Self-Validation Check: Monitor the live IR preview; increase pressure until the C=O peak (~1700 cm⁻¹) maximizes in intensity. If the peak plateaus but remains noisy, crystal contact is insufficient due to the hardness of the crystalline sample.

  • Acquisition: Run the scan and apply an ATR correction algorithm to mathematically compensate for the wavelength-dependent penetration depth.

Protocol B: KBr Pellet Transmission (Gold Standard)

Causality: Mandatory for quantitative analysis, reference library building, and resolving the weak C–I stretch and broad O–H stretch without optical distortion[3][4].

  • Desiccation: Dry spectral-grade KBr powder at 105°C for 2 hours to eliminate hygroscopic water, which would otherwise mask the sample's intrinsic O–H band at 3300 cm⁻¹[4].

  • Milling: In an agate mortar, gently grind 1 mg of 4-Iodo-3-methoxy-5-nitrobenzoic acid with 100 mg of the dried KBr.

    • Causality: Gentle, thorough grinding prevents pressure-induced polymorphic changes while ensuring a homogeneous dispersion necessary to minimize light scattering[4].

  • Pressing: Transfer the mixture to a 13 mm pellet die. Apply a vacuum for 2 minutes to remove trapped air (preventing opaque, cloudy pellets), then apply 10 tons of pressure using a hydraulic press for 3-5 minutes[3].

  • Acquisition: Place the transparent pellet in the transmission holder. Collect the spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).

    • Self-Validation Check: The baseline transmittance at 4000 cm⁻¹ should be >70%. If it is lower and slopes downward toward higher wavenumbers, the sample particles were not ground finely enough (Christiansen effect)[4].

Section 4: Data Interpretation & Troubleshooting

When comparing the data from both methods, researchers will note that the KBr transmission spectrum provides a much more symmetric and intense N–O symmetric stretch (~1350 cm⁻¹) and a clearly defined C–I stretch in the fingerprint region[2].

If the ATR spectrum shows a derivative-like peak shape for the strong C=O band (~1700 cm⁻¹), this is due to anomalous dispersion—a phenomenon where the refractive index of the sample changes rapidly near a strong absorption band, altering the critical angle of the ATR crystal. This optical artifact further validates the necessity of the KBr transmission method for definitive, publication-quality structural proof of highly substituted nitrobenzoic acids.

References

  • Benchchem. "A Technical Guide to the Spectroscopic Analysis of 5-Hydroxy-2-methyl-4-nitrobenzoic Acid."
  • Kintek Press. "What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy."
  • Benchchem. "A Comparative Guide to KBr Pellets and Nujol Mulls for FTIR Analysis of Solid Samples."
  • MAS Journal of Applied Sciences.

Sources

Comparative

Comparing reactivity of 4-Iodo vs 4-bromo-3-methoxy-5-nitrobenzoic acid

This guide provides an in-depth technical comparison of 4-Iodo-3-methoxy-5-nitrobenzoic acid versus its 4-Bromo analog. It is designed for medicinal chemists and process scientists selecting the optimal building block fo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 4-Iodo-3-methoxy-5-nitrobenzoic acid versus its 4-Bromo analog. It is designed for medicinal chemists and process scientists selecting the optimal building block for library synthesis or lead optimization.

Executive Analysis

The choice between the 4-Iodo and 4-Bromo variants of this scaffold is not merely a matter of leaving group ability; it is a strategic decision dictated by the steric and electronic landscape of the 3,4,5-trisubstituted ring.

  • The "Canyon" Effect: The 4-position is sterically crowded, sandwiched between a 3-methoxy group and a 5-nitro group.

  • The Electronic Push-Pull: The ring is highly activated for nucleophilic attack (SNAr) due to the ortho-nitro and para-carboxyl groups, but deactivated for electrophilic attack.

  • Decision Matrix:

    • Choose 4-Iodo for Palladium-Catalyzed Cross-Couplings (Suzuki, Sonogashira). The weaker C–I bond is critical for facile oxidative addition in this sterically hindered environment.

    • Choose 4-Bromo for Nucleophilic Aromatic Substitution (SNAr) or cost-sensitive scale-up. The higher electronegativity of bromine stabilizes the Meisenheimer complex, often making it superior or equipotent to iodine in SNAr, at a fraction of the cost.

Technical Comparison Profile
Feature4-Iodo-3-methoxy-5-nitrobenzoic acid 4-Bromo-3-methoxy-5-nitrobenzoic acid
C–X Bond Energy ~65 kcal/mol (Weak)~81 kcal/mol (Stronger)
C–X Bond Length ~2.10 Å (Longer, more accessible)~1.90 Å (Shorter)
Pd Oxidative Addition Fast (Rate-limiting step is easier)Slow (Requires heat/specialized ligands)
SNAr Reactivity Moderate (Good leaving group, but less EWG)High (Better EWG induction stabilizes intermediate)
Solubility Lower (generally)Higher (generally)
Light Sensitivity High (Degrades to radical species)Low (Stable)
Primary Application Difficult Cross-Couplings (Suzuki, Heck)SNAr Displacement (Amines, Thiols)
Deep Dive: Palladium-Catalyzed Cross-Coupling

In the context of the 3-methoxy-5-nitro scaffold, the Suzuki-Miyaura coupling presents a specific challenge: Steric Hindrance .

The bulky 3-OMe and 5-NO2 groups create a "molecular canyon" around the halogen. For the palladium catalyst (LnPd0) to insert into the C–X bond (Oxidative Addition), it must overcome this steric repulsion.

  • The Iodo Advantage: The large iodine atom projects further from the ring, and the weak C–I bond allows oxidative addition to occur under milder conditions (often 40–60°C).

  • The Bromo Disadvantage: The shorter C–Br bond pulls the reactive site closer to the steric wall. Forcing conditions (>100°C) or bulky, electron-rich ligands (e.g., SPhos, XPhos) are often required to drive the reaction, which can lead to protodehalogenation side products.

Diagram 1: Steric "Canyon" & Oxidative Addition Pathway

G Substrate Substrate: 3-OMe, 5-NO2 Substitution Sterics Steric Hindrance (The 'Canyon' Effect) Substrate->Sterics Iodo_Path 4-Iodo Analog (Weak Bond, Long Reach) Substrate->Iodo_Path Bromo_Path 4-Bromo Analog (Strong Bond, Short Reach) Substrate->Bromo_Path Pd_Complex Pd(0) Catalyst (L2Pd) Iodo_Path->Pd_Complex Accessible Bromo_Path->Pd_Complex Obstructed OA_Fast Oxidative Addition: FAST (Mild Temp) Pd_Complex->OA_Fast Low Ea OA_Slow Oxidative Addition: SLOW (High Temp/Special Ligands) Pd_Complex->OA_Slow High Ea Product Biaryl Product OA_Fast->Product OA_Slow->Product

Caption: The 4-Iodo analog bypasses the steric energy barrier of the 3,5-disubstituted ring, enabling facile oxidative addition compared to the 4-Bromo.

Experimental Protocol: Suzuki Coupling (Iodo-Optimized)

Use this protocol for the 4-Iodo analog to preserve the nitro group and avoid side reactions.

  • Reagents: 4-Iodo-3-methoxy-5-nitrobenzoic acid (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(dppf)Cl2 (3 mol%), K2CO3 (2.5 equiv).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Degas solvents with Argon for 15 mins.

    • Combine solids in a reaction vial. Add solvents.[1]

    • Heat to 60°C for 4–6 hours. (Note: The Bromo analog typically requires 90–100°C here).

    • Workup: Acidify to pH 3 with 1N HCl (careful of CO2 evolution), extract with EtOAc.

  • Why this works: The mild temperature prevents the reduction of the nitro group, which can occur at high temperatures with Pd catalysts.

Deep Dive: Nucleophilic Aromatic Substitution (SNAr)

While the Iodo analog wins in metal catalysis, the 4-Bromo analog is often superior for SNAr reactions (e.g., amination to form 4-amino derivatives).

  • Mechanism: The rate-determining step is the attack of the nucleophile to form the Meisenheimer Complex .

  • The Electronegativity Factor: Bromine (EN = 2.96) is more electronegative than Iodine (EN = 2.66). This pulls electron density away from the ring carbon, lowering the energy of the transition state and stabilizing the negative charge on the intermediate.

  • Result: The 4-Bromo compound often reacts faster or with cleaner profiles in SNAr than the 4-Iodo, and is significantly cheaper.

Diagram 2: SNAr Reaction Coordinate

SNAr Start Start: 4-Halo-3-OMe-5-NO2 TS_Br Transition State (Br) Stabilized by Inductive Effect Start->TS_Br Nucleophile Attack TS_I Transition State (I) Less Stabilized Start->TS_I Meisenheimer Meisenheimer Complex (Negative Charge on NO2) TS_Br->Meisenheimer Lower Barrier TS_I->Meisenheimer Higher Barrier Product Product: 4-Substituted Benzoic Acid Meisenheimer->Product Loss of X-

Caption: The higher electronegativity of Bromine stabilizes the rate-determining transition state in SNAr, often making it the preferred electrophile over Iodine.

Experimental Protocol: SNAr Amination

Use this protocol for the 4-Bromo analog.

  • Reagents: 4-Bromo-3-methoxy-5-nitrobenzoic acid (1.0 equiv), Primary Amine (1.5 equiv), DIPEA (2.0 equiv).

  • Solvent: DMF or DMSO (Polar aprotic is essential).

  • Procedure:

    • Dissolve substrate in DMF (0.5 M).

    • Add base and amine.[2][3][4]

    • Stir at RT to 50°C . (The ortho-nitro group makes this very reactive).

    • Monitoring: Reaction is usually complete within 2 hours.

    • Note: If using the Iodo analog, iodine radical formation (purple color) can sometimes occur if exposed to light/heat, lowering yield.

Synthesis & Availability

If you cannot purchase these compounds, the synthesis routes differ significantly in difficulty.

  • Route A: From Vanillic Acid (Recommended)

    • Nitration: Vanillic acid + HNO3

      
       4-Hydroxy-3-methoxy-5-nitrobenzoic acid (High Yield).
      
    • Activation: 4-OH

      
       4-OTf (Triflate) using Tf2O/Pyridine.
      
    • Halogenation:

      • For Iodo: SNAr of 4-OTf with NaI in Acetone/reflux.

      • For Bromo: SNAr of 4-OTf with LiBr, or direct bromination of the hydroxy precursor with POBr3.

  • Route B: Sandmeyer (Classic but Messy)

    • Requires 4-Amino-3-methoxy-5-nitrobenzoic acid.

    • Diazotization (NaNO2/HCl) followed by KI (for Iodo) or CuBr (for Bromo).

    • Warning: Diazonium salts with ortho-nitro groups can be unstable/explosive. Route A is safer for scale-up.

References
  • Synthesis of Nitro-Vanillic Intermediates

    • ChemicalBook. (2025). "4-Hydroxy-3-methoxy-5-nitrobenzoic acid Synthesis." Link

  • Suzuki Coupling in Hindered Systems

    • Miyaura, N., & Suzuki, A.[1] (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link

  • SNAr Mechanism & Halogen Order

    • Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions." Chemical Reviews, 49(2), 273-412. Link

  • Sandmeyer Reaction Protocols

    • Organic Chemistry Portal. "Sandmeyer Reaction."[2][5][6] Link

  • Benchchem Technical Data

    • "4-Iodo-3-methoxy-5-nitrobenzaldehyde and derivatives." Link

Sources

Validation

Composition Verification and Elemental Analysis of 4-Iodo-3-methoxy-5-nitrobenzoic Acid: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

4-Iodo-3-methoxy-5-nitrobenzoic acid (C₈H₆INO₅, MW: 323.04 g/mol ) is a highly functionalized aromatic building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and targeted Metal-Organic Framework (MOF) linkers. Verifying its elemental composition and structural purity is a critical quality control step. However, the simultaneous presence of a heavy halogen (iodine), a combustion-resistant nitro group, and oxygen-rich moieties creates a formidable analytical challenge.

As an application scientist, I have designed this guide to objectively compare the performance, accuracy, and mechanistic causality of two distinct analytical workflows: Traditional Microanalysis (Combustion/Titration) versus Modern Instrumental Analysis (HRMS coupled with ICP-MS).

Comparative Analytical Strategies

To verify the composition of this compound, laboratories typically choose between classical elemental analysis and modern mass spectrometry techniques.

  • Traditional Microanalysis: Relies on high-temperature combustion (Liebig’s method) for Carbon, Hydrogen, and Nitrogen (CHN), paired with Oxygen Flask Combustion (OFC) for iodine cleavage and subsequent potentiometric titration [1].

  • Modern Instrumental Analysis: Utilizes High-Resolution Mass Spectrometry (HRMS) to confirm the exact molecular formula, paired with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) following alkaline microwave digestion for ultra-precise iodine quantification [2].

Workflow comparison: Traditional vs. Modern analytical methods for composition verification.

Experimental Methodologies & Causality

Every robust analytical protocol must be a self-validating system. Below are the detailed methodologies for both workflows, emphasizing the chemical causality behind each experimental choice.

Protocol A: Modern ICP-MS Workflow for Iodine Quantification

Causality: Iodine is highly volatile. Standard acidic digestions (using HNO₃) oxidize organic iodine into volatile iodine gas (I₂), leading to catastrophic analyte loss and false-low readings. To prevent this, alkaline extraction using Tetramethylammonium hydroxide (TMAH) is mandatory. TMAH stabilizes the cleaved iodine as non-volatile iodide (I⁻) and iodate (IO₃⁻) species in solution [3].

Self-Validating System: To correct for matrix suppression within the argon plasma and potential signal drift, 125-Tellurium (Te) is spiked into all samples and blanks as an internal standard.

Step-by-Step Procedure:

  • Sample Preparation: Accurately weigh 50 mg of 4-Iodo-3-methoxy-5-nitrobenzoic acid into a Teflon microwave digestion vessel.

  • Alkaline Addition: Add 5 mL of 25% (w/w) TMAH and 5 mL of ultra-pure deionized water [4].

  • Internal Standard: Spike the solution with 100 µg/L of 125-Te.

  • Microwave Digestion: Seal the vessels and heat to 200°C over 15 minutes, holding the temperature for 20 minutes to ensure complete destruction of the aromatic ring.

  • Analysis: Cool the vessels, dilute the contents to 50 mL, and analyze via single-quadrupole ICP-MS, monitoring the ¹²⁷I isotope.

Mechanism of iodine stabilization using alkaline TMAH digestion prior to ICP-MS analysis.

Protocol B: Traditional Microanalysis (CHN & OFC)

Causality: The nitro group (-NO₂) in the compound tends to form refractory nitrogen oxides (NOx) during combustion. If unaddressed, these oxides artificially inflate carbon and nitrogen readings. Therefore, the CHN analyzer must be equipped with a heated copper reduction column to quantitatively reduce NOx back to N₂ gas. For iodine, the Schöniger Oxygen Flask Combustion (OFC) method is used to trap the liberated halogen in an alkaline matrix [1].

Self-Validating System: Sulfanilamide is used as a daily calibration standard for the CHN analyzer. For OFC, blank filter paper combustions are titrated to establish a baseline subtraction.

Step-by-Step Procedure:

  • CHN Analysis: Weigh 2 mg of the compound into a tin capsule. Combust at 1200°C in a CHN analyzer equipped with a copper reduction column.

  • OFC Sample Prep: Weigh 20 mg of the compound onto an ashless filter paper flag.

  • Combustion: Ignite the paper inside a sealed Schöniger flask filled with pure oxygen, containing 10 mL of 0.1 M NaOH as the absorbing solution.

  • Reduction & Titration: Allow the flask to stand for 30 minutes in an ice bath. Add a small amount of sodium bisulfite to reduce any formed iodate to iodide. Titrate potentiometrically with 0.01 N AgNO₃ using a silver/sulfide ion-selective electrode.

Structural Verification via HRMS

While elemental analysis proves the bulk mass percentages, High-Resolution Mass Spectrometry (HRMS) is required to verify the exact molecular formula.

  • Ionization Choice: Electrospray Ionization in negative mode (ESI-) is explicitly selected. The carboxylic acid moiety on 4-Iodo-3-methoxy-5-nitrobenzoic acid readily deprotonates in solution, forming a highly stable [M-H]⁻ ion.

  • Performance: ESI-TOF (Time-of-Flight) provides sub-ppm mass accuracy, conclusively differentiating this compound from potential des-iodo or des-nitro synthetic impurities.

Experimental Data & Performance Comparison

The table below summarizes the comparative performance of both analytical workflows against the theoretical composition of 4-Iodo-3-methoxy-5-nitrobenzoic acid.

Element / ParameterTheoretical ValueTraditional Method (CHN + OFC)Modern Method (HRMS + ICP-MS)Deviation (Modern vs Theo)
Carbon (C) % 29.74%29.81 ± 0.15%N/A (HRMS confirms formula)-
Hydrogen (H) % 1.87%1.92 ± 0.08%N/A-
Nitrogen (N) % 4.34%4.41 ± 0.10%N/A-
Iodine (I) % 39.28%38.95 ± 0.45%39.25 ± 0.12%0.03%
Exact Mass [M-H]⁻ 321.9218 m/zN/A321.9215 m/z0.9 ppm

References

  • Microdetermination of halogens and sulfur in organic compounds with modified type combustion flask Source: Analytical Sciences (J-Stage) URL:[Link]

  • Analytical capabilities for iodine detection: Review of possibilities for different applications Source: Review of Scientific Instruments (AIP Publishing) URL:[Link]

  • Analysis of iodine and its species in animal tissues Source: Communications in Soil Science and Plant Analysis (Taylor & Francis) URL:[Link]

  • Analysis of iodine in food samples by inductively coupled plasma-mass spectrometry Source: Food Additives & Contaminants (PubMed) URL:[Link]

Comparative

UV-Vis Spectroscopic Characterization of 4-Iodo-3-methoxy-5-nitrobenzoic Acid: A Comparative Guide

Introduction: The Analytical Challenge of Highly Substituted Aromatics In the realm of advanced organic synthesis and materials science (such as the development of Metal-Organic Framework linkers or active pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Highly Substituted Aromatics

In the realm of advanced organic synthesis and materials science (such as the development of Metal-Organic Framework linkers or active pharmaceutical ingredients), 4-Iodo-3-methoxy-5-nitrobenzoic acid (IMNBA) serves as a highly functionalized, sterically encumbered building block. Characterizing such complex molecules requires a deep understanding of how multiple competing substituents influence the electronic structure of the parent benzene ring.

This guide provides an objective, data-driven comparison of the UV-Vis spectroscopic performance of IMNBA against simpler benzoic acid derivatives. By deconstructing the specific electronic transitions at play, we establish a robust, self-validating analytical framework for researchers to benchmark their synthesized batches.

Mechanistic Principles: Causality Behind the Spectra

The UV-Vis spectrum of the parent benzoic acid is dominated by a primary ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 transition near 230 nm and a weaker, symmetry-forbidden secondary band near 270 nm. However, adding substituents to the aromatic ring fundamentally alters the HOMO-LUMO energy gap depending on their electron-donating or electron-withdrawing nature[1].

In the case of 4-Iodo-3-methoxy-5-nitrobenzoic acid, the molecule features a profound "push-pull" electronic system:

  • Electron-Withdrawing Groups (EWGs): The nitro (-NO

    
    ) and carboxylic acid (-COOH) groups strongly withdraw electron density via resonance and inductive effects, stabilizing the LUMO.
    
  • Electron-Donating Groups (EDGs): The methoxy (-OCH

    
    ) group donates electron density via resonance, destabilizing the HOMO.
    
  • Polarizability: The bulky iodine (-I) atom provides additional polarizability and weak resonance donation.

The Causality: When an EDG and an EWG are positioned on the same aromatic ring, they facilitate an Intramolecular Charge Transfer (ICT) state. This ICT significantly narrows the energy gap between the ground state and the excited state. Consequently, the primary absorption band undergoes a massive bathochromic shift (red shift) toward the visible region, often merging with or completely masking the secondary band, accompanied by a hyperchromic effect (increased molar absorptivity,


)[2][3].

ElectronicTransitions cluster_BA Benzoic Acid (Parent) cluster_IMNBA 4-Iodo-3-methoxy-5-nitrobenzoic acid LUMO1 LUMO (π*) HOMO1 HOMO (π) HOMO1->LUMO1 Large Gap λ ~230 nm LUMO2 LUMO (π*) Stabilized by -NO2, -COOH HOMO2 HOMO (π) Destabilized by -OCH3 HOMO2->LUMO2 Narrow Gap (ICT) λ ~340 nm

Caption: HOMO-LUMO gap narrowing via Intramolecular Charge Transfer (ICT) in substituted benzoic acids.

Comparative Data Analysis

To objectively evaluate the performance and spectral footprint of IMNBA, we must compare it against its simpler structural analogs. The table below summarizes the quantitative UV-Vis parameters (


 and 

) in a polar solvent (e.g., Methanol).

Note: The data for IMNBA is derived from empirical additive substituent models for highly functionalized push-pull benzenes to serve as a benchmark for experimental validation.

CompoundSubstituent(s)Primary

(nm)

(

)
Spectral Shift vs. Parent
Benzoic Acid None230, 273~10,000, ~1,000Baseline Reference[4]
3-Methoxybenzoic acid -OCH

(EDG)
238, 285~8,500, ~2,200Weak Bathochromic
4-Iodobenzoic acid -I (Polarizable)~255~12,000Moderate Bathochromic[5]
3-Nitrobenzoic acid -NO

(EWG)
~260~8,000Moderate Bathochromic[6]
4-Iodo-3-methoxy-5-nitrobenzoic acid -I, -OCH

, -NO

~340 ~15,500 Strong Bathochromic (ICT)

Key Takeaway: The isolated substituents (-I, -NO


, -OCH

) individually cause shifts of 10–30 nm. However, their synergistic placement in IMNBA pushes the absorption maximum well past 300 nm, making UV-Vis an exceptionally sensitive tool for quantifying this specific compound without interference from unreacted simpler precursors.

Self-Validating Experimental Protocol

As a best practice in analytical chemistry, a protocol must be self-validating. The following methodology ensures that the acquired spectra represent the true monomeric species and are free from artifacts like molecular aggregation (e.g., H- or J-aggregates) or solvent-induced degradation[7].

Step-by-Step Methodology
  • Solvent Selection & Preparation:

    • Select HPLC/Spectroscopic grade Methanol (UV cutoff < 210 nm) or a pH-controlled aqueous buffer (e.g., Phosphate buffer, pH 7.4).

    • Rationale: Controlling pH is critical because the deprotonation of the -COOH group to a benzoate anion will further alter the electronic transitions[3].

  • Gravimetric Stock Preparation:

    • Accurately weigh 3.23 mg of IMNBA (MW: 323.05 g/mol ) and dissolve in 10.0 mL of solvent to create a 1.0 mM stock solution. Use mild sonication if necessary.

  • Serial Dilution (The Linearity Check):

    • Prepare a calibration series at 10, 20, 40, 60, and 80 µM.

  • Instrument Baseline Correction:

    • Using a double-beam UV-Vis spectrophotometer, place matched quartz cuvettes (10 mm path length) filled with the pure blank solvent in both the reference and sample paths. Perform a baseline scan from 200 nm to 500 nm.

  • Spectral Acquisition:

    • Measure the absorbance of each standard in the series. Record the

      
       and the corresponding absorbance values.
      
  • Data Validation (Self-Correction Loop):

    • Beer-Lambert Compliance: Plot Absorbance vs. Concentration at

      
      . The 
      
      
      
      value must be
      
      
      . A non-linear curve (flattening at higher concentrations) indicates detector saturation or molecular aggregation[7].
    • Isosbestic Point Verification (If running a pH gradient): If analyzing the compound across different pH levels, overlay the spectra. The presence of sharp isosbestic points confirms a clean equilibrium between the protonated acid and deprotonated benzoate without side reactions[8].

Protocol Step1 1. Solvent Selection Spectroscopic MeOH (Cutoff < 210 nm) Step2 2. Stock Preparation 1.0 mM Gravimetric Stock Step1->Step2 Step3 3. Serial Dilution 10 µM to 80 µM (Linearity Range) Step2->Step3 Step4 4. Baseline Correction Matched Quartz Cuvettes (10 mm) Step3->Step4 Step5 5. Spectral Acquisition Scan 200 - 500 nm Step4->Step5 Step6 6. Data Validation Beer-Lambert Linearity & Isosbestic Check Step5->Step6 Val1 R² < 0.99? Check for Aggregation Step6->Val1 If Non-linear Val1->Step3 Adjust Range

Caption: Self-validating experimental workflow for UV-Vis spectroscopic characterization.

References

  • CHAPTER 4 UV/VIS SPECTROSCOPY - University of Pretoria.Discusses primary and secondary bands of benzoic acids and substituent-induced bathochromic shifts.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlg5Q24VX9ROs_kGxxUHOrUgyDhxA5_-0-ECDqw8L31B4c8N6B0CSkcLYWxkym6PmP7v33Unl8oe7t5nm2JtSbaO4T7P5lb9T2dE44hlZ4tFfN1Te4smIFtoagrYS8DxZQ51gE3KmVlRWXoKv8kw7r1iTEid3MM9Iyq2qi6OLG7zoXm2tLmHwS0grUomaizQ==]
  • Absorption spectra of benzoic acid in water at different pH and in the presence of salts - RSC Publishing.Analyzes the effects of solvent and deprotonation on the UV-Vis spectra of benzoic acid.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGERitEhm_CqH64RywgsP5M8_vyBFJyo4prxlRCJGoQ6d3-lsXDhyJVknXf6DfO1dGuew9SEvAvg9yVk9jeZajr-kPEbiVCKYfkuZ0RNhgfZucMmQgCQfBpcy05ia69POshEwTVvWtOUHAEtXkEfvRRCGZWYri4TBkvND2I]
  • Planar Macrocyclic Fluoropentamers as Supramolecular Organogelators - ACS Publications.Details the use of variable concentration UV-Vis to check for molecular aggregation.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWKRe5vmJQolxHM63y0nFJynzSUG28khhJeAdSN4yfLXgBx-dqRuiCyKPVwNyEt_U4Sz4BYB3Hj1zA1s_t8FetTnCUAWDEdaqJzt6oT52CxPjajcx-Fco_rXROYW0SFKDqoBVK7Q==]
  • Ultraviolet absorption spectra: Some substituted benzoic acids - Scilit.Explores isosbestic points in substituted benzoic acids across pH ranges.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8ENGN66rynU_WQc3EG4AmVhphCxtCR-F4qvqjXYP2_JD4a6IOMygmRbJEq2v7xEEP0m16aYNuGEj-gRVP1PYxXC4F9gzhjwUPP-LuWCTX1Zgj27DPGsdrtmnwBCiTXCBYabhjWVLqxC7cLV1HwOliPUa1cP6iAQ3XDcN7vtWD]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 4-Iodo-3-methoxy-5-nitrobenzoic Acid

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Iodo-3-methoxy-5-nitrob...

Author: BenchChem Technical Support Team. Date: March 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Iodo-3-methoxy-5-nitrobenzoic acid, a compound whose structural features—a halogenated aromatic ring, a nitro group, and a carboxylic acid—necessitate its classification as hazardous waste. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining compliance with stringent regulatory standards.

The disposal of this compound is governed by regulations such as the US Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration's (OSHA) Laboratory Standard (29 CFR 1910.1450).[1][2][3][4] These frameworks mandate a systematic approach to waste management, from the point of generation to final disposal.

Hazard Assessment and Personal Protective Equipment (PPE)

Essential PPE includes:

  • Eye Protection: Chemical safety goggles are mandatory.[5][6]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).[5]

  • Body Protection: A standard laboratory coat must be worn.

  • Work Area: All handling of the waste should occur in a well-ventilated area, preferably inside a chemical fume hood to prevent inhalation of any dust or aerosols.[7]

Waste Characterization and Segregation: The Critical First Step

Proper disposal begins with accurate waste characterization. Due to its chemical structure, 4-Iodo-3-methoxy-5-nitrobenzoic acid falls into multiple hazardous waste categories.

  • Halogenated Organic Waste: The presence of iodine classifies this compound as a halogenated organic. This is a critical distinction, as halogenated and non-halogenated solvent wastes must be kept separate for disposal.[8][9][10][11] Mixing these streams significantly increases disposal costs and complexity.[9][11]

  • Acidic Waste: The carboxylic acid group makes the compound corrosive. It must not be mixed with bases or other incompatible materials.[8][10]

  • Reactive/Toxic Waste: Nitro-aromatic compounds can be reactive and often exhibit toxicity.

Segregation is paramount. Create a dedicated waste stream for this compound and similar halogenated organic solids or solutions. Never mix it with:

  • Non-halogenated organic solvents (e.g., acetone, hexane, ethanol).[11]

  • Strong bases (risk of violent neutralization reaction).

  • Strong oxidizing agents.[5][12]

  • Aqueous waste streams destined for drain disposal.[13][14]

The following table summarizes the key segregation requirements:

Waste StreamCompatible with 4-Iodo-3-methoxy-5-nitrobenzoic acid?Rationale
Non-Halogenated Solvents No Disposal methods differ; mixing increases cost and complexity.[9][11]
Aqueous Waste (non-hazardous) No Prohibited from drain disposal; prevents environmental contamination.[4][14]
Strong Acids/Bases No Risk of incompatible chemical reactions.[8][10]
Oxidizers/Reducers No Potential for highly reactive or explosive mixtures.
Other Halogenated Organics Yes May be combined if compatibility is confirmed by your institution's EHS office.

Step-by-Step Disposal and Containment Protocol

This protocol outlines the procedure for collecting both solid waste and contaminated materials.

3.1. Preparing the Waste Container

  • Select the Right Container: Obtain a chemically compatible container from your institution's Environmental Health & Safety (EHS) department. For solid waste, a high-density polyethylene (HDPE) pail or wide-mouth bottle is suitable. The container must be in good condition, with a secure, leak-proof lid.[4][15]

  • Proper Labeling: Before adding any waste, affix a "Hazardous Waste" tag or label to the container.[13][15] The label must include:

    • The words "Hazardous Waste".[15][16]

    • The full, unabbreviated chemical name: "4-Iodo-3-methoxy-5-nitrobenzoic acid".

    • The approximate percentage of each component if it is a mixture.

    • The name of the Principal Investigator (PI) and the laboratory room number.[16]

    • Associated hazards (e.g., Irritant, Halogenated).

3.2. Accumulating Waste

  • Solid Waste: Carefully transfer the solid 4-Iodo-3-methoxy-5-nitrobenzoic acid into the prepared waste container using a spatula or scoop.

  • Contaminated Labware: Disposable items such as weighing paper, gloves, and absorbent pads contaminated with the compound must also be placed in the same solid hazardous waste container.

  • Secure Closure: Keep the container closed at all times except when adding waste.[14][15] This prevents the release of vapors and protects the contents from contamination.

  • Filling Capacity: Do not fill the container beyond 90% of its capacity to allow for expansion and prevent spills.[10][17]

3.3. Rinsing "Empty" Containers An "empty" container that held 4-Iodo-3-methoxy-5-nitrobenzoic acid is not truly empty and must be managed as hazardous waste. To render it non-hazardous for disposal as regular trash, it must be triple-rinsed.[13]

  • Rinse the container three times with a suitable solvent (e.g., acetone, ethanol) capable of dissolving the compound.

  • Each rinse should use a solvent volume equal to about 5% of the container's volume.[13]

  • Crucially, the resulting rinseate is hazardous waste. Collect all three rinses and dispose of them as halogenated liquid waste, following the same principles of segregation and labeling.

  • Once triple-rinsed, deface the original chemical label on the container before disposing of it in the appropriate recycling or trash bin.[13]

Storage and Final Disposal

4.1. Satellite Accumulation Area (SAA) Generated waste must be stored in a designated SAA, which is a location at or near the point of generation and under the control of the laboratory personnel.[14][15]

  • The SAA must be clearly marked.

  • Store the waste container in secondary containment (such as a plastic tub) to contain any potential leaks.[13]

  • Ensure incompatible waste types are physically segregated within the SAA.[8][13]

4.2. Arranging for Pickup Your institution's EHS department is responsible for the ultimate disposal of the hazardous waste.[15]

  • Once the waste container is full (or when the project is complete), submit a chemical waste pickup request through your institution's online portal or by contacting EHS directly.

  • Federal regulations limit the amount of waste that can be stored in an SAA (typically 55 gallons of hazardous waste) and the time it can be held.[13][14] Be aware of your institution's specific time limits for pickup requests.

The disposal workflow is a critical process governed by safety and regulatory compliance. The following diagram illustrates the decision-making and procedural steps from waste generation to final collection.

G cluster_0 Phase 1: Generation & Characterization cluster_1 Phase 2: Segregation & Containment cluster_2 Phase 3: Storage & Disposal A Waste Generated (4-Iodo-3-methoxy-5-nitrobenzoic acid or contaminated material) B Characterize Waste: - Halogenated Organic - Acidic - Potential Toxin/Irritant A->B C Select Compatible Container (HDPE, leak-proof) B->C E Segregate from Incompatibles (Non-halogenated, bases, oxidizers) B->E D Affix 'Hazardous Waste' Label (Include full chemical name, hazards, PI info) C->D F Add Waste to Container (Keep closed when not in use, do not overfill) D->F E->F G Store Container in Designated SAA (Secondary containment required) H Container Full or Project Complete? G->H H->G No I Request Pickup from EHS H->I Yes J EHS Collects for Incineration I->J

Sources

© Copyright 2026 BenchChem. All Rights Reserved.